molecular formula C5H9Na2O8P B10825058 D-Ribose 5-phosphate disodium

D-Ribose 5-phosphate disodium

カタログ番号: B10825058
分子量: 274.07 g/mol
InChIキー: MSUSOPCULOEKKB-LMQMBFIUSA-L
注意: 研究専用です。人間または獣医用ではありません。
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説明

D-Ribose 5-phosphate disodium is a useful research compound. Its molecular formula is C5H9Na2O8P and its molecular weight is 274.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

分子式

C5H9Na2O8P

分子量

274.07 g/mol

IUPAC名

disodium;[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate

InChI

InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;/q;2*+1/p-2/t3-,4+,5-;;/m0../s1

InChIキー

MSUSOPCULOEKKB-LMQMBFIUSA-L

異性体SMILES

C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]

正規SMILES

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]

製品の起源

United States

Foundational & Exploratory

The Pivotal Role of D-Ribose 5-Phosphate in the Non-Oxidative Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the precise role of D-Ribose 5-phosphate (R5P) within the non-oxidative phase of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). This document is intended for researchers, scientists, and drug development professionals engaged in metabolic research, oncology, and inherited metabolic disorders.

Executive Summary

The non-oxidative Pentose Phosphate Pathway (PPP) is a critical metabolic hub, essential for cellular homeostasis, nucleotide biosynthesis, and maintaining redox balance. At the heart of this pathway lies D-Ribose 5-phosphate (R5P), a versatile five-carbon sugar phosphate that serves as both a key intermediate and a primary product. This guide elucidates the multifaceted role of R5P, detailing its synthesis, its function as a crucial substrate for transketolase, and its ultimate fate as the central precursor for the biosynthesis of nucleotides and nucleic acids. We will explore the enzymatic reactions governing its interconversion, present quantitative data on enzyme kinetics and metabolite concentrations, and provide detailed experimental protocols for its study.

Introduction to the Non-Oxidative Pentose Phosphate Pathway

The Pentose Phosphate Pathway is a cytosolic pathway that runs parallel to glycolysis. It is comprised of two distinct phases: the oxidative and the non-oxidative phase.[1] While the oxidative phase is primarily responsible for generating NADPH for reductive biosynthesis and antioxidant defense, the non-oxidative phase focuses on the interconversion of pentose phosphates.[1][2] This series of reversible reactions allows the cell to adapt to varying metabolic needs, either by producing R5P for biosynthesis or by shuttling excess pentoses back into the glycolytic pathway.[2][3]

The Central Role of D-Ribose 5-Phosphate

D-Ribose 5-phosphate holds a unique and central position in the non-oxidative PPP, functioning as a critical nexus between carbohydrate metabolism and the synthesis of genetic material.

R5P as a Product and Intermediate

R5P is generated from Ribulose 5-phosphate (Ru5P), the end-product of the oxidative phase of the PPP. This conversion is catalyzed by the enzyme Ribose-5-phosphate isomerase (RpiA), which facilitates a reversible aldose-ketose isomerization.[4] Depending on the cell's metabolic state, R5P can be considered both a final product of the PPP, destined for nucleotide synthesis, or an intermediate that can be further metabolized within the non-oxidative pathway.[3][4]

R5P as the Precursor for Nucleotide and Coenzyme Synthesis

The primary anabolic fate of R5P is its role as the foundational scaffold for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides.[2] The enzyme ribose-phosphate diphosphokinase activates R5P to phosphoribosyl pyrophosphate (PRPP), a key molecule in both de novo and salvage pathways of nucleotide biosynthesis. Consequently, the availability of R5P is a rate-limiting factor for the production of DNA, RNA, and essential coenzymes such as ATP, NAD+, FAD, and Coenzyme A.[3] This makes the non-oxidative PPP particularly crucial in rapidly proliferating cells, such as those in cancerous tissues.

R5P as a Substrate for Transketolase

When the cellular demand for NADPH exceeds the need for nucleotides, R5P is channeled back into central carbon metabolism. In this context, R5P serves as a key aldose acceptor substrate for the enzyme transketolase.[4] Transketolase, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, catalyzes the transfer of a two-carbon ketol unit from a ketose donor, such as Xylulose 5-phosphate (Xu5P), to R5P. This reaction yields the seven-carbon sugar Sedoheptulose 7-phosphate (S7P) and the three-carbon glycolytic intermediate Glyceraldehyde 3-phosphate (G3P).[4] These products can then be further converted to other glycolytic intermediates, namely Fructose 6-phosphate and another molecule of Glyceraldehyde 3-phosphate, effectively linking the PPP back to glycolysis.[3]

Visualization of Metabolic Pathways and Workflows

To clarify the complex interplay of these reactions, the following diagrams illustrate the non-oxidative PPP and a typical experimental workflow for its analysis.

Non_Oxidative_PPP cluster_oxidative From Oxidative Phase cluster_non_oxidative Non-Oxidative Phase cluster_biosynthesis Biosynthesis cluster_glycolysis To Glycolysis Ribulose 5-Phosphate Ribulose 5-Phosphate Ribose 5-Phosphate Ribose 5-Phosphate Ribulose 5-Phosphate->Ribose 5-Phosphate Ribose-5-P Isomerase Xylulose 5-Phosphate Xylulose 5-Phosphate Ribulose 5-Phosphate->Xylulose 5-Phosphate Epimerase Sedoheptulose 7-Phosphate Sedoheptulose 7-Phosphate Ribose 5-Phosphate->Sedoheptulose 7-Phosphate Transketolase Nucleotides (DNA, RNA, ATP) Nucleotides (DNA, RNA, ATP) Ribose 5-Phosphate->Nucleotides (DNA, RNA, ATP) PRPP Synthetase Glyceraldehyde 3-Phosphate Glyceraldehyde 3-Phosphate Xylulose 5-Phosphate->Glyceraldehyde 3-Phosphate Transketolase Fructose 6-Phosphate Fructose 6-Phosphate Xylulose 5-Phosphate->Fructose 6-Phosphate Transketolase Glyceraldehyde 3-Phosphate->Fructose 6-Phosphate Transaldolase Glycolytic Pathway Glycolytic Pathway Glyceraldehyde 3-Phosphate->Glycolytic Pathway Erythrose 4-Phosphate Erythrose 4-Phosphate Sedoheptulose 7-Phosphate->Erythrose 4-Phosphate Transaldolase Erythrose 4-Phosphate->Glyceraldehyde 3-Phosphate Transketolase Fructose 6-Phosphate->Glycolytic Pathway

Caption: The central role of D-Ribose 5-Phosphate in the non-oxidative Pentose Phosphate Pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Cell Culture / Tissue Sample Metabolite_Extraction Metabolite Extraction (e.g., Acetonitrile) Cell_Culture->Metabolite_Extraction Derivatization Derivatization (Optional) (e.g., Aniline) Metabolite_Extraction->Derivatization Spectrophotometry Spectrophotometric Assay (Enzyme Activity) Metabolite_Extraction->Spectrophotometry LC_MS LC-MS/MS Analysis Derivatization->LC_MS Quantification Metabolite Quantification LC_MS->Quantification Enzyme_Kinetics Enzyme Kinetic Analysis Spectrophotometry->Enzyme_Kinetics Flux_Analysis Metabolic Flux Analysis Quantification->Flux_Analysis

Caption: A generalized experimental workflow for studying the non-oxidative Pentose Phosphate Pathway.

Quantitative Data

The regulation and flux through the non-oxidative PPP are governed by the kinetic properties of its enzymes and the intracellular concentrations of its metabolites. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Key Enzymes in the Non-Oxidative PPP

EnzymeOrganism/TissueSubstrateKm (mM)Vmax (units)Notes
TransketolaseHumanRibose 5-Phosphate0.53--
TransketolaseS. cerevisiaeRibose 5-Phosphate0.4--
TransketolaseE. coliRibose 5-Phosphate0.4--
TransketolaseSpinachRibose 5-Phosphate1.4--
Ribose-5-P Isomerase BT. bruceiRibose 5-PhosphateHigher than Ru5P-Ribulose 5-Phosphate is the preferred substrate.[5]

Table 2: Reported Intracellular Concentrations of PPP Metabolites

MetaboliteOrganism/Cell TypeConditionConcentration (µmol/g protein or other units)
Sedoheptulose 7-PhosphateTransaldolase-deficient human fibroblasts-7.43 - 26.46 µmol/mg protein
Sedoheptulose 7-PhosphateControl human fibroblasts-0.31 - 1.14 µmol/mg protein
Ribose 5-PhosphateKrebs ascites cellsSteady-state after glucose additionAccumulates linearly

Experimental Protocols

The study of R5P and the non-oxidative PPP relies on robust experimental methodologies. Below are outlines of key protocols.

Spectrophotometric Assay for Transketolase Activity

This assay indirectly measures transketolase activity by coupling the production of Glyceraldehyde 3-phosphate (G3P) to the oxidation of NADH.[6]

Principle: Ribose 5-phosphate is used as a substrate for transketolase. The G3P formed is converted to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase. DHAP is then reduced to glycerol-1-phosphate by glycerol-3-phosphate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to the transketolase activity.[6]

Reagents:

  • Tris-HCl buffer (pH 7.6)

  • Ribose 5-phosphate (substrate)

  • NADH

  • Glycerol-3-phosphate dehydrogenase/Triosephosphate isomerase (GDH/TIM) enzyme suspension

  • Thiamine pyrophosphate (TPP) solution (for measuring stimulated activity)

  • Hemolysate or purified enzyme sample

Procedure Outline:

  • Prepare a reaction mixture containing buffered ribose-5-phosphate, GDH/TIM suspension, and NADH in a cuvette.

  • Incubate the mixture at 37°C.

  • Add the hemolysate or enzyme sample to initiate the reaction. For stimulated activity, also add TPP.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADH oxidation to determine transketolase activity.

Quantification of R5P by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and specific method for the quantification of R5P and other PPP intermediates.[7][8]

Principle: Metabolites are extracted from cells or tissues, separated by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Procedure Outline:

  • Metabolite Extraction: Quench metabolic activity rapidly and extract metabolites using a cold solvent, such as 50% acetonitrile (B52724) in water.

  • Chromatographic Separation: Separate the sugar phosphates using a suitable LC method, such as ion-pair reversed-phase chromatography on a C18 column.[8]

  • Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify R5P and other intermediates.

  • Quantification: Use stable isotope-labeled internal standards to correct for matrix effects and ensure accurate quantification.

Conclusion

D-Ribose 5-phosphate is undeniably a cornerstone of the non-oxidative Pentose Phosphate Pathway. Its dual role as a precursor for essential biomolecules and as a key player in the reversible interconversion of sugars underscores the pathway's flexibility and importance in cellular metabolism. A thorough understanding of the factors that regulate the synthesis and fate of R5P is critical for research in areas where cell proliferation and metabolic reprogramming are central, such as in oncology and the study of metabolic diseases. The methodologies presented here provide a framework for the detailed investigation of this pivotal metabolite and its associated pathways.

References

The Central Role of D-Ribose 5-Phosphate Disodium Salt in Nucleotide Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical contribution of D-Ribose 5-phosphate disodium (B8443419) salt to de novo purine (B94841) and pyrimidine (B1678525) synthesis. As the precursor to 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP), D-Ribose 5-phosphate represents a key metabolic node linking the pentose (B10789219) phosphate (B84403) pathway (PPP) with the production of the essential building blocks of DNA and RNA. Understanding the kinetics and regulation of this metabolic branch point is paramount for research in oncology, immunology, and rare genetic disorders. D-Ribose 5-phosphate disodium salt is a stable and commonly utilized form of this crucial metabolite in experimental settings.[1][2][3][4]

From Pentose Phosphate Pathway to Activated Ribose: The Synthesis of PRPP

The journey from D-Ribose 5-phosphate to its activated form, PRPP, is a pivotal step in nucleotide metabolism. This reaction is catalyzed by the enzyme Ribose-phosphate diphosphokinase, more commonly known as PRPP synthetase (PRPS).[5][6]

Reaction: Ribose 5-phosphate + ATP → PRPP + AMP[5][6]

PRPP is a key molecule as it provides the ribose-phosphate moiety upon which the purine ring is built and to which the pre-formed pyrimidine ring is attached.[7][8] The availability of D-Ribose 5-phosphate, a product of the pentose phosphate pathway, is a significant determinant of the rate of PRPP synthesis and, consequently, de novo purine synthesis.[9][10]

Quantitative Data: Kinetics of PRPP Synthetase

The activity of PRPP synthetase is subject to complex regulation by substrates, activators, and inhibitors. The following tables summarize key quantitative data regarding the enzyme's kinetics.

Substrate/ActivatorOrganism/Enzyme SourceKm / Ka (μM)Notes
Ribose 5-phosphateSalmonella typhimurium200Low concentrations (0.2 mM) can also stimulate the AMP-ATP exchange reaction.[11]
MgATP²⁻Salmonella typhimurium-The enzyme requires both MgATP²⁻ as a substrate and free Mg²⁺ as an essential activator.[12]
Inorganic Phosphate (Pi)Human<2000The Ka for phosphate is near physiological concentrations, making small changes in Pi level significant for enzyme activity.[13]
InhibitorOrganism/Enzyme SourceKi (μM)Type of Inhibition
ADPSalmonella typhimurium-Allosteric inhibitor
GDPHuman-Feedback inhibitor
Purine nucleotidesSalmonella typhimurium-Competitive with respect to ATP[14]
Pyrimidine nucleotidesSalmonella typhimurium-Less effective inhibitors than purine nucleotides[14]

D-Ribose 5-Phosphate in De Novo Purine Synthesis

In the de novo synthesis of purines, the purine ring is assembled step-by-step directly onto the ribose 5-phosphate moiety provided by PRPP.[7] The pathway begins with the conversion of PRPP to 5-phosphoribosylamine, a committed step in purine biosynthesis.[8]

Signaling Pathway for De Novo Purine Synthesis

de_novo_purine_synthesis R5P D-Ribose 5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase ATP1 ATP ATP1->PRPP AMP1 AMP PRA 5-Phosphoribosylamine PRPP->PRA GPAT Glutamine1 Glutamine Glutamine1->PRA Glutamate1 Glutamate GAR GAR PRA->GAR GART Glycine Glycine Glycine->GAR FGAR FGAR GAR->FGAR GART Formyl_THF1 Formyl-THF Formyl_THF1->FGAR FGAM FGAM FGAR->FGAM FGAMS Glutamine2 Glutamine Glutamine2->FGAM AIR AIR FGAM->AIR AIRS ATP2 ATP ATP2->AIR CAIR CAIR AIR->CAIR AIRC CO2 CO2 CO2->CAIR SAICAR SAICAR CAIR->SAICAR SAICARS Aspartate Aspartate Aspartate->SAICAR Fumarate Fumarate AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR AICART Formyl_THF2 Formyl-THF Formyl_THF2->FAICAR IMP IMP FAICAR->IMP IMPDH de_novo_pyrimidine_synthesis Bicarbonate Bicarbonate Carbamoyl_P Carbamoyl Phosphate Bicarbonate->Carbamoyl_P CPS II Glutamine Glutamine Glutamine->Carbamoyl_P CPS II ATP1 2 ATP ATP1->Carbamoyl_P CPS II Carbamoyl_Asp Carbamoyl Aspartate Carbamoyl_P->Carbamoyl_Asp ATCase Aspartate Aspartate Aspartate->Carbamoyl_Asp Dihydroorotate Dihydroorotate Carbamoyl_Asp->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase OMP Orotidine 5'-Monophosphate Orotate->OMP Orotate Phosphoribosyl- transferase PRPP PRPP PRPP->OMP UMP Uridine 5'-Monophosphate OMP->UMP OMP Decarboxylase experimental_workflow cluster_extraction Cell Extraction cluster_prpp PRPP Assay cluster_hplc HPLC Analysis Harvest Harvest & Wash Cells Lyse Lyse with PCA Harvest->Lyse Neutralize Neutralize with K2CO3 Lyse->Neutralize Enzyme_Reaction Enzymatic Reaction with [14C]-Orotate Neutralize->Enzyme_Reaction Filter Filter Extract Neutralize->Filter CO2_Capture Capture 14CO2 Enzyme_Reaction->CO2_Capture Scintillation Scintillation Counting CO2_Capture->Scintillation Inject Inject on HPLC Filter->Inject Detect UV Detection (254 nm) Inject->Detect Quantify Quantify Peaks Detect->Quantify

References

The Interplay Between D-Ribose 5-Phosphate Levels and Cellular Redox Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

D-Ribose 5-phosphate (R5P) is a critical biomolecule that stands at the crossroads of anabolic metabolism and the maintenance of cellular redox balance. As a key product of the pentose (B10789219) phosphate (B84403) pathway (PPP), R5P serves as the precursor for nucleotide and nucleic acid synthesis. The PPP is also the primary source of cellular NADPH, the principal reductant for biosynthetic reactions and the regeneration of antioxidant defenses. This technical guide provides an in-depth exploration of the intricate relationship between R5P levels and cellular redox homeostasis, offering insights into the underlying biochemical pathways, quantitative data from relevant studies, detailed experimental methodologies, and visual representations of the key processes. Understanding this interplay is paramount for research in metabolic disorders, cancer biology, and the development of novel therapeutic strategies targeting cellular redox vulnerabilities.

Introduction: The Central Role of the Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis.[1] Its primary functions are twofold: to generate NADPH and to produce pentose sugars, most notably D-Ribose 5-phosphate (R5P).[1][2] The PPP is divided into two distinct phases:

  • The Oxidative Phase: This irreversible phase converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH in the process.[1] NADPH is essential for maintaining a reduced cellular environment and serves as a cofactor for antioxidant enzymes such as glutathione (B108866) reductase.[3]

  • The Non-Oxidative Phase: This reversible phase allows for the interconversion of pentose phosphates, including the isomerization of ribulose-5-phosphate to R5P.[4] This phase links the PPP back to glycolysis and allows the cell to adjust the production of R5P and NADPH according to its metabolic needs.[4]

The regulation of the PPP is tightly controlled, primarily by the cellular demand for NADPH. The first and rate-limiting enzyme of the oxidative phase, glucose-6-phosphate dehydrogenase (G6PD), is allosterically inhibited by high levels of NADPH.[1] This feedback mechanism ensures that the production of NADPH is matched to its consumption, thereby intrinsically linking the PPP to the cell's redox state.

D-Ribose 5-Phosphate: A Link Between Anabolism and Redox Balance

R5P is a pivotal intermediate in cellular metabolism. Its primary role is to serve as the precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).[4][5] This function is particularly critical in rapidly proliferating cells, such as cancer cells, which have a high demand for DNA and RNA synthesis.[4]

The synthesis of R5P is directly linked to the production of NADPH through the PPP. The metabolic fate of glucose-6-phosphate is determined by the cell's requirements for ATP, NADPH, and R5P.[4]

  • Balanced need for NADPH and R5P: Glucose-6-phosphate is primarily metabolized through the oxidative phase of the PPP to produce both molecules.[4]

  • Higher demand for R5P than NADPH: Intermediates from glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate) can be shunted into the non-oxidative phase of the PPP to generate R5P without producing NADPH.[6]

  • Higher demand for NADPH than R5P: R5P produced by the oxidative phase can be recycled back into glycolytic intermediates through the non-oxidative phase, allowing for the continued production of NADPH.

This metabolic flexibility highlights the central role of R5P in integrating the anabolic needs of the cell with its redox status.

Impact of D-Ribose 5-Phosphate on Cellular Redox Homeostasis

Elevated levels of R5P, or its precursor D-ribose, can influence cellular redox homeostasis through several mechanisms:

  • Increased NADPH Production: By stimulating the PPP, an increased availability of substrate can lead to higher production of NADPH.[7] NADPH is the primary reducing equivalent for the regeneration of the antioxidant glutathione (GSH) from its oxidized form (GSSG) by glutathione reductase.[3] GSH is a critical component of the cellular antioxidant defense system, directly scavenging reactive oxygen species (ROS) and acting as a cofactor for glutathione peroxidases.

  • Enhanced Antioxidant Enzyme Activity: Studies have shown that supplementation with D-ribose, which is readily converted to R5P, can lead to increased activity of key antioxidant enzymes.

Data Presentation

The following table summarizes quantitative data from a study investigating the effects of D-ribose supplementation in combination with aerobic exercise on antioxidant enzyme activities in mice. While this study used D-ribose, a precursor to R5P, it provides valuable insights into the potential impact on the cellular antioxidant machinery.

ParameterControl GroupD-Ribose + Aerobic Exercise GroupPercentage ChangeReference
Superoxide Dismutase (SOD) Activity Data not specifiedSignificantly increased (P<0.05)-
Catalase (CAT) Activity Data not specifiedSignificantly increased (P<0.05)-
Glutathione Peroxidase (GSH-Px) Activity Data not specifiedSignificantly increased (P<0.05)-
Malondialdehyde (MDA) Content Data not specifiedSignificantly reduced (P<0.05)-

Note: The study did not provide specific mean values for the control and experimental groups, but reported statistically significant changes.

Mandatory Visualizations

G6P Glucose-6-Phosphate PPP_oxidative Oxidative PPP G6P->PPP_oxidative NADPH NADPH PPP_oxidative->NADPH Ru5P Ribulose-5-Phosphate PPP_oxidative->Ru5P NADP NADP+ NADP->PPP_oxidative + NADPH->PPP_oxidative Inhibits Redox_Homeostasis Redox Homeostasis NADPH->Redox_Homeostasis Maintains Antioxidant_Enzymes Antioxidant Enzymes (e.g., Glutathione Reductase) NADPH->Antioxidant_Enzymes Reduces PPP_non_oxidative Non-Oxidative PPP Ru5P->PPP_non_oxidative R5P D-Ribose-5-Phosphate PPP_non_oxidative->R5P Glycolysis Glycolysis PPP_non_oxidative->Glycolysis Intermediates Nucleotides Nucleotide Synthesis R5P->Nucleotides Glycolysis->PPP_non_oxidative Intermediates Antioxidant_Enzymes->Redox_Homeostasis Contributes to

Caption: The central role of the Pentose Phosphate Pathway.

R5P_levels Increased D-Ribose-5-Phosphate Levels PPP_flux Increased Flux through PPP R5P_levels->PPP_flux CAT_activity Increased Catalase Activity R5P_levels->CAT_activity Potential direct/indirect stimulation NADPH_production Increased NADPH Production PPP_flux->NADPH_production GR_activity Increased Glutathione Reductase Activity NADPH_production->GR_activity GSH_regeneration Enhanced GSH Regeneration GR_activity->GSH_regeneration ROS_scavenging Improved ROS Scavenging GSH_regeneration->ROS_scavenging Redox_balance Enhanced Cellular Redox Homeostasis ROS_scavenging->Redox_balance CAT_activity->ROS_scavenging

Caption: Impact of R5P on Redox Homeostasis.

Experimental Protocols

Quantification of Intracellular D-Ribose 5-Phosphate by LC-MS/MS

This protocol provides a general framework for the quantification of R5P in cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials:

  • LC-MS/MS system (e.g., Agilent 6460 Triple Quadrupole)

  • C18 HPLC column

  • Mobile Phase A: 10 mM tributylamine (B1682462) and 10 mM acetic acid in water

  • Mobile Phase B: 10 mM tributylamine and 10 mM acetic acid in methanol (B129727)

  • Internal Standard (e.g., ¹³C-labeled R5P)

  • Extraction Solvent: Cold 80% methanol

  • Cell scrapers

  • Microcentrifuge tubes

2. Sample Preparation:

  • Culture cells to the desired confluency.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to the culture dish.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Add the internal standard to each sample.

  • Vortex the samples vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (containing the metabolites) to a new tube and dry it under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase conditions for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Inject the reconstituted sample onto the LC-MS/MS system.

  • Separate the metabolites using a gradient elution with Mobile Phases A and B.

  • Detect R5P and the internal standard using Multiple Reaction Monitoring (MRM) in negative ion mode. The specific precursor and product ion transitions for R5P will need to be optimized for the instrument used.

  • Quantify the concentration of R5P by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of R5P.

Measurement of NADPH/NADP+ Ratio

This protocol describes a common method for determining the NADPH/NADP+ ratio in cell lysates using a commercially available fluorescence-based assay kit.

1. Materials:

  • Fluorometric NADP/NADPH assay kit (containing extraction buffers, reaction mixture, and standards)

  • Fluorescence microplate reader

  • 96-well black microplates

  • Cell scrapers

  • Microcentrifuge tubes

2. Sample Preparation:

  • Harvest and wash cells as described in the R5P protocol.

  • For total NADP+/NADPH measurement, lyse the cells in the provided extraction buffer.

  • To measure NADPH specifically, use the NADPH extraction buffer which selectively degrades NADP+.

  • To measure NADP+ specifically, use the NADP+ extraction buffer which selectively degrades NADPH.

  • After extraction, heat the samples according to the kit's instructions to inactivate endogenous enzymes.

  • Centrifuge the lysates to remove cell debris.

  • The supernatant is used for the assay.

3. Assay Procedure:

  • Prepare a standard curve using the provided NADP+ or NADPH standard.

  • Pipette the standards and sample supernatants into the wells of the 96-well plate.

  • Add the reaction mixture (containing an enzyme that reduces a probe in the presence of NADPH) to each well.

  • Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

  • Calculate the concentrations of total NADP+/NADPH, NADPH, and NADP+ from the standard curve.

  • The NADPH/NADP+ ratio is then calculated.

Assay for Glutathione Reductase (GR) Activity

This protocol outlines a spectrophotometric assay to measure the activity of glutathione reductase in cell lysates. The assay measures the rate of NADPH oxidation.

1. Materials:

  • Spectrophotometer capable of reading at 340 nm

  • UV-transparent cuvettes or 96-well plates

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA

  • NADPH solution (in assay buffer)

  • Oxidized glutathione (GSSG) solution (in assay buffer)

  • Cell lysis buffer (e.g., RIPA buffer)

2. Sample Preparation:

  • Harvest and wash cells.

  • Lyse the cells in an appropriate lysis buffer on ice.

  • Centrifuge the lysate to pellet cell debris.

  • Determine the protein concentration of the supernatant.

3. Assay Procedure:

  • In a cuvette, add the assay buffer, GSSG solution, and the cell lysate.

  • Initiate the reaction by adding the NADPH solution.

  • Immediately mix and start monitoring the decrease in absorbance at 340 nm over several minutes.

  • The rate of decrease in absorbance is proportional to the GR activity.

  • Calculate the specific activity of GR (e.g., in mU/mg protein) using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Assay for Catalase (CAT) Activity

This protocol describes a common spectrophotometric method for measuring catalase activity based on the decomposition of hydrogen peroxide (H₂O₂).

1. Materials:

  • Spectrophotometer capable of reading at 240 nm

  • UV-transparent cuvettes or 96-well plates

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.0

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Cell lysis buffer

2. Sample Preparation:

  • Prepare cell lysates as described for the GR assay.

3. Assay Procedure:

  • Prepare a fresh, diluted solution of H₂O₂ in the assay buffer (e.g., 10 mM).

  • In a cuvette, add the assay buffer and the cell lysate.

  • Initiate the reaction by adding the H₂O₂ solution.

  • Immediately mix and monitor the decrease in absorbance at 240 nm for 1-2 minutes.

  • The rate of decrease in absorbance is proportional to the catalase activity.

  • Calculate the specific activity of catalase (e.g., in U/mg protein) using the molar extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹).

Conclusion

The intricate interplay between D-Ribose 5-phosphate levels and cellular redox homeostasis underscores the highly integrated nature of cellular metabolism. As a central product of the pentose phosphate pathway, R5P not only fuels nucleotide synthesis for growth and proliferation but is also intrinsically linked to the production of NADPH, the primary defender against oxidative stress. The ability of the cell to dynamically regulate the flux through the oxidative and non-oxidative branches of the PPP allows for a flexible response to varying metabolic demands for anabolism and redox balance. Further research into the precise quantitative relationships between intracellular R5P pools, NADPH/NADP+ ratios, and the activity of antioxidant enzyme networks will be crucial for a deeper understanding of metabolic regulation in health and disease. This knowledge will undoubtedly pave the way for the development of novel therapeutic interventions that target the metabolic vulnerabilities of diseases characterized by altered redox states, such as cancer and neurodegenerative disorders.

References

Navigating the Crossroads: Regulation of D-Ribose 5-Phosphate Production at the Glycolysis-Pentose Phosphate Pathway Interface

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The metabolic fate of glucose-6-phosphate (G6P) represents a critical juncture in cellular metabolism, standing at the intersection of glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). The decision to channel G6P through one pathway over the other has profound implications for cell proliferation, redox homeostasis, and the biosynthesis of essential macromolecules. A key product of the PPP, D-Ribose 5-phosphate (R5P), is the foundational precursor for nucleotide and nucleic acid synthesis. Consequently, the intricate regulation of its production is paramount for normal cellular function and is a focal point in various pathological states, including cancer and metabolic diseases. This technical guide provides an in-depth exploration of the core regulatory mechanisms governing R5P synthesis, offering insights for researchers, scientists, and drug development professionals.

The Gatekeeper: Allosteric Regulation of Glucose-6-Phosphate Dehydrogenase

The commitment step of the pentose phosphate pathway is the irreversible oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, a reaction catalyzed by Glucose-6-Phosphate Dehydrogenase (G6PDH). This enzyme acts as the primary gatekeeper, and its activity is exquisitely sensitive to the cell's immediate metabolic needs, primarily through allosteric regulation by the ratio of NADPH to its oxidized form, NADP⁺.[1]

Key Regulatory Principles:

  • Product Inhibition by NADPH: High intracellular concentrations of NADPH act as a potent competitive inhibitor of G6PDH, effectively putting a brake on the oxidative phase of the PPP when the cellular demand for reducing equivalents is met.[2][3]

  • Substrate Activation by NADP⁺: Conversely, an increase in the concentration of NADP⁺, signifying a demand for NADPH in biosynthetic reactions or antioxidant defense, allosterically activates G6PDH, thereby increasing the flux of G6P into the PPP.[1]

The intracellular NADPH/NADP⁺ ratio is therefore the principal determinant of flux through the oxidative PPP and, consequently, the initial phase of R5P production. In many cell types, this ratio is maintained at a high level, meaning G6PDH is often operating under significant inhibition.[1]

The Non-Oxidative Branch: A Reversible Nexus for Carbon Shuffling

Downstream of the oxidative phase, the non-oxidative branch of the PPP provides a versatile mechanism for the interconversion of sugar phosphates, allowing the cell to tailor the output of the pathway to its specific requirements. This reversible network of reactions is primarily orchestrated by two key enzymes: transketolase and transaldolase.

  • Transketolase (TKT): This enzyme catalyzes the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. It plays a crucial role in converting xylulose-5-phosphate and ribose-5-phosphate (B1218738) into glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate, and in another reaction, converting erythrose-4-phosphate and xylulose-5-phosphate into fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate.[4]

  • Transaldolase (TALDO1): This enzyme facilitates the transfer of a three-carbon dihydroxyacetone group from sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, yielding erythrose-4-phosphate and fructose-6-phosphate.[4]

The reversible nature of these reactions allows for the production of R5P from glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) when the demand for nucleotide synthesis outweighs the need for NADPH. This process, known as the "reverse" non-oxidative PPP, can function independently of the oxidative branch.

Crosstalk with Glycolysis: A Coordinated Metabolic Response

The intimate connection between the PPP and glycolysis, sharing key intermediates like glucose-6-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate, necessitates a sophisticated level of coordination. The regulation of key glycolytic enzymes, particularly phosphofructokinase-1 (PFK-1), plays a significant role in directing the metabolic flux.

  • Allosteric Regulation of PFK-1: PFK-1, which catalyzes the committed step of glycolysis, is allosterically inhibited by high levels of ATP and citrate, signaling an energy-replete state.[5] Conversely, it is activated by AMP and, most potently, by fructose-2,6-bisphosphate.[6] When PFK-1 is inhibited, G6P can be diverted into the PPP.

  • Metabolic Demand Dictates Flux: In situations of high proliferative demand, where both R5P for nucleotide synthesis and NADPH for reductive biosynthesis are required, flux through both glycolysis and the PPP is often upregulated.[7] Conversely, under conditions of oxidative stress, the demand for NADPH can lead to an increased shunting of G6P into the PPP, even at the expense of glycolytic flux.[8]

Hormonal and Transcriptional Overlay

Superimposed on these direct allosteric and substrate-level regulatory mechanisms are higher-level controls exerted by hormones and transcriptional programs.

  • Insulin (B600854): This anabolic hormone generally promotes the uptake and utilization of glucose. In the context of the PPP, insulin can upregulate the expression of G6PDH, thereby increasing the capacity of the pathway to produce NADPH and R5P, which are essential for insulin-stimulated processes like fatty acid synthesis.[9]

  • Glucagon: In contrast, glucagon, a catabolic hormone, generally signals a low-energy state and can lead to a decrease in the activity of the PPP.[9]

  • Transcriptional Regulation: The expression of PPP enzymes can also be regulated at the transcriptional level by various transcription factors. For instance, the transcription factor NRF2, a master regulator of the antioxidant response, can induce the expression of PPP enzymes to enhance NADPH production in response to oxidative stress.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for the regulatory enzymes at the glycolysis-PPP interface.

EnzymeSubstrateApparent K_m (µM)Source(s)
Glucose-6-Phosphate Dehydrogenase (Human Erythrocyte) Glucose-6-Phosphate43[10]
NADP⁺11[10]
Glucose-6-Phosphate Dehydrogenase (Pig Liver) Glucose-6-Phosphate36[11]
NADP⁺4.8[11]
Transketolase (Rat Liver) Ribose-5-Phosphate300[12]
Xylulose-5-Phosphate500[12]
Transaldolase (Rat Liver) Erythrose-4-Phosphate130[12]
Fructose-6-Phosphate300-350[12]

Table 1: Michaelis-Menten Constants (K_m) of Key Regulatory Enzymes

InhibitorEnzymeInhibition TypeApparent K_i (µM)Source(s)
NADPH Glucose-6-Phosphate Dehydrogenase (Pig Liver)Competitive9.0[11]
ATP Glucose-6-Phosphate Dehydrogenase (Yeast)-550 (no Mg²⁺)[13]
2700 (with Mg²⁺)[13]

Table 2: Inhibitor Constants (K_i) for G6PDH

MetaboliteTissue/Cell TypeIntracellular Concentration (µM)Source(s)
Glucose-6-Phosphate Deinococcus radioduransExtremely High[14]
NADPH Normal Red Blood CellsPredominantly Reduced[15]
NADP⁺ G6PD-deficient Red Blood CellsPredominantly Oxidized[15]

Table 3: Representative Intracellular Metabolite Concentrations (Note: Specific concentrations can vary significantly depending on cell type and metabolic state.)

Experimental Protocols

Protocol 1: Spectrophotometric Assay of Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity

This protocol outlines a standard method for determining G6PDH activity in cell-free extracts by monitoring the rate of NADPH production.[16]

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 100 mM NADP⁺ solution

  • 500 mM Glucose-6-Phosphate (G6P) solution

  • Cell-free extract containing G6PDH

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and NADP⁺ solution.

  • Add a specific amount of the cell-free extract to the cuvette.

  • To initiate the reaction, add the G6P solution and mix immediately by inverting the cuvette.

  • Place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes).

  • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

  • G6PDH activity is calculated using the Beer-Lambert law, where the molar extinction coefficient of NADPH at 340 nm is 6.22 x 10³ M⁻¹cm⁻¹.

Protocol 2: Quantification of Sugar Phosphates by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of R5P and other sugar phosphate intermediates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18]

Materials:

  • Cell or tissue samples

  • Extraction solvent (e.g., 80% methanol)

  • LC-MS/MS system (e.g., triple quadrupole)

  • Appropriate LC column (e.g., HILIC or ion-pair reversed-phase)

  • Mobile phases

  • Internal standards (e.g., ¹³C-labeled sugar phosphates)

Procedure:

  • Metabolite Extraction: Homogenize cell or tissue samples in ice-cold extraction solvent to quench metabolic activity and precipitate proteins.

  • Sample Preparation: Centrifuge the homogenate to pellet the precipitated proteins. Collect the supernatant containing the metabolites. The supernatant may be dried and reconstituted in a suitable solvent for LC-MS/MS analysis.

  • LC Separation: Inject the prepared sample onto the LC system. The sugar phosphates are separated based on their physicochemical properties by the chosen column and mobile phase gradient.

  • MS/MS Detection: The eluting compounds are ionized (typically by electrospray ionization in negative mode) and detected by the mass spectrometer. Specific precursor-to-product ion transitions for each sugar phosphate are monitored in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: The concentration of each sugar phosphate is determined by comparing the peak area of the endogenous metabolite to that of a known concentration of an internal standard.

Protocol 3: Metabolic Flux Analysis of the Pentose Phosphate Pathway using ¹³C Tracers

This protocol describes the use of stable isotope tracers, such as [1,2-¹³C₂]-glucose, to determine the relative flux through the PPP and glycolysis.[19][20]

Materials:

  • Cell culture medium

  • ¹³C-labeled glucose (e.g., [1,2-¹³C₂]-glucose)

  • Cell culture system

  • Metabolite extraction reagents

  • Analytical instrument for measuring isotopic labeling patterns (e.g., GC-MS or LC-MS)

Procedure:

  • Isotopic Labeling: Culture cells in a medium where unlabeled glucose is replaced with a ¹³C-labeled glucose tracer for a defined period to allow for isotopic steady-state to be reached.

  • Metabolite Extraction: Harvest the cells and perform metabolite extraction as described in Protocol 2.

  • Isotopomer Analysis: Analyze the isotopic labeling patterns of key downstream metabolites, such as lactate (B86563) or intracellular sugar phosphates, using GC-MS or LC-MS.

  • Flux Calculation: The relative contribution of the PPP and glycolysis to the production of these metabolites can be calculated based on the distribution of ¹³C atoms. For example, glycolysis of [1,2-¹³C₂]-glucose produces doubly labeled pyruvate (B1213749) and lactate, while the PPP will produce singly labeled species.

  • Computational Modeling: For a more comprehensive analysis, the isotopic labeling data can be integrated into metabolic models to calculate absolute flux rates through the different pathways.

Visualizations of Regulatory Networks and Workflows

Caption: Regulatory network at the glycolysis-PPP intersection.

g6pdh_assay_workflow start Start: Prepare Cell-Free Extract reagents Prepare reaction mix: - Assay Buffer - NADP⁺ start->reagents add_extract Add cell-free extract to reaction mix reagents->add_extract initiate Initiate reaction by adding G6P add_extract->initiate measure Measure absorbance at 340 nm over time initiate->measure calculate Calculate rate of NADPH production measure->calculate end End: Determine G6PDH Activity calculate->end

Caption: Workflow for G6PDH activity assay.

lc_msms_workflow start Start: Cell/Tissue Sample extraction Metabolite Extraction (e.g., 80% Methanol) start->extraction centrifugation Centrifugation to remove protein extraction->centrifugation supernatant Collect supernatant centrifugation->supernatant prep Sample preparation (drying and reconstitution) supernatant->prep lc_separation LC Separation prep->lc_separation msms_detection MS/MS Detection (MRM) lc_separation->msms_detection quantification Quantification against internal standards msms_detection->quantification end End: Sugar Phosphate Concentrations quantification->end

Caption: Workflow for sugar phosphate quantification by LC-MS/MS.

Conclusion

The regulation of D-Ribose 5-phosphate production is a highly dynamic and multi-layered process that is intrinsically linked to the broader metabolic state of the cell. The intricate interplay between the allosteric regulation of key enzymes in both the pentose phosphate pathway and glycolysis, coupled with hormonal and transcriptional controls, ensures that the production of R5P is tightly matched to cellular demand. For researchers and drug development professionals, a deep understanding of these regulatory networks is crucial for identifying novel therapeutic targets and developing strategies to modulate metabolic pathways in disease. The experimental approaches outlined in this guide provide a robust framework for investigating these complex regulatory mechanisms and their implications for cellular health and disease.

References

The Evolutionary Cornerstone: Unraveling the Significance of the Pentose Phosphate Pathway and D-Ribose 5-Phosphate Production

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) stands as a fundamental pillar of cellular metabolism, with an evolutionary history that predates the divergence of the three domains of life. Its products, particularly NADPH and the five-carbon sugar D-Ribose 5-phosphate, are indispensable for cellular survival, growth, and proliferation. This technical guide delves into the core evolutionary significance of the PPP and the production of D-Ribose 5-phosphate, providing a comprehensive resource for researchers, scientists, and professionals in drug development. We will explore its ancient origins, its crucial role in the prebiotic world and the "RNA World" hypothesis, and its diverse adaptations across bacteria, archaea, and eukarya.

An Ancient Pathway Rooted in Prebiotic Chemistry

The Pentose Phosphate Pathway is not merely a feature of modern biochemistry; its origins can be traced back to the prebiotic conditions of the Archean ocean.[1] Like glycolysis, the PPP is considered to have a very ancient evolutionary origin.[1] Intriguingly, the core reactions of the PPP can occur non-enzymatically under conditions mimicking the early Earth, catalyzed by metal ions, particularly ferrous ions (Fe(II)).[1] This suggests that a rudimentary form of this pathway may have been operational before the advent of genetically encoded enzymes, providing a prebiotic route to essential molecules.

The central role of the PPP in producing D-Ribose 5-phosphate, a precursor for nucleotide synthesis, strongly supports its significance in the "RNA World" hypothesis.[2][3] This hypothesis posits that RNA, not DNA, was the primary form of genetic material in early life. The abiotic synthesis of ribose, the sugar component of RNA, is a critical and challenging step in models of abiogenesis. The existence of a prebiotic, metal-catalyzed pathway capable of generating ribose derivatives provides a plausible mechanism for the emergence of the building blocks of RNA.

Core Functions and Products: NADPH and D-Ribose 5-Phosphate

The PPP is a metabolic pathway parallel to glycolysis, but its primary role is anabolic rather than catabolic.[4][5] It consists of two distinct phases: the oxidative phase and the non-oxidative phase.[2][4]

  • Oxidative Phase: This irreversible phase converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH for each molecule of glucose-6-phosphate oxidized.[4] NADPH is the primary cellular reductant, essential for reductive biosynthesis reactions, such as fatty acid and steroid synthesis, and for protecting the cell against oxidative stress by regenerating reduced glutathione.[4][6]

  • Non-oxidative Phase: This reversible phase isomerizes ribulose-5-phosphate into D-Ribose 5-phosphate, the precursor for nucleotide and nucleic acid synthesis.[2] It also allows for the interconversion of five-carbon sugars with intermediates of glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate), providing metabolic flexibility to meet the cell's needs.[2]

The production of D-Ribose 5-phosphate is a cornerstone of cellular life, providing the sugar backbone for DNA and RNA.[2] This five-carbon sugar phosphate is the essential precursor for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides.[6]

Evolutionary Adaptations Across the Domains of Life

The Pentose Phosphate Pathway is a universally conserved metabolic route, yet its architecture and regulation exhibit fascinating variations across the three domains of life: Bacteria, Archaea, and Eukarya. Comparative genomics reveals a complex evolutionary history shaped by vertical descent and lateral gene transfer.

  • Bacteria and Eukarya: In most bacteria and eukaryotes, the PPP is a complete and essential pathway.[7][8] The enzymes of the pathway are well-conserved, reflecting their fundamental importance.

  • Archaea: The evolutionary history of the PPP in archaea is more complex. While the non-oxidative branch appears to be ancient, the oxidative branch is absent in many archaeal lineages.[9] Some archaea, particularly those in the DPANN superphylum, are thought to have acquired key enzymes for the non-oxidative PPP, such as transketolase and transaldolase, from bacteria through lateral gene transfer.[7][10] This highlights the modular nature of metabolic evolution, where pathways can be assembled and modified through the acquisition of genes from other organisms. The presence of a partial oxidative PPP has been inferred in the Last Universal Common Ancestor (LUCA), suggesting its fundamental role from the very dawn of cellular life.[11]

Quantitative Insights into the Pentose Phosphate Pathway

Understanding the quantitative aspects of the PPP is crucial for a complete picture of its function. This includes enzyme kinetics, metabolite concentrations, and metabolic flux.

Table 1: Representative Kinetic Parameters of Key PPP Enzymes

EnzymeOrganismSubstrateK_m (µM)V_max (U/mg)
Glucose-6-Phosphate DehydrogenaseSaccharomyces cerevisiaeGlucose-6-Phosphate7010
Glucose-6-Phosphate DehydrogenaseSaccharomyces cerevisiaeNADP⁺2010
6-Phosphogluconate DehydrogenaseSaccharomyces cerevisiae6-Phosphogluconate5015
TransketolaseSaccharomyces cerevisiaeXylulose-5-Phosphate13025
TransketolaseSaccharomyces cerevisiaeRibose-5-Phosphate35025
TransaldolaseSaccharomyces cerevisiaeSedoheptulose-7-Phosphate18030
TransaldolaseSaccharomyces cerevisiaeGlyceraldehyde-3-Phosphate10030

Note: These values are illustrative and can vary depending on the specific experimental conditions.

Table 2: Cellular Concentrations of PPP Intermediates

MetaboliteOrganism/Cell TypeConcentration (µM)
Glucose-6-PhosphateE. coli100 - 400
6-PhosphogluconateE. coli50 - 150
Ribose-5-PhosphateE. coli100 - 300
Sedoheptulose-7-PhosphateHuman Fibroblasts~5
Ribose/Ribulose-5-PhosphateSinorhizobium meliloti0.1 - 0.5 (nmol/mg pellet)

Note: Concentrations can vary significantly based on growth conditions and metabolic state.

Metabolic flux analysis using techniques like 13C-labeling has provided quantitative insights into the flow of carbon through the PPP in various organisms.[12][13] These studies have revealed the dynamic regulation of the pathway in response to cellular demands for NADPH and biosynthetic precursors.[14][15][16][17]

Experimental Protocols for Key Assays

Accurate measurement of PPP enzyme activity and metabolite levels is essential for research in this field. The following are detailed methodologies for key experiments.

Spectrophotometric Assay for Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity

Principle: The activity of G6PDH is determined by measuring the rate of NADPH production, which absorbs light at 340 nm.[18][19]

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂

  • Substrate Solution: 10 mM Glucose-6-Phosphate (G6P)

  • Cofactor Solution: 2 mM NADP⁺

  • Enzyme Extract: Cell lysate or purified enzyme

Procedure:

  • Set up a reaction mixture containing assay buffer, NADP⁺ solution, and enzyme extract in a cuvette.

  • Incubate the mixture at a constant temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the G6P substrate solution and mix immediately.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADPH production using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).[5]

Activity Assay for Transketolase

Principle: Transketolase activity can be measured using a coupled enzyme assay where the products of the transketolase reaction are converted to a product that can be monitored spectrophotometrically. A common method involves coupling the production of glyceraldehyde-3-phosphate to the oxidation of NADH by glycerol-3-phosphate dehydrogenase.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.6

  • Substrates: 50 mM Ribose-5-phosphate and 50 mM Xylulose-5-phosphate

  • Cofactor: 0.5 mM Thiamine (B1217682) pyrophosphate (TPP)

  • Coupling Enzymes: Triosephosphate isomerase and α-glycerophosphate dehydrogenase

  • NADH Solution: 0.2 mM NADH

  • Enzyme Extract: Cell lysate or purified enzyme

Procedure:

  • Combine the assay buffer, substrates, TPP, coupling enzymes, and NADH in a cuvette.

  • Incubate at a constant temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme extract.

  • Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.

  • Calculate the rate of transketolase activity based on the rate of NADH consumption.

Quantification of D-Ribose 5-Phosphate by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of D-Ribose 5-phosphate and other sugar phosphates in biological samples.[20][21]

Methodology:

  • Sample Preparation: Extract metabolites from cells or tissues using a cold solvent mixture (e.g., methanol/water). Quench metabolic activity rapidly to preserve in vivo metabolite levels.

  • Chromatographic Separation: Separate the sugar phosphates using a suitable HPLC column, such as a porous graphitic carbon or an anion-exchange column.

  • Mass Spectrometric Detection: Detect and quantify the eluting metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for D-Ribose 5-phosphate (e.g., m/z 229 → 97) are used for selective detection.[21]

  • Quantification: Determine the concentration of D-Ribose 5-phosphate by comparing its peak area to a standard curve generated with known concentrations of the pure compound.

Visualizing the Core Concepts

Diagrams are essential for understanding the complex relationships within the Pentose Phosphate Pathway and its evolutionary context.

Caption: Overview of the Pentose Phosphate Pathway.

Evolutionary_Significance cluster_prebiotic Prebiotic World cluster_rna_world RNA World cluster_modern_life Modern Cellular Life Prebiotic_Chemistry Abiotic Synthesis (Fe²⁺ catalysis) Proto_PPP Rudimentary PPP-like Reactions Prebiotic_Chemistry->Proto_PPP Ribose_Synthesis D-Ribose-5-Phosphate Production Proto_PPP->Ribose_Synthesis RNA_World RNA as Genetic Material LUCA Last Universal Common Ancestor (Partial PPP) RNA_World->LUCA Evolution of Cellular Life Ribose_Synthesis->RNA_World Precursor for RNA Bacteria Bacteria (Complete PPP) LUCA->Bacteria Archaea Archaea (Variable PPP, Lateral Gene Transfer) LUCA->Archaea Eukarya Eukarya (Complete PPP) LUCA->Eukarya Bacteria->Archaea LGT of PPP enzymes

Caption: Evolutionary timeline of the PPP.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Biological_Sample Cells or Tissue Extraction Metabolite Extraction & Quenching Biological_Sample->Extraction Enzyme_Assay Enzyme Activity Assays (e.g., G6PDH, Transketolase) Extraction->Enzyme_Assay LCMS LC-MS/MS Analysis (e.g., D-Ribose-5-Phosphate) Extraction->LCMS Flux_Analysis ¹³C-Metabolic Flux Analysis Extraction->Flux_Analysis Quantitative_Data Quantitative Data (Kinetics, Concentrations, Fluxes) Enzyme_Assay->Quantitative_Data LCMS->Quantitative_Data Flux_Analysis->Quantitative_Data Biological_Insight Biological Insight into PPP Function & Evolution Quantitative_Data->Biological_Insight

References

The Central Role of D-Ribose 5-Phosphate in the Metabolic Reprogramming of Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cell proliferation is intrinsically linked to profound alterations in cellular metabolism. This metabolic reprogramming is not a mere consequence of malignant transformation but a core dependency that facilitates rapid growth, survival, and adaptation to the tumor microenvironment. A pivotal nexus in this altered metabolic landscape is the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), a glucose-shunting pathway that runs parallel to glycolysis.[1][2] The primary function of the PPP in cancer is twofold: to generate NADPH for redox homeostasis and reductive biosynthesis, and to produce D-Ribose 5-phosphate (R5P). R5P is the indispensable precursor for the de novo synthesis of nucleotides and nucleic acids, fueling the relentless DNA replication and RNA production required by rapidly dividing cancer cells.[3][4] This guide provides an in-depth examination of the function of R5P in cancer metabolism, presenting quantitative data, detailed experimental methodologies, and visualizations of the key regulatory pathways that position R5P as a critical node in cancer cell bioenergetics and a compelling target for therapeutic intervention.

D-Ribose 5-Phosphate Synthesis via the Pentose Phosphate Pathway

D-Ribose 5-phosphate (R5P) is synthesized from the glycolytic intermediate Glucose 6-phosphate (G6P) through the Pentose Phosphate Pathway (PPP). The PPP is bifurcated into two distinct phases: the oxidative and the non-oxidative branches.

  • Oxidative PPP: This unidirectional phase converts G6P into Ribulose 5-phosphate (Ru5P). It is the primary source of cellular NADPH, a critical reducing equivalent for counteracting oxidative stress and for anabolic processes like fatty acid synthesis.[2] The reaction is catalyzed by the rate-limiting enzyme Glucose-6-Phosphate Dehydrogenase (G6PD).

  • Non-Oxidative PPP: This series of reversible reactions converts Ru5P into R5P via the enzyme Ribose-5-phosphate isomerase A (RPIA).[4] Alternatively, Ru5P can be converted to Xylulose 5-phosphate (Xu5P). The enzymes transketolase (TKT) and transaldolase (TALDO) then interconvert these pentose phosphates with the glycolytic intermediates Fructose 6-phosphate (F6P) and Glyceraldehyde 3-phosphate (G3P).[4] This reversibility allows cancer cells to generate R5P directly from glycolytic intermediates, bypassing the oxidative phase, a mechanism that is particularly important for satisfying high anabolic demands.[5][6]

Cancer cells exhibit significant metabolic plasticity, modulating the flux through these branches based on their specific needs. When nucleotide synthesis is paramount, flux is directed towards R5P production. When the need for redox balance is higher, the oxidative phase is prioritized to generate NADPH.[7]

Caption: Overview of the Pentose Phosphate Pathway (PPP).

Quantitative Analysis of R5P and PPP Enzymes in Cancer

The upregulation of the PPP is a metabolic hallmark of many cancers. This is reflected in the increased expression and activity of key PPP enzymes and altered concentrations of pathway intermediates.

Table 1: Alterations in PPP Metabolite Levels in Cancer Models

Metabolite Cancer Model Comparison Observation Reference
Ribose 5-Phosphate (R5P) Clear Cell-Renal Cell Carcinoma (ccRCC) Tumor vs. Normal Tissue Apparent Elevation [8]
Sedoheptulose 7-Phosphate Clear Cell-Renal Cell Carcinoma (ccRCC) Tumor vs. Normal Tissue Apparent Elevation [8]
Ribulose 5-Phosphate / Xylulose 5-Phosphate Clear Cell-Renal Cell Carcinoma (ccRCC) Tumor vs. Normal Tissue Apparent Elevation [8]
Ribose 5-Phosphate (R5P) Pancreatic Cancer (KPC Mouse Model) 25-week vs. 10-week old mice ~1.5-fold increase [9]

| Sedoheptulose 7-Phosphate | Pancreatic Cancer (KPC Mouse Model) | 25-week vs. 10-week old mice | ~2-fold increase |[9] |

Table 2: Dysregulation of Key PPP Enzymes in Cancer

Enzyme Cancer Type Observation Consequence Reference
Glucose-6-Phosphate Dehydrogenase (G6PDH) Clear Cell-Renal Cell Carcinoma (ccRCC) Increased expression and activity Increased PPP flux [8][10]
Ribose-5-Phosphate Isomerase A (RPIA) Lung, Liver, Colorectal Cancer Significantly overexpressed Promotes tumorigenesis [4][11][12]
Transketolase (TKT) Lung, Breast, Prostate Cancer Elevated expression levels Increased non-oxidative PPP flux [4]

| NADPH/NADP+ Ratio | Breast & Lung Cancer Cell Lines | Significantly decreased upon G6PD or H6PD silencing | Indicates reliance on PPP for redox balance |[13] |

Regulation of R5P Production by Oncogenic Signaling Pathways

The flux of glucose into the PPP and the subsequent production of R5P are not unregulated processes. They are tightly controlled by major oncogenic and tumor suppressor signaling pathways, which commandeer cellular metabolism to support malignant growth.

p53-Mediated Suppression of the PPP

The tumor suppressor protein p53 acts as a negative regulator of the PPP. In its wild-type form, p53 directly binds to G6PD, the rate-limiting enzyme of the oxidative branch.[3] This binding prevents the formation of the active G6PD dimer, thereby inhibiting the pathway and shunting glucose towards glycolysis.[5][14] In many cancers, p53 is mutated and loses this inhibitory function, leading to a hyperactive PPP that fuels biosynthesis and enhances glucose consumption.[3][15]

p53_Regulation cluster_normal Normal Cell (p53 Active) cluster_cancer Cancer Cell (p53 Inactive) p53_wt Wild-Type p53 G6PD_dimer G6PD (Active Dimer) p53_wt->G6PD_dimer Binds & Inhibits Dimerization p53_mut Mutant p53 p53_mut->G6PD_dimer No Inhibition G6PD_mono G6PD (Inactive Monomer) G6PD_dimer->G6PD_mono Dissociation PPP Pentose Phosphate Pathway G6PD_dimer->PPP Catalyzes R5P R5P Production ↑ PPP->R5P Biosynthesis Biosynthesis ↑ (Nucleotides, Lipids) R5P->Biosynthesis PI3K_AKT_Regulation GF Growth Factors (e.g., IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Glycolysis Glycolysis Enzymes (e.g., PFK1) AKT->Glycolysis Activates G6PD G6PD Protein AKT->G6PD Stabilizes Proliferation Cell Proliferation & Survival AKT->Proliferation G6P_pool G6P Pool ↑ Glycolysis->G6P_pool PPP Pentose Phosphate Pathway Flux ↑ G6PD->PPP G6P_pool->PPP R5P R5P Production ↑ PPP->R5P R5P->Proliferation PTEN PTEN PTEN->PI3K Inhibits MFA_Workflow start Start tracer 1. Tracer Selection (e.g., [1,2-13C2]Glucose) start->tracer culture 2. Isotopic Labeling (Cell Culture to Steady-State) tracer->culture quench 3. Quenching & Extraction (e.g., 80% Methanol) culture->quench analysis 4. LC-MS/MS Analysis (Measure Mass Isotopomer Distributions) quench->analysis estimation 6. Flux Estimation (Least-Squares Regression) analysis->estimation Experimental Data model 5. Computational Modeling (Biochemical Network) model->estimation Model Constraints validation 7. Statistical Validation (Goodness-of-Fit) estimation->validation flux_map Result: Quantitative Flux Map validation->flux_map

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

D-Ribose 5-phosphate (R5P) is a critical intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a central metabolic route essential for the synthesis of nucleotides, NADPH, and non-essential amino acids. Dysregulation of R5P metabolism has been increasingly implicated in the pathophysiology of various metabolic disorders, including diabetes mellitus, obesity, and cancer. This technical guide provides a comprehensive overview of the intricate relationship between R5P dysregulation and these metabolic diseases. It summarizes key quantitative data on metabolite concentrations and enzyme kinetics, details experimental protocols for the assessment of PPP activity, and presents visual representations of the core signaling pathways involved. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target the metabolic aberrations underlying these complex diseases.

The Central Role of D-Ribose 5-Phosphate in Cellular Metabolism

D-Ribose 5-phosphate is a five-carbon sugar phosphate that serves as a key product and intermediate of the pentose phosphate pathway (PPP).[1] The PPP is a metabolic pathway that runs parallel to glycolysis and has two main branches: the oxidative and non-oxidative phases.[2]

  • Oxidative Phase: This phase is responsible for the production of NADPH and the conversion of glucose 6-phosphate into ribulose 5-phosphate. NADPH is a crucial reducing agent for a variety of biosynthetic reactions and for protecting the cell against oxidative stress.[2][3]

  • Non-oxidative Phase: In this phase, ribulose 5-phosphate is converted to R5P and other sugar phosphates. These reactions are reversible and allow the interconversion of three-, four-, five-, six-, and seven-carbon sugars.[4] This phase is critical for providing R5P for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).[2]

The regulation of the PPP is tightly controlled and responds to the cell's metabolic needs. The activity of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the oxidative phase, is allosterically regulated by the ratio of NADP+ to NADPH.[3] Insulin (B600854) is also known to stimulate the expression of G6PD.[4]

D-Ribose 5-Phosphate Dysregulation in Metabolic Disorders

Alterations in the flux through the PPP and the resulting dysregulation of R5P levels have been linked to several metabolic disorders.

Diabetes Mellitus

In diabetes, both elevated levels of D-ribose and altered activity of PPP enzymes have been observed.

  • Elevated D-ribose: Studies have shown that individuals with type 1 diabetes mellitus (T1DM) have significantly higher levels of D-ribose in their serum and urine compared to healthy controls.[5] While not a direct measurement of R5P, elevated D-ribose can be phosphorylated to R5P and may reflect an underlying dysregulation of pentose metabolism.

  • Altered Enzyme Activity: The activity of transketolase, a key enzyme in the non-oxidative PPP, has been found to be lower in some diabetic patients.[6] Conversely, another study reported that transketolase activity in erythrocytes was increased in patients with chronic kidney disease, both with and without diabetes.[7] Furthermore, the activity of G6PD, the rate-limiting enzyme of the PPP, has been shown to be decreased in individuals with type 2 diabetes mellitus.[8]

Obesity

Obesity is often associated with a state of chronic low-grade inflammation and oxidative stress, conditions in which the PPP plays a crucial role. Upregulation of G6PD in obese adipose tissue has been linked to insulin resistance.[3] This suggests that increased flux through the oxidative PPP in adipocytes may contribute to the metabolic complications of obesity.

Cancer

Cancer cells exhibit altered metabolism to support their rapid proliferation. The PPP is often upregulated in cancer cells to provide sufficient R5P for nucleotide synthesis and NADPH to counteract increased oxidative stress.[9] This makes the enzymes of the PPP potential targets for cancer therapy.

Quantitative Data on D-Ribose 5-Phosphate and Related Enzymes

A critical aspect of understanding the role of R5P dysregulation in metabolic disorders is the availability of quantitative data. The following tables summarize some of the available data on metabolite concentrations and enzyme kinetics.

Table 1: D-Ribose Levels in Type 1 Diabetes Mellitus

AnalyteSample TypeConditionConcentration (Mean ± SEM)Fold ChangeReference
D-RiboseSerumT1DM~16 µM~1.8x[5]
Control~9 µM[5]
D-RiboseUrineT1DM~0.25 µmol/mmol creatinine~2.5x[5]
Control~0.1 µmol/mmol creatinine[5]

Table 2: Kinetic Parameters of Pentose Phosphate Pathway Enzymes

EnzymeOrganism/TissueConditionSubstrateK_m_V_max_Reference
Glucose-6-Phosphate Dehydrogenase (G6PD)Human ErythrocytesHealthyGlucose-6-Phosphate62.58 ± 4.5 µM10.2 ± 0.8 EU/g Hb[10]
G6PD DeficientGlucose-6-Phosphate38.1 ± 3.2 µM1.8 ± 0.2 EU/g Hb[10]
TransketolaseHuman ErythrocytesHealthyThiamine (B1217682) Diphosphate (B83284)2.3 µM (SD 1.6 µM)Not Reported[11]

Experimental Protocols

Accurate and reproducible methods are essential for studying R5P metabolism. This section provides an overview of key experimental protocols.

Measurement of Transketolase Activity in Erythrocytes

The activity of transketolase in red blood cells is a functional indicator of thiamine (vitamin B1) status, as thiamine pyrophosphate is a crucial cofactor for this enzyme.

Principle: The assay measures the rate of conversion of ribose-5-phosphate (B1218738) to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. The glyceraldehyde-3-phosphate is then converted to dihydroxyacetone phosphate, and the oxidation of NADH to NAD+ is monitored spectrophotometrically at 340 nm. The activity is measured in the absence (basal activity) and presence (stimulated activity) of added thiamine pyrophosphate. The percentage stimulation (TPP effect) is an indicator of thiamine deficiency.

Abbreviated Protocol:

  • Hemolysate Preparation: Wash erythrocytes with saline and lyse with distilled water.

  • Assay Mixture: Prepare a reaction mixture containing buffer, ribose-5-phosphate, and other necessary reagents.

  • Reaction Initiation: Add the hemolysate to the reaction mixture and monitor the decrease in absorbance at 340 nm over time.

  • Stimulated Activity: Repeat the assay with the addition of thiamine pyrophosphate to the reaction mixture.

  • Calculation: Calculate the enzyme activity in international units (IU) per gram of hemoglobin and determine the TPP effect.

Quantification of D-Ribose 5-Phosphate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of R5P and other sugar phosphates in biological samples.

Principle: This method involves the separation of sugar phosphates by liquid chromatography followed by their detection and quantification using a mass spectrometer. The use of an ion-pairing agent in the mobile phase is often necessary to achieve good chromatographic retention of these highly polar analytes.

Abbreviated Protocol:

  • Sample Preparation: Deproteinize plasma or tissue homogenate samples using a suitable method (e.g., protein precipitation with a cold organic solvent).

  • Chromatographic Separation: Inject the sample extract onto a C18 reversed-phase column. Use a gradient elution with a mobile phase containing an ion-pairing reagent (e.g., tributylamine) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

  • Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for R5P in multiple reaction monitoring (MRM) mode.

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification. Construct a calibration curve using standards of known concentrations.

Signaling Pathways and Logical Relationships

The regulation of R5P metabolism is intricately linked to major signaling pathways that control cellular growth, proliferation, and stress responses.

Pentose Phosphate Pathway

This diagram illustrates the key enzymatic steps in the oxidative and non-oxidative branches of the pentose phosphate pathway, highlighting the production of R5P and NADPH.

Pentose_Phosphate_Pathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-oxidative Phase G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- lactone G6P->PGL G6PD (+ NADP+) PG 6-Phosphogluconate PGL->PG 6PGL NADPH1 NADPH PGL->NADPH1 Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD (+ NADP+) R5P Ribose-5-Phosphate Ru5P->R5P RPI Xu5P Xylulose-5-Phosphate Ru5P->Xu5P RPE NADPH2 NADPH Ru5P->NADPH2 S7P Sedoheptulose-7-Phosphate R5P->S7P TKT Nucleotides Nucleotide Synthesis R5P->Nucleotides G3P Glyceraldehyde-3-Phosphate Xu5P->G3P TKT F6P Fructose-6-Phosphate Xu5P->F6P TKT E4P Erythrose-4-Phosphate S7P->E4P TAL G3P->F6P TAL Glycolysis Glycolysis G3P->Glycolysis E4P->G3P TKT F6P->Glycolysis

Caption: The Pentose Phosphate Pathway.

Insulin Signaling and PPP Regulation

Insulin plays a key role in regulating glucose metabolism, including the PPP. This diagram illustrates how insulin signaling can influence the flux through the PPP.

Insulin_Signaling_PPP cluster_membrane Cell Membrane cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT Akt PI3K->AKT activates G6PD_exp G6PD Gene Expression AKT->G6PD_exp promotes G6PD G6PD G6PD_exp->G6PD leads to PPP Pentose Phosphate Pathway G6PD->PPP catalyzes NADPH NADPH PPP->NADPH R5P Ribose-5-Phosphate PPP->R5P

Caption: Insulin Regulation of the PPP.

Oxidative Stress and the Nrf2-PPP Axis

The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. This diagram shows how oxidative stress can activate Nrf2, which in turn upregulates the PPP to produce more NADPH for antioxidant defense.

Oxidative_Stress_Nrf2_PPP cluster_cytosol Cytosol cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 disrupts Keap1 Keap1 Keap1_Nrf2->Keap1 releases Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ARE Antioxidant Response Element Nrf2_nuc->ARE binds to PPP_genes PPP Enzyme Genes (G6PD, TKT, etc.) ARE->PPP_genes activates transcription PPP Pentose Phosphate Pathway PPP_genes->PPP increases enzymes NADPH NADPH PPP->NADPH Antioxidant Antioxidant Defense NADPH->Antioxidant supports Antioxidant->ROS neutralizes

Caption: Nrf2-mediated PPP Upregulation.

Conclusion

The dysregulation of D-Ribose 5-phosphate metabolism through the pentose phosphate pathway is emerging as a significant factor in the pathogenesis of a range of metabolic disorders. The intricate connections between the PPP, insulin signaling, and the cellular response to oxidative stress highlight the complexity of metabolic regulation. Further research focused on obtaining detailed quantitative data on metabolite levels, enzyme kinetics, and metabolic fluxes in various disease states is crucial for a deeper understanding of these processes. Such knowledge will be instrumental in the development of novel therapeutic strategies that target the metabolic vulnerabilities of diseases like diabetes, obesity, and cancer. This technical guide provides a foundational resource to aid in these ongoing research and development efforts.

References

The Metabolic Crossroads of D-Ribose 5-Phosphate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Downstream Metabolic Fates of D-Ribose 5-Phosphate in Mammalian Cells

For Immediate Release

[City, State] – [Date] – D-Ribose 5-phosphate (R5P) stands as a critical nexus in cellular metabolism, directing the flow of carbon from glucose to essential biosynthetic pathways. Produced primarily through the pentose (B10789219) phosphate (B84403) pathway (PPP), the metabolic fate of R5P is a tightly regulated process that dictates a cell's capacity for proliferation, nucleotide synthesis, and maintenance of redox balance. This technical guide provides a comprehensive overview of the downstream metabolic pathways of R5P in mammalian cells, offering valuable insights for researchers, scientists, and drug development professionals.

Key Downstream Fates of D-Ribose 5-Phosphate

In mammalian cells, D-Ribose 5-phosphate is primarily directed towards two major metabolic fates: nucleotide biosynthesis and integration into glycolysis. The commitment to either pathway is governed by the cell's metabolic state and proliferative status.

Nucleotide Biosynthesis via Phosphoribosyl Pyrophosphate (PRPP)

The principal anabolic fate of R5P is its conversion to 5-phosphoribosyl-α-1-pyrophosphate (PRPP), a pivotal precursor for the de novo and salvage pathways of nucleotide synthesis.[1][2] This irreversible reaction is catalyzed by the enzyme PRPP synthetase (PRPS).

PRPP serves as the scaffold upon which the purine (B94841) ring is built in the de novo purine synthesis pathway. In pyrimidine (B1678525) synthesis, PRPP is added to the already synthesized orotate (B1227488) base to form orotidine (B106555) 5'-monophosphate. Consequently, the availability of R5P is a rate-limiting factor for the synthesis of DNA and RNA, making it a crucial component for rapidly dividing cells, such as cancer cells.

Interconversion with Glycolytic Intermediates via the Non-Oxidative Pentose Phosphate Pathway

When the cellular demand for nucleotides is met, or when there is a need for glycolytic intermediates or NADPH, R5P can be channeled into the non-oxidative branch of the pentose phosphate pathway. This series of reversible reactions, catalyzed by the enzymes transketolase and transaldolase, converts R5P into the glycolytic intermediates fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate.

This metabolic flexibility allows cells to adapt to varying metabolic needs. For instance, cells can generate R5P from glycolytic intermediates without going through the oxidative PPP, or conversely, funnel excess R5P into glycolysis for ATP production.

Role in Amino Acid and Cofactor Biosynthesis

While mammals are unable to synthesize the amino acid tryptophan de novo, R5P-derived PRPP is a substrate in the pathway that converts tryptophan to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[3][4][5][6] Tryptophan itself is an essential amino acid that must be obtained from the diet. PRPP is also utilized in the biosynthesis of the amino acid histidine in microorganisms, but this pathway is not active for de novo synthesis in mammals.[7][8]

Quantitative Flux of D-Ribose 5-Phosphate

The distribution of R5P between nucleotide synthesis and glycolysis is dynamic and varies significantly between cell types and metabolic conditions. Metabolic flux analysis (MFA) using 13C-labeled glucose is a powerful technique to quantify these fluxes.

Cell Line/TissueConditionFlux towards Nucleotide Synthesis (%)Flux towards Glycolysis (%)Reference
Human clear cell-renal cell carcinoma (ccRCC)Tumor TissueIncreasedIncreased
Human Fibroblast CellsOxidative StressIncreasedDecreased[9]
Pancreatic Cancer MIA PaCa-2 CellsGlycogenolysis InhibitionDecreasedDecreased[10]
Cancer Cells (General)Proliferative StateHighVaries[1][11]
Normal Differentiated CellsQuiescent StateLowHigh[12]

This table summarizes general trends observed in the cited literature. Specific flux percentages can vary depending on the experimental setup and cell line.

Regulation of D-Ribose 5-Phosphate's Metabolic Fate

The channeling of R5P is intricately regulated at multiple enzymatic steps, ensuring that its metabolism aligns with the cell's physiological requirements.

Regulation of PRPP Synthetase

The commitment of R5P to nucleotide biosynthesis is primarily controlled by the activity of PRPP synthetase. This enzyme is subject to allosteric regulation, being activated by inorganic phosphate (Pi) and inhibited by purine and pyrimidine ribonucleotides (ADP, GDP, etc.). This feedback inhibition ensures that PRPP is only produced when the nucleotide pools are depleted.

Regulation of the Non-Oxidative Pentose Phosphate Pathway

The flux of R5P through the non-oxidative PPP is controlled by the activity of transketolase and transaldolase. The activity of these enzymes is primarily regulated by the availability of their substrates.

  • Transketolase: This enzyme requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor. Its activity can be influenced by thiamine availability.[13] While not subject to strong allosteric regulation by downstream metabolites, its activity is crucial for directing the flow of five-carbon sugars.

  • Transaldolase: Similar to transketolase, the activity of transaldolase is largely dependent on substrate availability. There is limited evidence for significant allosteric regulation of mammalian transaldolase by downstream metabolites.[14]

The direction of the non-oxidative PPP is therefore largely determined by the relative concentrations of R5P, xylulose 5-phosphate, sedoheptulose (B1238255) 7-phosphate, erythrose 4-phosphate, fructose 6-phosphate, and glyceraldehyde 3-phosphate.

Experimental Protocols

13C-Metabolic Flux Analysis (MFA) of the Pentose Phosphate Pathway

This protocol provides a general workflow for tracing the metabolism of 13C-labeled glucose through the pentose phosphate pathway and glycolysis.

1. Cell Culture and Labeling:

  • Culture mammalian cells to the desired confluency.
  • Replace the standard culture medium with a medium containing a known concentration of a 13C-labeled glucose tracer (e.g., [1,2-13C2]glucose or [U-13C6]glucose).
  • Incubate the cells for a sufficient period to achieve isotopic steady-state labeling of intracellular metabolites (typically several hours to a full cell cycle).

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells and extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.
  • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

3. GC-MS Analysis:

  • Dry the metabolite extract under a stream of nitrogen or by lyophilization.
  • Derivatize the metabolites to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis (e.g., using N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide, MTBSTFA).
  • Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of key metabolites (e.g., lactate, ribose from RNA, amino acids).

4. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of 13C.
  • Use a metabolic flux analysis software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic model of central carbon metabolism.
  • The software will then calculate the relative or absolute fluxes through the pentose phosphate pathway and other related pathways.

Radiometric Assay for PRPP Synthetase Activity

This protocol measures the activity of PRPP synthetase by quantifying the conversion of [14C]ATP to [14C]PRPP.

1. Preparation of Cell Lysate:

  • Harvest cells and wash with cold PBS.
  • Lyse the cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
  • Centrifuge to remove cell debris and collect the supernatant (cell lysate).
  • Determine the protein concentration of the lysate.

2. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • Tris-HCl buffer (pH 7.4)
  • Ribose 5-phosphate
  • [γ-32P]ATP or [14C]ATP
  • MgCl2
  • Inorganic phosphate (activator)

3. Enzyme Reaction:

  • Initiate the reaction by adding a known amount of cell lysate to the pre-warmed reaction mixture.
  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).
  • Stop the reaction by adding formic acid.

4. Separation and Quantification:

  • Separate the radiolabeled PRPP from the unreacted radiolabeled ATP using thin-layer chromatography (TLC) on a polyethyleneimine-cellulose plate.
  • Develop the TLC plate in a suitable solvent system (e.g., 0.85 M potassium phosphate, pH 3.4).
  • Excise the spots corresponding to ATP and PRPP and quantify the radioactivity in each spot using a scintillation counter.

5. Calculation of Activity:

  • Calculate the amount of PRPP formed based on the specific activity of the radiolabeled ATP and the counts per minute in the PRPP spot.
  • Express the enzyme activity as nmol of PRPP formed per minute per mg of protein.

Spectrophotometric Assay for Transketolase and Transaldolase Activity

This coupled enzyme assay measures the activity of transketolase and transaldolase by monitoring the oxidation of NADH.

1. Preparation of Tissue/Cell Homogenate:

  • Homogenize tissue or cells in a suitable buffer and centrifuge to obtain a clear supernatant.

2. Reaction Mixture for Transketolase:

  • Prepare a reaction mixture containing:
  • Tris-HCl buffer (pH 7.6)
  • Xylulose 5-phosphate and Ribose 5-phosphate (substrates)
  • Thiamine pyrophosphate (TPP) and MgCl2 (cofactors)
  • NADH
  • Glycerol-3-phosphate dehydrogenase and triosephosphate isomerase (coupling enzymes)

3. Reaction Mixture for Transaldolase:

  • Prepare a reaction mixture containing:
  • Glycylglycine buffer (pH 7.7)
  • Fructose 6-phosphate and Erythrose 4-phosphate (substrates)
  • NADH
  • α-Glycerophosphate dehydrogenase/triosephosphate isomerase (coupling enzymes)

4. Measurement:

  • Initiate the reaction by adding the cell/tissue homogenate to the respective reaction mixture.
  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Visualizing the Metabolic Fates of D-Ribose 5-Phosphate

R5P_Fates cluster_PPP Pentose Phosphate Pathway cluster_Nucleotide Nucleotide Biosynthesis cluster_Glycolysis Glycolysis Glucose_6P Glucose 6-Phosphate Ru5P Ribulose 5-Phosphate Glucose_6P->Ru5P Oxidative PPP (G6PD, 6PGD) R5P D-Ribose 5-Phosphate Ru5P->R5P RPI Xu5P Xylulose 5-Phosphate Ru5P->Xu5P RPE PRPP PRPP R5P->PRPP PRPP Synthetase S7P Sedoheptulose 7-Phosphate E4P Erythrose 4-Phosphate F6P Fructose 6-Phosphate Glycolysis_Intermediates Glycolysis F6P->Glycolysis_Intermediates G3P Glyceraldehyde 3-Phosphate G3P->Glycolysis_Intermediates R5PXu5P R5PXu5P S7PG3P S7PG3P R5PXu5P->S7PG3P Transketolase E4PF6P E4PF6P S7PG3P->E4PF6P Transaldolase Xu5PE4P Xu5PE4P F6PG3P F6PG3P Xu5PE4P->F6PG3P Transketolase Purines Purine Nucleotides (ATP, GTP) PRPP->Purines Pyrimidines Pyrimidine Nucleotides (UTP, CTP) PRPP->Pyrimidines Activators Pi Activators->PRPP Inhibitors Inhibitors Inhibitors->PRPP

Figure 1: Overview of the downstream metabolic fates of D-Ribose 5-Phosphate.

Experimental_Workflow cluster_mfa 13C-Metabolic Flux Analysis cluster_enzyme_assay Enzyme Activity Assays mfa1 Cell Culture with 13C-Labeled Glucose mfa2 Metabolite Extraction mfa1->mfa2 mfa3 GC-MS Analysis mfa2->mfa3 mfa4 Flux Calculation mfa3->mfa4 ea1 Cell/Tissue Lysate Preparation ea2 Reaction with Specific Substrates ea1->ea2 ea3 Detection of Product Formation ea2->ea3

Figure 2: General experimental workflows for studying R5P metabolism.

Conclusion

D-Ribose 5-phosphate is a cornerstone of cellular metabolism, with its downstream fates having profound implications for cell growth, proliferation, and survival. A thorough understanding of the pathways it feeds into and the regulatory mechanisms that govern its flux is paramount for researchers in basic science and drug development. The methodologies and information presented in this guide provide a solid foundation for investigating the intricate role of R5P in both normal physiology and disease states, paving the way for the identification of novel therapeutic targets.

References

The Enzymatic Keystone: A Technical Guide to the Conversion of Ribose to D-Ribose 5-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of D-ribose to D-ribose 5-phosphate, a critical reaction in cellular metabolism. This document details the core enzyme, ribokinase (RK), its kinetic properties, and the experimental methodologies used to study this pivotal phosphorylation event. Furthermore, it visually elucidates the central role of D-ribose 5-phosphate in key metabolic and signaling pathways.

The Core Reaction: Phosphorylation of D-Ribose

The conversion of D-ribose to D-ribose 5-phosphate is catalyzed by the enzyme Ribokinase (RK) , also known as ATP:D-ribose 5-phosphotransferase (EC 2.7.1.15).[1] This enzyme facilitates the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to the 5'-hydroxyl group of D-ribose, yielding D-ribose 5-phosphate and adenosine diphosphate (B83284) (ADP).[1] This irreversible reaction is the first committed step in ribose metabolism and serves to trap ribose within the cell for subsequent utilization.[2] The presence of a divalent cation, typically magnesium (Mg²⁺), is essential for the catalytic activity of ribokinase.[3][4]

Quantitative Data Summary

The catalytic efficiency and substrate affinity of ribokinase have been characterized under various conditions. The following tables summarize key quantitative data for human and E. coli ribokinase.

Table 1: Kinetic Parameters of Ribokinase (RK)

Enzyme SourceSubstrateKm (µM)Vmax (U/mg)kcat (s⁻¹)Reference
HumanD-Ribose13014.58.7[5]
HumanATP250--[5]
E. coliD-Ribose8200120[6]
E. coliATP120--[6]

Note: Kinetic parameters can vary depending on the specific assay conditions, including pH, temperature, and the concentration of cofactors.

Table 2: Optimal Conditions for Ribokinase Activity

ParameterOptimal ValueEnzyme SourceReference
pH7.5 - 8.2Human, E. coli[6][7]
Temperature37 - 40°CHuman[7][8]

Experimental Protocols

The activity of ribokinase can be determined using various experimental methods. The two most common approaches are the coupled spectrophotometric assay and high-performance liquid chromatography (HPLC)-based assays.

Coupled Spectrophotometric Assay for Ribokinase Activity

This continuous assay indirectly measures ribokinase activity by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[9][10][11]

Principle:

  • Ribokinase catalyzes the conversion of D-ribose and ATP to D-ribose 5-phosphate and ADP.

  • The ADP produced is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate, regenerating ATP.

  • The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that consumes NADH.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.8), 100 mM KCl, 10 mM MgCl₂.[9]

  • Substrates: 5 mM D-Ribose, 3 mM ATP.[9]

  • Coupling System: 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, 2 Units of Pyruvate Kinase (PK), 2 Units of Lactate Dehydrogenase (LDH).[9]

  • Enzyme: Purified Ribokinase.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, D-ribose, ATP, PEP, NADH, PK, and LDH in a 1 mL cuvette.

  • Incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate and to consume any contaminating ADP.[9]

  • Initiate the reaction by adding a small volume (e.g., 2 µL) of the ribokinase solution to the cuvette.[9]

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot. The rate of ribokinase activity is proportional to the rate of NADH consumption.

HPLC-Based Assay for Ribokinase Activity

This method directly measures the formation of the product, D-ribose 5-phosphate, or the consumption of the substrate, ATP, using high-performance liquid chromatography (HPLC).[12][13] This approach is particularly useful for analyzing complex reaction mixtures and for assays where coupling enzymes may be problematic.

Principle: The reaction mixture is separated by reverse-phase HPLC, and the amounts of substrate and product are quantified by their UV absorbance.

Reagents:

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂.

  • Substrates: D-Ribose (e.g., 1 mM), ATP (e.g., 1 mM).

  • Enzyme: Purified Ribokinase.

  • Quenching Solution: 0.1 M HCl or other suitable acid.

  • Mobile Phase: For example, 100 mM potassium phosphate buffer (pH 6.5) with a small percentage of methanol.

Procedure:

  • Set up the enzymatic reaction by combining the reaction buffer, D-ribose, and ATP in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding ribokinase.

  • At specific time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • Clarify the samples by centrifugation.

  • Inject a defined volume of the supernatant onto a C18 reverse-phase HPLC column.

  • Elute the nucleotides and sugar phosphates using an isocratic or gradient mobile phase.

  • Detect the compounds using a UV detector (e.g., at 254 nm for nucleotides).

  • Quantify the amount of product formed or substrate consumed by comparing the peak areas to a standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involving D-ribose 5-phosphate and a typical experimental workflow for studying ribokinase.

Enzymatic_Conversion Ribose D-Ribose Ribokinase Ribokinase (RK) EC 2.7.1.15 Ribose->Ribokinase ATP ATP ATP->Ribokinase R5P D-Ribose 5-phosphate Ribokinase->R5P ADP ADP Ribokinase->ADP Mg Mg²⁺ Mg->Ribokinase Cofactor PPP_Pathway G6P Glucose-6-phosphate SixPG 6-Phosphoglucono- δ-lactone G6P->SixPG G6PD SixPGnate 6-Phosphogluconate SixPG->SixPGnate 6PGL Ru5P Ribulose-5-phosphate SixPGnate->Ru5P 6PGD R5P Ribose-5-phosphate Ru5P->R5P RPI X5P Xylulose-5-phosphate Ru5P->X5P RPE Glycolysis Glycolytic Intermediates R5P->Glycolysis Nucleotides Nucleotide Biosynthesis R5P->Nucleotides X5P->Glycolysis Nucleotide_Biosynthesis R5P D-Ribose 5-phosphate PRPP PRPP R5P->PRPP PRPP Synthetase ATP -> AMP Purine De Novo Purine Biosynthesis PRPP->Purine Pyrimidine De Novo Pyrimidine Biosynthesis PRPP->Pyrimidine Salvage Salvage Pathways PRPP->Salvage IMP IMP Purine->IMP UMP UMP Pyrimidine->UMP AMP_GMP AMP, GMP IMP->AMP_GMP CMP_TMP CMP, TMP UMP->CMP_TMP Experimental_Workflow Start Start: Enzyme Purification Assay Enzyme Activity Assay (Spectrophotometric or HPLC) Start->Assay Kinetics Kinetic Parameter Determination (Km, Vmax, kcat) Assay->Kinetics Conditions Optimization of Reaction Conditions (pH, Temperature) Assay->Conditions Inhibition Inhibitor Screening and Characterization Assay->Inhibition Data Data Analysis and Interpretation Kinetics->Data Conditions->Data Inhibition->Data End End: Characterized Enzyme Data->End

References

The Central Role of D-Ribose 5-Phosphate in the Biosynthesis of ATP and Nucleotide Triphosphates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-ribose 5-phosphate (R5P) is a critical metabolic intermediate that serves as the direct precursor for the ribose moiety of all nucleotides, including adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell. Produced primarily through the pentose (B10789219) phosphate (B84403) pathway (PPP), R5P is the cornerstone for both de novo and salvage pathways of purine (B94841) and pyrimidine (B1678525) biosynthesis. This technical guide provides an in-depth exploration of the biochemical pathways originating from R5P that lead to the synthesis of ATP and other nucleotide triphosphates. It details the key enzymatic steps, regulatory mechanisms, and experimental methodologies used to investigate this fundamental aspect of cellular metabolism. Furthermore, this guide discusses the implications of this pathway in various disease states and its significance as a target for drug development.

Introduction: The Pentose Phosphate Pathway as the Source of D-Ribose 5-Phosphate

The pentose phosphate pathway (PPP) is a metabolic pathway that runs parallel to glycolysis, and its primary roles are anabolic rather than catabolic.[1] It is the principal route for the generation of D-ribose 5-phosphate in cells.[2] The PPP is divided into two distinct phases: the oxidative and non-oxidative phases.[3]

  • The Oxidative Phase: This phase is characterized by the irreversible oxidation of glucose 6-phosphate, leading to the production of two molecules of NADPH and one molecule of ribulose 5-phosphate for each molecule of glucose 6-phosphate that enters the pathway.[4] NADPH is crucial for reductive biosynthesis and for protecting the cell against oxidative stress.[3] The key regulatory enzyme of the oxidative phase, and indeed the entire PPP, is Glucose-6-phosphate dehydrogenase (G6PD).[3]

  • The Non-Oxidative Phase: In this phase, ribulose 5-phosphate is reversibly converted to D-ribose 5-phosphate by the enzyme ribose-5-phosphate (B1218738) isomerase.[2] The non-oxidative phase also allows for the interconversion of various sugar phosphates, connecting the PPP with glycolysis.[5]

The production of R5P is tightly regulated and depends on the cell's demand for NADPH, R5P, and ATP.[4]

The Pivotal Activation of D-Ribose 5-Phosphate to PRPP

D-ribose 5-phosphate itself is not directly incorporated into the nucleotide synthesis pathways. It must first be activated to 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP).[6][7] This irreversible reaction is catalyzed by the enzyme phosphoribosyl pyrophosphate synthetase (PRPP synthetase or PRS).[8]

Reaction: D-Ribose 5-phosphate + ATP → PRPP + AMP[8]

PRPP is a key molecule in cellular metabolism as it provides the ribose-phosphate moiety for the synthesis of purine and pyrimidine nucleotides, as well as for the biosynthesis of the amino acids histidine and tryptophan.[8] The availability of PRPP is often the rate-limiting step for nucleotide synthesis.[9]

Nucleotide Biosynthesis Pathways Originating from PRPP

PRPP is the common substrate for both the de novo and salvage pathways of purine and pyrimidine nucleotide synthesis.

De Novo Purine Biosynthesis

In the de novo pathway, the purine ring is synthesized step-by-step directly onto the ribose-phosphate of PRPP. The first committed step is the conversion of PRPP to 5-phosphoribosylamine. The pathway proceeds through a series of reactions to form inosine (B1671953) monophosphate (IMP), the parent purine nucleotide. From IMP, the pathways diverge to synthesize adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).

De Novo Pyrimidine Biosynthesis

In contrast to purine synthesis, the pyrimidine ring is first synthesized as orotate, which is then attached to PRPP to form orotidine (B106555) 5'-monophosphate (OMP).[7] OMP is subsequently decarboxylated to form uridine (B1682114) monophosphate (UMP), from which other pyrimidine nucleotides, cytidine (B196190) triphosphate (CTP) and thymidine (B127349) triphosphate (TTP) (in the form of deoxyribonucleotides), are derived.

Salvage Pathways

Salvage pathways recycle purine and pyrimidine bases from the degradation of nucleic acids. These pathways are less energy-intensive than de novo synthesis. Enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT) catalyze the transfer of a phosphoribosyl group from PRPP to the free bases to form the corresponding nucleotide monophosphates.

Formation of Nucleotide Triphosphates, Including ATP

The nucleotide monophosphates (NMPs) synthesized through the de novo and salvage pathways are sequentially phosphorylated to their diphosphate (B83284) (NDP) and triphosphate (NTP) forms by specific nucleoside monophosphate kinases and nucleoside diphosphate kinases, respectively. ATP is the primary phosphate donor for these phosphorylation reactions. The final products, including ATP, GTP, CTP, and UTP, are the building blocks for RNA synthesis, while their deoxy- forms (dATP, dGTP, dCTP, and dTTP) are required for DNA replication.

Regulatory Mechanisms

The synthesis of nucleotides from D-ribose 5-phosphate is a highly regulated process to ensure that nucleotides are produced in the appropriate amounts and ratios needed by the cell.

Regulation of the Pentose Phosphate Pathway

The flux through the PPP is primarily controlled by the activity of Glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the oxidative phase.[3] G6PD is allosterically inhibited by high levels of its product, NADPH.[3][10] This ensures that the production of R5P is coupled to the cell's demand for reducing power. The expression of the G6PD gene is also subject to transcriptional and post-transcriptional regulation in response to nutritional and hormonal signals.[11][12]

Regulation of PRPP Synthetase

PRPP synthetase is subject to complex allosteric regulation. It is activated by inorganic phosphate (Pi) and inhibited by purine and pyrimidine ribonucleotides, particularly ADP and GDP.[13] This feedback inhibition ensures that the production of PRPP is balanced with the cellular nucleotide pools.

Quantitative Data

The following tables summarize key quantitative data related to the D-ribose 5-phosphate to nucleotide triphosphate pathway.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeSubstrate(s)Activator(s)Inhibitor(s)Ki Value (for inhibitor)Reference(s)
Glucose-6-Phosphate Dehydrogenase (G6PD) Glucose 6-Phosphate, NADP+-NADPH, Acetyl CoA-[3]
PRPP Synthetase (PRS) D-Ribose 5-Phosphate, ATPInorganic Phosphate (Pi)ADP, GDP, other nucleotides35 µM (for MRPP monophosphate)[13][14]

Table 2: Cellular Concentrations of Key Metabolites

MetaboliteCell TypeConditionConcentrationReference(s)
D-Ribose 5-Phosphate (R5P) Human Hepatoma (HepG2)0 mM Glucose107 ± 31 nmol/g protein[9]
Human Hepatoma (HepG2)10 mM Glucose311 ± 57 nmol/g protein[9]
PRPP Human Hepatoma (HepG2)0 mM Glucose4.76 ± 3.4 pmol/mg protein/min (availability)[9]
Human Hepatoma (HepG2)10 mM Glucose34 ± 8.4 pmol/mg protein/min (availability)[9]
ATP Various Mammalian-Asymmetric, with ATP being orders of magnitude more abundant than CTP in liver extracts.[15]
dNTPs Various MammalianCell Cycle DependentPools are largest in S phase.[16]

Experimental Protocols

Enzyme Assay for PRPP Synthetase Activity

This protocol is based on a coupled-enzyme spectrophotometric assay where the production of AMP is linked to the oxidation of NADH.[6]

Principle:

  • PRPP Synthetase: Ribose 5-Phosphate + ATP → PRPP + AMP

  • Myokinase: AMP + ATP → 2 ADP

  • Pyruvate Kinase: 2 ADP + 2 Phosphoenolpyruvate → 2 ATP + 2 Pyruvate

  • Lactate Dehydrogenase: 2 Pyruvate + 2 NADH + 2 H+ → 2 Lactate + 2 NAD+

The rate of PRPP synthetase activity is proportional to the decrease in absorbance at 340 nm due to the oxidation of NADH.

Reagents:

  • Assay Buffer: 125 mM Sodium Phosphate, 7 mM MgCl₂, pH 7.6 at 37°C

  • Substrates: D-Ribose 5-Phosphate, ATP, Phosphoenolpyruvate, NADH

  • Coupling Enzymes: Myokinase, Pyruvate Kinase, Lactate Dehydrogenase

  • Enzyme Sample: Cell lysate or purified PRPP synthetase

Procedure:

  • Prepare a reaction cocktail containing all reagents except the enzyme sample.

  • Incubate the cocktail at 37°C to reach thermal equilibrium.

  • Initiate the reaction by adding the enzyme sample.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADH oxidation, which is proportional to the PRPP synthetase activity. A blank reaction without the enzyme sample should be run to correct for any background NADH oxidation.

Quantification of Intracellular Nucleotides by HPLC

This protocol describes a general method for the extraction and analysis of intracellular nucleotides using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC).[17][18]

Principle: Ion-pairing agents are added to the mobile phase to neutralize the charge of the anionic nucleotides, allowing for their separation on a reversed-phase C18 column. Nucleotides are then detected by their UV absorbance at 254 nm.

Materials:

  • Cell culture

  • Extraction Solution: e.g., 6% Trichloroacetic acid (TCA) or cold 0.5 M Perchloric acid (PCA)

  • Neutralization Solution: e.g., 5 M K₂CO₃ or 2.5 M KOH

  • HPLC system with a UV detector and a C18 column

  • Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 10 mM tetrabutylammonium (B224687) hydroxide) and a low concentration of organic solvent (e.g., 0.25% Methanol).

  • Mobile Phase B: Buffer with the ion-pairing agent and a higher concentration of organic solvent (e.g., 30% Methanol).

  • Nucleotide standards (ATP, ADP, AMP, GTP, etc.)

Procedure:

  • Extraction:

    • Rapidly harvest and quench metabolic activity of cells.

    • Extract nucleotides with the cold extraction solution.

    • Centrifuge to pellet cellular debris.

    • Neutralize the supernatant with the neutralization solution.

    • Centrifuge to remove precipitated salts.

  • HPLC Analysis:

    • Inject the neutralized extract onto the C18 column.

    • Elute the nucleotides using a gradient of Mobile Phase B.

    • Monitor the absorbance at 254 nm.

    • Identify and quantify the nucleotides by comparing their retention times and peak areas to those of the nucleotide standards.

13C-Metabolic Flux Analysis (MFA) of the Pentose Phosphate Pathway

Principle: Cells are cultured in the presence of a 13C-labeled substrate, such as [1,2-¹³C]glucose. The labeled carbon atoms are incorporated into downstream metabolites, including those in the PPP and nucleotides. The distribution of 13C isotopes in these metabolites is measured by mass spectrometry (MS). This labeling pattern provides information about the relative activities of different metabolic pathways.[19][20]

Workflow:

  • Tracer Selection: Choose a suitable 13C-labeled tracer (e.g., [1,2-¹³C]glucose is optimal for PPP flux estimation).

  • Cell Culture: Culture cells in a medium containing the 13C-labeled tracer until isotopic steady state is reached.

  • Metabolite Extraction: Extract intracellular metabolites.

  • Derivatization (for GC-MS): Chemically modify metabolites to make them volatile for gas chromatography.

  • Mass Spectrometry: Analyze the isotopic labeling patterns of key metabolites (e.g., sugar phosphates, amino acids derived from PPP intermediates) using GC-MS or LC-MS.

  • Flux Calculation: Use computational models to fit the experimental labeling data to a metabolic network model and calculate the metabolic fluxes.

Signaling Pathways and Experimental Workflows

Biochemical Pathway: From Glucose to ATP

Glucose_to_ATP Glucose Glucose G6P Glucose 6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway (Oxidative) G6P->PPP G6PD R5P D-Ribose 5-Phosphate PPP->R5P multiple steps PRPP PRPP R5P->PRPP PRPP Synthetase + ATP Purine_de_novo De Novo Purine Synthesis PRPP->Purine_de_novo Pyrimidine_de_novo De Novo Pyrimidine Synthesis PRPP->Pyrimidine_de_novo Salvage Salvage Pathways PRPP->Salvage NMPs AMP, GMP, UMP, CMP Purine_de_novo->NMPs Pyrimidine_de_novo->NMPs Salvage->NMPs NDPs ADP, GDP, UDP, CDP NMPs->NDPs NMP Kinases + ATP NTPs ATP, GTP, UTP, CTP NDPs->NTPs NDP Kinases + ATP

Caption: Overview of nucleotide triphosphate synthesis from glucose.

Experimental Workflow: 13C-Metabolic Flux Analysis

MFA_Workflow Tracer 1. Select 13C Tracer (e.g., [1,2-13C]glucose) Culture 2. Cell Culture with Labeled Medium Tracer->Culture Quench 3. Rapidly Quench Metabolism Culture->Quench Extract 4. Extract Intracellular Metabolites Quench->Extract Analyze 5. Analyze by MS (GC-MS or LC-MS) Extract->Analyze Model 6. Computational Flux Calculation Analyze->Model

Caption: Workflow for 13C-Metabolic Flux Analysis.

Regulation of PRPP Synthesis

PRPP_Regulation R5P D-Ribose 5-Phosphate PRS PRPP Synthetase R5P->PRS ATP_sub ATP (substrate) ATP_sub->PRS PRPP PRPP PRS->PRPP AMP AMP PRS->AMP Pi Pi (Inorganic Phosphate) Pi->PRS Activates ADP ADP ADP->PRS Inhibits

Caption: Allosteric regulation of PRPP Synthetase.

Implications for Drug Development

The central role of the D-ribose 5-phosphate to nucleotide triphosphate pathway in cell growth and proliferation makes it an attractive target for drug development, particularly in oncology.[5][21] Cancer cells often have an upregulated PPP to meet their high demand for nucleotides for DNA and RNA synthesis and NADPH for redox balance.[21]

Potential Drug Targets:

  • Glucose-6-Phosphate Dehydrogenase (G6PD): As the rate-limiting enzyme of the PPP, its inhibition can reduce the supply of both R5P and NADPH, thereby hindering tumor growth.[22]

  • PRPP Synthetase (PRS): Inhibiting this enzyme directly blocks the synthesis of the essential precursor for all nucleotide synthesis.[14][23] Several nucleoside analogs have been developed that, once phosphorylated within the cell, act as potent inhibitors of PRPP synthetase.[14]

  • Downstream Enzymes in De Novo Synthesis: Many established chemotherapy drugs, such as methotrexate (B535133) and 5-fluorouracil, target enzymes further down the de novo purine and pyrimidine synthesis pathways.

Understanding the flux through the R5P pathway and its regulation is crucial for identifying novel therapeutic targets and for developing strategies to overcome drug resistance.

Conclusion

D-ribose 5-phosphate stands at a critical juncture of cellular metabolism, linking glucose catabolism via the pentose phosphate pathway to the anabolic synthesis of all nucleotides. The conversion of R5P to PRPP is the committed step that fuels the de novo and salvage pathways for the production of purines and pyrimidines, which are subsequently phosphorylated to their triphosphate forms, including ATP. The intricate regulation of this pathway at multiple enzymatic steps ensures that nucleotide synthesis is finely tuned to the cell's physiological requirements. The methodologies outlined in this guide provide a framework for the quantitative investigation of this pathway, offering valuable insights for basic research and the development of novel therapeutic interventions targeting cellular proliferation and energy metabolism.

References

Methodological & Application

Application Note: Quantification of Intracellular D-Ribose 5-Phosphate by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of intracellular D-Ribose 5-phosphate (R5P) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). R5P is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), crucial for nucleotide synthesis and cellular redox balance. The described method, employing Hydrophilic Interaction Liquid Chromatography (HILIC) for separation and Multiple Reaction Monitoring (MRM) for detection, is suitable for researchers in metabolic studies, drug development, and clinical research. The protocol includes comprehensive steps for sample preparation, including cell quenching and metabolite extraction, detailed LC-MS/MS parameters, and the use of a stable isotope-labeled internal standard for accurate quantification.

Introduction

D-Ribose 5-phosphate is a central metabolite in cellular bioenergetics and biosynthesis. As a product of the pentose phosphate pathway, it serves as the precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA and DNA). The PPP is also a major source of cellular NADPH, which is essential for reductive biosynthesis and for protecting the cell against oxidative stress. Accurate quantification of intracellular R5P levels is therefore critical for understanding the metabolic state of cells in various physiological and pathological conditions.

LC-MS/MS has emerged as a powerful technique for the analysis of endogenous metabolites due to its high sensitivity and specificity. This application note details a robust HILIC-LC-MS/MS method for the quantification of R5P in cell extracts. HILIC is particularly well-suited for the retention and separation of polar compounds like sugar phosphates. The use of a stable isotope-labeled internal standard, D-Ribose (U-¹³C₅), ensures the accuracy and reproducibility of the quantification by correcting for matrix effects and variations during sample preparation and analysis.

Experimental

Materials and Reagents
  • D-Ribose 5-phosphate sodium salt (Sigma-Aldrich)

  • D-Ribose (U-¹³C₅, 98%) (Cambridge Isotope Laboratories, Inc.)

  • LC-MS Grade Acetonitrile (Fisher Scientific)

  • LC-MS Grade Methanol (Fisher Scientific)

  • LC-MS Grade Water (Fisher Scientific)

  • Ammonium Hydroxide (Sigma-Aldrich)

  • Ammonium Acetate (Sigma-Aldrich)

  • Phosphate Buffered Saline (PBS) (Gibco)

  • Cell Scrapers (Corning)

  • Microcentrifuge Tubes (Eppendorf)

  • Centrifugal Filters, 10 kDa MWCO (Amicon Ultra)

Sample Preparation: Quenching and Metabolite Extraction

Accurate measurement of intracellular metabolites requires rapid quenching of metabolic activity to prevent changes in metabolite levels during sample handling. This is followed by efficient extraction of the metabolites from the cells.

For Adherent Cells:

  • Culture cells to the desired confluency in a 6-well plate.

  • Aspirate the culture medium completely.

  • Wash the cells rapidly with 1 mL of ice-cold PBS.

  • Immediately add 1 mL of pre-chilled (-80°C) 80% methanol/water (v/v) extraction solution to each well to quench metabolism and lyse the cells.

  • Place the plate on dry ice for 10 minutes.

  • Scrape the cells from the surface of the well using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tube for 30 seconds.

  • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Transfer the supernatant containing the metabolites to a new microcentrifuge tube.

  • The extract can be stored at -80°C or dried under a stream of nitrogen and reconstituted for LC-MS/MS analysis.

For Suspension Cells:

  • Transfer a known number of cells to a centrifuge tube.

  • Centrifuge at 500 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

  • Centrifuge again at 500 x g for 5 minutes at 4°C.

  • Aspirate the PBS and add 1 mL of pre-chilled (-80°C) 80% methanol/water (v/v) extraction solution.

  • Vortex for 30 seconds and incubate on dry ice for 10 minutes.

  • Proceed with centrifugation as described for adherent cells (Step 8 onwards).

Internal Standard Spiking

For absolute quantification, a known concentration of the stable isotope-labeled internal standard (D-Ribose U-¹³C₅) should be added to the extraction solvent prior to its addition to the cells. This allows for correction of any metabolite loss during extraction and sample processing.

LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system. A HILIC method is employed for the separation of R5P.

Chromatographic Conditions:

ParameterValue
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Ammonium Hydroxide (pH ~9)
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 85% B (0-1 min), 85-30% B (1-8 min), 30% B (8-9 min), 30-85% B (9-10 min), 85% B (10-15 min)

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

The following MRM transitions are monitored. The collision energy should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
D-Ribose 5-phosphate 229.097.0 (H₂PO₄⁻)5020
D-Ribose (U-¹³C₅) 5-phosphate (IS) 234.097.0 (H₂PO₄⁻)5020

Note: The product ion m/z 97 corresponds to the characteristic fragment of the phosphate group and is a common fragment for many sugar phosphates.

Data Analysis and Quantitative Results

Quantification is based on the ratio of the peak area of the analyte (R5P) to the peak area of the internal standard (¹³C₅-R5P). A calibration curve is constructed by analyzing standards containing known concentrations of R5P and a fixed concentration of the internal standard.

Table 1: Summary of Quantitative Performance (Example Data)

ParameterD-Ribose 5-phosphate
Linear Range 0.1 - 100 µM
Lower Limit of Quantification (LLOQ) 0.1 µM
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%

Visualizations

Signaling Pathway

PentosePhosphatePathway cluster_glycolysis Glycolysis Glucose6P Glucose-6-Phosphate _6PGL 6-Phosphoglucono- lactone Glucose6P->_6PGL G6PD NADPH_out1 NADPH Glucose6P->NADPH_out1 _6PG 6-Phosphogluconate _6PGL->_6PG 6PGL Ru5P Ribulose-5-Phosphate _6PG->Ru5P 6PGD NADPH_out2 NADPH _6PG->NADPH_out2 R5P D-Ribose-5-Phosphate Ru5P->R5P RPI X5P Xylulose-5-Phosphate Ru5P->X5P RPE S7P Sedoheptulose-7-Phosphate R5P->S7P TKT Nucleotides Nucleotide Synthesis (ATP, GTP, etc.) R5P->Nucleotides G3P Glyceraldehyde-3-Phosphate X5P->G3P TKT X5P->G3P TKT F6P Fructose-6-Phosphate G3P->F6P TAL E4P Erythrose-4-Phosphate S7P->E4P E4P->F6P TKT ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing cell_culture Cell Culture (Adherent or Suspension) quenching Quenching (80% Cold Methanol) cell_culture->quenching extraction Metabolite Extraction & Protein Precipitation quenching->extraction centrifugation Centrifugation (16,000 x g, 10 min, 4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation HILIC Separation supernatant->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection quantification Quantification (Internal Standard Method) ms_detection->quantification results Final Concentration quantification->results

Application of ¹³C-labeled D-Ribose 5-phosphate in metabolic flux analysis studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to elucidate the rates (fluxes) of metabolic reactions within living cells.[1][2][3] By introducing a substrate labeled with the stable isotope ¹³C, researchers can trace the path of carbon atoms through various metabolic pathways. The resulting distribution of ¹³C in downstream metabolites, known as the mass isotopomer distribution (MID), is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3][4][5][6] This data is then integrated into computational models to estimate intracellular metabolic fluxes.[1][3]

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis. It is essential for producing NADPH, which is vital for reductive biosynthesis and protecting against oxidative stress, and for generating precursors for nucleotide synthesis, such as ribose-5-phosphate (B1218738) (R5P).[2][3][7] Given its central role in cell proliferation and antioxidant defense, the PPP is a key area of interest in various research fields, including cancer biology and drug development.[3]

While ¹³C-labeled glucose is a commonly used tracer to probe the PPP, the direct application of ¹³C-labeled D-Ribose 5-phosphate (¹³C-R5P) offers a more targeted approach to investigate the non-oxidative phase of the PPP and its connections to glycolysis and nucleotide biosynthesis. This application note provides detailed protocols and data presentation guidelines for using ¹³C-R5P in MFA studies.

Data Presentation

Quantitative data from a ¹³C-R5P metabolic flux analysis experiment should be summarized in a clear and structured table. This allows for easy comparison of mass isotopomer distributions (MIDs) across different conditions. The table below presents hypothetical data for key metabolites following the introduction of [U-¹³C₅]-D-Ribose 5-phosphate.

Table 1: Mass Isotopomer Distribution (MID) of Key Metabolites

MetaboliteMass IsotopomerCondition A (%)Condition B (%)
Ribose 5-phosphate (R5P) M+0510
M+124
M+236
M+3510
M+41020
M+5 75 50
Fructose 6-phosphate (F6P) M+06070
M+157
M+2108
M+3105
M+455
M+5105
Glyceraldehyde 3-phosphate (G3P) M+07080
M+156
M+21510
M+3104
Sedoheptulose 7-phosphate (S7P) M+04050
M+157
M+2108
M+3105
M+455
M+51510
M+655
M+71010
Lactate M+08590
M+154
M+274
M+332

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Experimental Protocols

The following are detailed methodologies for conducting a ¹³C-MFA study using ¹³C-labeled D-Ribose 5-phosphate.

Cell Culture and Labeling

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures or other organisms.

  • Materials:

    • Cell culture medium (e.g., DMEM, RPMI-1640) lacking glucose and other carbon sources that could interfere with labeling.

    • Dialyzed Fetal Bovine Serum (dFBS).

    • ¹³C-labeled D-Ribose 5-phosphate (e.g., [U-¹³C₅]-D-Ribose 5-phosphate).

    • Unlabeled D-Ribose 5-phosphate.

    • Phosphate Buffered Saline (PBS).

    • Cell culture plates or flasks.

  • Procedure:

    • Seed cells at a desired density and allow them to adhere and grow for 24-48 hours in standard culture medium.

    • Prepare the labeling medium by supplementing the base medium with dFBS and the desired concentration of ¹³C-R5P. A common starting point is a 1:1 mixture of labeled and unlabeled R5P.[8][9]

    • Aspirate the standard culture medium and wash the cells twice with pre-warmed sterile PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a duration sufficient to reach isotopic steady state. This time should be determined empirically but is often between a few hours to 24 hours.[8][9]

Metabolite Extraction and Quenching

Rapid quenching of metabolic activity and efficient extraction of intracellular metabolites are critical for accurate MFA.

  • Materials:

    • Cold quenching solution (e.g., 60% methanol (B129727) in water, pre-chilled to -20°C).

    • Cold extraction solvent (e.g., 80% methanol in water, pre-chilled to -80°C).

    • Cell scraper.

    • Centrifuge.

  • Procedure:

    • Place the cell culture plate on a surface chilled with dry ice.

    • Quickly aspirate the labeling medium.

    • Immediately add the cold quenching solution to the cells to arrest metabolic activity.

    • Incubate for 5 minutes on dry ice.

    • Aspirate the quenching solution.

    • Add the cold extraction solvent to the plate.

    • Scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.

    • Vortex the lysate thoroughly.

    • Centrifuge at high speed (e.g., 14,000 g) at 4°C for 10 minutes to pellet cell debris.[9]

    • Transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.

    • The extract can be stored at -80°C until analysis.

Analytical Methods: LC-MS/MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a sensitive and widely used technique for measuring the mass isotopomer distribution of polar metabolites like sugar phosphates.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • LC Separation (Example using HILIC):

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column suitable for polar metabolites.

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Water with an appropriate buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 9.0).

    • Gradient: A gradient from high to low organic content to elute polar compounds.

    • Flow Rate: As recommended for the column.

    • Column Temperature: Typically 25-40°C.

  • MS/MS Detection:

    • Ionization Mode: Negative ion electrospray ionization (ESI) is generally preferred for sugar phosphates.

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole MS for targeted analysis of expected metabolites and their isotopologues. High-resolution MS can be used for full scan analysis to identify a broader range of metabolites.

    • Data Analysis: The raw data is processed to determine the fractional abundance of each mass isotopomer for each metabolite of interest. This involves correcting for the natural abundance of ¹³C.

Visualizations

Metabolic Pathway

The following diagram illustrates the central carbon metabolism pathways, emphasizing the entry and subsequent metabolism of ¹³C-labeled D-Ribose 5-phosphate.

cluster_PPP Pentose Phosphate Pathway cluster_Glycolysis Glycolysis cluster_TCA TCA Cycle cluster_NucSynth Nucleotide Synthesis R5P ¹³C-Ribose 5-Phosphate Ru5P Ribulose 5-Phosphate R5P->Ru5P S7P Sedoheptulose 7-Phosphate R5P->S7P TKL PRPP PRPP R5P->PRPP X5P Xylulose 5-Phosphate Ru5P->X5P F6P Fructose 6-Phosphate X5P->F6P TKL G3P Glyceraldehyde 3-Phosphate X5P->G3P TKL E4P Erythrose 4-Phosphate S7P->E4P TAL E4P->F6P TKL G6P Glucose 6-Phosphate G6P->F6P F6P->G3P PEP Phosphoenolpyruvate G3P->PEP PYR Pyruvate PEP->PYR CIT Citrate PEP->CIT AcCoA Acetyl-CoA PYR->AcCoA AcCoA->CIT Nucleotides Nucleotides PRPP->Nucleotides

Caption: Metabolic fate of ¹³C-Ribose 5-Phosphate in central carbon metabolism.

Experimental Workflow

The diagram below outlines the key steps in a ¹³C-MFA experiment using ¹³C-labeled D-Ribose 5-phosphate.

culture 1. Cell Culture (Steady State Growth) labeling 2. Labeling with ¹³C-Ribose 5-Phosphate culture->labeling quench 3. Quenching (Metabolic Arrest) labeling->quench extract 4. Metabolite Extraction quench->extract lcms 5. LC-MS/MS Analysis (MID Determination) extract->lcms data_proc 6. Data Processing (Correction for Natural Abundance) lcms->data_proc model 7. Metabolic Modeling data_proc->model flux_calc 8. Flux Calculation and Statistical Analysis model->flux_calc

Caption: Experimental workflow for ¹³C-MFA using ¹³C-Ribose 5-Phosphate.

References

Application Note: Development of a High-Throughput Screening Assay for Inhibitors of Ribose-5-Phosphate Isomerase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ribose-5-phosphate (B1218738) isomerase (Rpi) is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), where it catalyzes the reversible isomerization of ribose-5-phosphate (R5P) to ribulose-5-phosphate (Ru5P).[1][2] This function is vital for cellular metabolism, providing precursors for nucleotide biosynthesis and maintaining redox homeostasis through the production of NADPH.[3][4] Rpi exists in two distinct forms, RpiA and RpiB, which are essential for the viability of various organisms, including pathogenic bacteria and cancer cells, making it an attractive target for therapeutic intervention.[3][5] This document provides a detailed protocol for a robust, high-throughput screening (HTS) assay designed to identify small-molecule inhibitors of Rpi.

Biochemical Pathway

Rpi is a central enzyme in the non-oxidative branch of the Pentose Phosphate Pathway. It ensures the metabolic flux between pentose phosphates required for nucleotide synthesis and intermediates that can re-enter glycolysis.

PentosePhosphatePathway cluster_pentose Pentose Isomerization R5P Ribose-5-Phosphate (R5P) Nucleotides Nucleotide Synthesis R5P->Nucleotides Rpi Ribose-5-Phosphate Isomerase (Rpi) [TARGET] R5P->Rpi TKT Transketolase R5P->TKT Ru5P Ribulose-5-Phosphate (Ru5P) RPE Ribulose-5-Phosphate 3-Epimerase Ru5P->RPE X5P Xylulose-5-Phosphate (X5P) X5P->TKT G3P Glyceraldehyde-3-Phosphate Glycolysis Glycolysis G3P->Glycolysis TALDO Transaldolase G3P->TALDO S7P Sedoheptulose-7-Phosphate S7P->TALDO E4P Erythrose-4-Phosphate E4P->TKT F6P Fructose-6-Phosphate F6P->Glycolysis Rpi->Ru5P RPE->X5P TKT->G3P TKT->S7P TALDO->E4P TALDO->F6P

Caption: The role of Ribose-5-Phosphate Isomerase (Rpi) in the Pentose Phosphate Pathway.

Assay Principle

The activity of Rpi is monitored using a coupled-enzyme assay that results in the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm. The product of the Rpi reaction, D-ribulose-5-phosphate (Ru5P), is converted to D-xylulose-5-phosphate (Xu5P) by D-ribulose-5-phosphate 3-epimerase (RPE). Xu5P and D-ribose-5-phosphate (R5P) are then converted by transketolase (TKT) to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. The latter is converted to dihydroxyacetone phosphate by triosephosphate isomerase (TPI). Finally, the oxidation of NADH to NAD+ is catalyzed by glycerol-3-phosphate dehydrogenase (G3PDH) as it reduces dihydroxyacetone phosphate to glycerol-3-phosphate. The rate of NADH consumption is directly proportional to the Rpi activity.

Experimental Workflow

The high-throughput screening process is streamlined for efficiency and robustness, moving from initial screening of a compound library to hit confirmation and validation.

HTS_Workflow plate_compounds 1. Compound Plating (384-well plates) Test compounds, positive/negative controls add_enzyme 2. Rpi Enzyme Addition Pre-incubation with compounds plate_compounds->add_enzyme add_reagents 3. Reaction Initiation Add substrate & coupled enzyme mix add_enzyme->add_reagents incubation 4. Incubation Kinetic reading at 340 nm add_reagents->incubation data_analysis 5. Data Analysis Calculate % inhibition, Z' factor incubation->data_analysis hit_selection 6. Hit Selection Primary hits identified based on inhibition threshold data_analysis->hit_selection dose_response 7. Dose-Response Assay Confirm hits and determine IC50 values hit_selection->dose_response validation 8. Hit Validation Orthogonal assays and mechanism of action studies dose_response->validation

References

Application Notes and Protocols for Studying Nucleotide Salvage Pathway Activity in Cell Lysates Using D-Ribose 5-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleotide salvage pathway is a critical metabolic route for the synthesis of nucleotides from the degradation products of DNA and RNA, as well as from intermediates of metabolism. This pathway is essential for maintaining the cellular nucleotide pool for DNA replication, RNA synthesis, and cellular energy metabolism.[1] Dysregulation of the nucleotide salvage pathway has been implicated in various diseases, including cancer and inherited metabolic disorders, making it an attractive target for drug development.

D-Ribose 5-phosphate (R5P) is a key precursor in the nucleotide salvage pathway. It is converted to 5-phosphoribosyl-1-pyrophosphate (PRPP), which serves as the ribose-phosphate donor for the synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides. By providing R5P to cell lysates, researchers can stimulate the initial step of the salvage pathway and subsequently measure the activity of key downstream enzymes.

These application notes provide detailed protocols for utilizing D-Ribose 5-phosphate to assess the activity of the purine salvage pathway enzymes, specifically adenine (B156593) phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT), in cell lysates.

Principle of the Assay

The overall activity of the purine nucleotide salvage pathway can be determined by measuring the rate of nucleotide monophosphate (NMP) formation from their respective precursor bases. This process is initiated by the enzymatic synthesis of PRPP from R5P and ATP, catalyzed by PRPP synthetase (PRS). The newly synthesized PRPP is then utilized by either APRT or HGPRT to convert a radiolabeled purine base (e.g., [³H]adenine or [¹⁴C]hypoxanthine) into its corresponding radiolabeled NMP (e.g., [³H]AMP or [¹⁴C]IMP). The radiolabeled NMP product is then separated from the unreacted radiolabeled substrate and quantified to determine the enzyme activity.

This protocol employs a PRPP-generating system within the reaction mixture, allowing for a comprehensive assessment of the pathway's capacity starting from a key precursor, D-Ribose 5-phosphate.

Visualizing the Purine Salvage Pathway

The following diagram illustrates the central role of D-Ribose 5-phosphate in the purine salvage pathway.

PurineSalvagePathway R5P D-Ribose 5-phosphate PRS PRPP Synthetase R5P->PRS ATP ATP ATP->PRS PRPP PRPP APRT APRT PRPP->APRT HGPRT HGPRT PRPP->HGPRT Adenine Adenine Adenine->APRT Hypoxanthine Hypoxanthine Hypoxanthine->HGPRT Guanine Guanine Guanine->HGPRT AMP AMP IMP IMP GMP GMP PRS->PRPP AMP APRT->AMP PPi HGPRT->IMP PPi HGPRT->GMP PPi

Purine Salvage Pathway Overview

Experimental Protocols

Preparation of Cell Lysates

This protocol is designed for cultured mammalian cells.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Wash the confluent cell culture plate twice with ice-cold PBS.

  • Aspirate the PBS completely and add an appropriate volume of ice-cold Lysis Buffer to the plate.

  • Scrape the cells off the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (cell lysate) and transfer it to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

  • The cell lysate can be used immediately or stored at -80°C for future use.

Assay for APRT and HGPRT Activity

This protocol utilizes radiolabeled purine bases to measure the activity of APRT and HGPRT.

Materials:

  • Cell lysate (from Protocol 1)

  • Reaction Buffer (2X): 100 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 2 mM DTT

  • D-Ribose 5-phosphate (R5P) solution (10 mM)

  • ATP solution (20 mM)

  • Radiolabeled substrates:

    • [8-³H]Adenine or [2,8-³H]Adenine for APRT assay

    • [8-¹⁴C]Hypoxanthine for HGPRT assay

  • Unlabeled adenine and hypoxanthine

  • Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

  • Developing solvent for TLC (e.g., 0.5 M LiCl)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Experimental Workflow Diagram:

ExperimentalWorkflow Start Start PrepareLysate Prepare Cell Lysate Start->PrepareLysate PrepareReaction Prepare Reaction Mixture (Buffer, R5P, ATP, Radiolabeled Base) PrepareLysate->PrepareReaction AddLysate Add Cell Lysate to Initiate Reaction PrepareReaction->AddLysate Incubate Incubate at 37°C AddLysate->Incubate StopReaction Stop Reaction (e.g., with EDTA) Incubate->StopReaction SpotTLC Spot Reaction Mixture on TLC Plate StopReaction->SpotTLC DevelopTLC Develop TLC to Separate Substrate and Product SpotTLC->DevelopTLC Visualize Visualize and Excise Spots DevelopTLC->Visualize Quantify Quantify Radioactivity by Liquid Scintillation Counting Visualize->Quantify Calculate Calculate Enzyme Activity Quantify->Calculate End End Calculate->End

Workflow for Salvage Pathway Activity Assay

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. For a final volume of 50 µL, combine:

    • 25 µL of 2X Reaction Buffer

    • 5 µL of 10 mM R5P solution (final concentration: 1 mM)

    • 5 µL of 20 mM ATP solution (final concentration: 2 mM)

    • 5 µL of radiolabeled substrate (e.g., [³H]adenine at a final concentration of 50 µM for APRT assay, or [¹⁴C]hypoxanthine at a final concentration of 50 µM for HGPRT assay).

    • X µL of nuclease-free water to bring the volume to 40 µL.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes to allow for PRPP synthesis.

  • Initiate the reaction by adding 10 µL of cell lysate (containing 10-50 µg of protein).

  • Incubate the reaction at 37°C for a specific time (e.g., 15, 30, or 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Spot 10 µL of the reaction mixture onto a TLC plate.

  • Allow the spot to dry completely.

  • Develop the TLC plate in a chamber containing the appropriate developing solvent until the solvent front reaches near the top of the plate.

  • Remove the plate from the chamber and allow it to air dry.

  • Visualize the separated substrate and product spots under UV light (if unlabeled standards are co-spotted) or by autoradiography.

  • Excise the spots corresponding to the radiolabeled nucleotide monophosphate product and the unreacted substrate.

  • Place the excised spots into separate scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the percentage of substrate converted to product: % Conversion = (CPM in Product Spot / (CPM in Product Spot + CPM in Substrate Spot)) * 100

  • Calculate the amount of product formed (in pmol): Product formed (pmol) = (% Conversion / 100) * (Initial Substrate Concentration (µM) * Reaction Volume (µL)) * 1000

  • Calculate the specific activity of the enzyme: Specific Activity (pmol/min/mg) = Product formed (pmol) / (Incubation Time (min) * Amount of Protein in Lysate (mg))

Data Presentation

The following tables summarize representative quantitative data for purine salvage pathway enzymes from the literature. These values can serve as a reference for comparison with experimental results.

Table 1: Kinetic Parameters of Human APRT and HGPRT

EnzymeSubstrateApparent Km (µM)Reference
APRTAdenine0.6 - 0.9[2]
APRTPRPP2[2]
HGPRTHypoxanthine3[2]
HGPRTGuanine3[2]
HGPRTPRPP4[2]

Table 2: Specific Activity of HGPRT in Normal and Neoplastic Tissues

Tissue TypeHGPRT Specific Activity (nmol/h/mg protein)Fold Change (Tumor vs. Normal)Reference
Normal Intestinal Mucosa15.6 ± 3.1-[3]
Intestinal Carcinoma35.2 ± 7.8~2.3[3]
Normal Breast Tissue8.9 ± 2.5-[3]
Breast Carcinoma21.4 ± 5.9~2.4[3]

Table 3: Inhibition of HGPRT by Acyclic Nucleoside Phosphonates (ANPs)

CompoundKi for P. falciparum HGXPRT (nM)Ki for Human HGPRT (nM)Selectivity Index (Human/Pf)Reference
ANP-1100580058[4]
ANP-2200350017.5[4]
ANP-34001200030[4]

Non-Radioactive Alternative Assay Principle

For laboratories not equipped to handle radioactivity, a non-radioactive, coupled-enzyme spectrophotometric or fluorometric assay can be employed.

Principle: The formation of the nucleotide monophosphate (e.g., IMP from hypoxanthine) by HGPRT is coupled to a second enzymatic reaction that produces a detectable change in absorbance or fluorescence. For example, the IMP produced can be oxidized by IMP dehydrogenase (IMPDH) in the presence of NAD⁺, leading to the formation of NADH, which can be monitored spectrophotometrically at 340 nm.

Coupled-Enzyme Assay Diagram:

CoupledEnzymeAssay Hypoxanthine Hypoxanthine HGPRT HGPRT Hypoxanthine->HGPRT PRPP PRPP (from R5P + ATP) PRPP->HGPRT IMP IMP IMPDH IMPDH IMP->IMPDH NAD NAD+ NAD->IMPDH XMP XMP NADH NADH (Absorbance at 340 nm) HGPRT->IMP PPi IMPDH->XMP IMPDH->NADH

Principle of a Coupled-Enzyme Assay for HGPRT

Troubleshooting and Considerations

  • Linearity of the Reaction: It is crucial to determine the optimal protein concentration and incubation time to ensure that the reaction rate is linear. This can be achieved by performing a time-course experiment and a protein concentration curve.

  • Substrate Concentration: The concentrations of R5P, ATP, and the purine base should be optimized. For kinetic studies, it is important to vary the concentration of one substrate while keeping the others at saturating concentrations.

  • Endogenous Nucleotides: Cell lysates may contain endogenous nucleotides that could interfere with the assay. It is advisable to dialyze the lysate or use a desalting column to remove small molecules if high background is observed.

  • Nuclease Activity: The presence of nucleases in the cell lysate can degrade the newly synthesized NMPs. The inclusion of a nuclease inhibitor in the reaction buffer may be necessary.

  • Controls: Appropriate controls should be included in each experiment:

    • No lysate control: To measure the background signal in the absence of enzyme activity.

    • No R5P/ATP control: To ensure that the observed activity is dependent on the de novo synthesis of PRPP.

    • Boiled lysate control: To confirm that the observed activity is enzymatic.

By following these detailed protocols and considering the key experimental parameters, researchers can effectively utilize D-Ribose 5-phosphate to study the activity of the nucleotide salvage pathway in cell lysates, providing valuable insights into cellular metabolism and potential therapeutic targets.

References

Illuminating Cellular Metabolism: Stable Isotope Tracing with D-Ribose 5-Phosphate for Pentose Phosphate Pathway Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a crucial metabolic route that operates in parallel to glycolysis, playing a central role in cellular biosynthesis and redox balance.[1] Its primary functions are the production of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), essential for antioxidant defense and anabolic reactions, and the synthesis of pentose sugars, such as ribose-5-phosphate, a vital precursor for nucleotide and nucleic acid synthesis.[2] Dysregulation of the PPP has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[3]

This document provides detailed application notes and experimental protocols for investigating Pentose Phosphate Pathway (PPP) flux using stable isotope tracing. While the topic specifies D-Ribose 5-phosphate, a key intermediate, the most common experimental approach involves tracing the metabolism of isotopically labeled glucose (e.g., ¹³C-glucose) as it is the primary entry point into the pathway.[4] The incorporation of stable isotopes into PPP intermediates allows for the precise quantification of metabolic fluxes, offering a dynamic view of cellular metabolism that is not attainable with traditional biochemical assays.[5]

Data Presentation: Quantitative Analysis of PPP Flux

Stable isotope tracing enables the quantification and comparison of metabolic flux through the PPP under various conditions. The following tables summarize representative data from studies investigating PPP flux in cancer cells and in response to oxidative stress.

Table 1: Comparative Pentose Phosphate Pathway Flux in Cancer and Normal Cells

Cell Line/TissueConditionOxidative PPP Flux (Normalized to Glucose Uptake)Non-oxidative PPP Flux (Normalized to Glucose Uptake)Reference
Human Mammary Epithelial Cells (HMEC)Non-tumorigenic0.15 ± 0.020.10 ± 0.01[6]
Human Mammary Epithelial Cells (HMEC)Tumorigenic0.35 ± 0.040.20 ± 0.03[6]
Human GlioblastomaOrthotopic TumorActive mitochondrial glucose oxidation and conversion to biosynthetic intermediates-[7]
Mouse LiverMet-induced TumorGlutamine production from glucose-[7]
Mouse LiverMyc-induced TumorIncreased glucose and glutamine catabolism-[7]

Table 2: Pentose Phosphate Pathway Flux in Response to Oxidative Stress

Cell TypeTreatmentOxidative PPP Flux (% of Glucose Import)Key FindingsReference
Human Fibroblast CellsBasal (Unstressed)~20%Minor fraction of glucose diverted to PPP.[8]
Human Fibroblast Cells500µM H₂O₂~95%Significant increase in OxPPP flux upon oxidative stress.[8]
Human Fibroblast CellsPGD Knockdown-Accumulation of 6-phosphogluconolactone (PGL) and 6-phosphogluconate (6PG).[9]

Experimental Protocols

The following protocols provide a detailed methodology for conducting stable isotope tracing experiments to measure PPP flux in mammalian cells.

Protocol 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Plate mammalian cells in standard growth medium and culture until they reach approximately 70-80% confluency.[4]

  • Media Preparation: Prepare two types of experimental media:

    • Unlabeled Medium: Basal medium with unlabeled glucose at the desired concentration.

    • Labeled Medium: Basal medium where the unlabeled glucose is replaced with a ¹³C-labeled glucose tracer. A common choice is a mixture of 80% [1-¹³C]glucose and 20% [U-¹³C]glucose to effectively resolve fluxes in central carbon metabolism.[5]

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Wash the cells once with the unlabeled experimental medium.

    • Aspirate the wash medium and add the pre-warmed labeled medium to the cells.

    • Incubate the cells for a sufficient duration to achieve isotopic steady state. This is a critical step and the time required should be determined empirically for the specific cell line and experimental conditions, often ranging from several hours to 24 hours.[1]

Protocol 2: Metabolite Quenching and Extraction

This step is critical to halt all enzymatic activity instantaneously to preserve the in vivo metabolic state.[5]

For Adherent Cells:

  • Quenching: Rapidly aspirate the labeling medium. Immediately place the culture dish on a block of dry ice and add a cold quenching solution, such as 80% methanol (B129727) (-80°C).

  • Scraping: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled tube.

  • Extraction: Add a cold solvent, such as 100% methanol, to the cell suspension. Vortex vigorously and incubate at -20°C for 1 hour to allow for metabolite extraction.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites and transfer to a new tube. The supernatant can then be dried under a stream of nitrogen or using a vacuum concentrator.

For Suspension Cells:

  • Quenching: Rapidly mix the cell suspension with a cold quenching solution, such as 60% methanol supplemented with 0.85% (w/v) ammonium (B1175870) bicarbonate at -40°C.[5]

  • Centrifugation: Pellet the cells by centrifugation at a low temperature.

  • Extraction: Proceed with the extraction steps as described for adherent cells.

Protocol 3: Sample Preparation for GC-MS Analysis

For the analysis of sugar phosphates, derivatization is necessary to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS).[10]

  • Derivatization:

    • To the dried metabolite extract, add a solution of methoxyamine hydrochloride in pyridine (B92270) to protect the carbonyl groups. Incubate at 30°C for 90 minutes.

    • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and incubate at 37°C for 30 minutes to derivatize hydroxyl and phosphate groups.[11]

  • GC-MS Analysis: Analyze the derivatized samples by GC-MS. The instrument is typically operated in electron ionization (EI) mode, and the mass spectrometer scans for a specific mass-to-charge ratio (m/z) range to detect the fragments of the derivatized sugar phosphates.

Protocol 4: LC-MS/MS Analysis of PPP Intermediates

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive method for the direct analysis of phosphorylated intermediates of the PPP.[12][13]

  • Chromatographic Separation: Separate the extracted metabolites using an anion exchange chromatography column.[12]

  • Mass Spectrometry Detection: Detect the eluting metabolites using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific and sensitive detection of each PPP intermediate and its isotopologues.[13]

Mandatory Visualizations

The following diagrams illustrate the Pentose Phosphate Pathway and the general experimental workflow for its flux analysis.

Caption: The Pentose Phosphate Pathway consists of an oxidative and a non-oxidative branch.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase Culture 1. Cell Culture & Isotope Labeling Quench 2. Metabolite Quenching Culture->Quench Extract 3. Metabolite Extraction Quench->Extract Derivatize 4. Sample Derivatization (for GC-MS) Extract->Derivatize Analysis 5. MS Analysis (GC-MS or LC-MS/MS) Extract->Analysis Direct for LC-MS Derivatize->Analysis Data 6. Data Processing & Flux Calculation Analysis->Data

Caption: A generalized workflow for ¹³C metabolic flux analysis of the Pentose Phosphate Pathway.

References

Application of D-Ribose 5-phosphate in studying the metabolic effects of drug candidates.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose 5-phosphate (R5P) is a critical intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic route that operates in parallel to glycolysis.[1] The PPP is responsible for producing NADPH, a key reductant in biosynthetic processes and antioxidant defense, and for generating the precursors for nucleotide and nucleic acid synthesis.[1][2] In the context of drug development, particularly in oncology, the metabolic reprogramming of cancer cells often involves alterations in the PPP.[3] Therefore, monitoring the levels of R5P and the flux through the PPP can provide valuable insights into the mechanism of action and metabolic effects of drug candidates.

These application notes provide a detailed overview and experimental protocols for utilizing D-Ribose 5-phosphate as a biomarker to study the metabolic impact of drug candidates. The protocols cover the quantification of R5P in cell lysates, the analysis of metabolic flux through the pentose phosphate pathway, and the investigation of downstream signaling events, such as the Hippo-YAP pathway.

Key Applications

  • Assessing Drug-Induced Metabolic Stress: Drug candidates that inhibit glucose uptake or glycolysis can lead to a reduction in R5P levels, indicating metabolic stress.

  • Elucidating Mechanisms of Action: Monitoring R5P can help determine if a drug candidate's mode of action involves targeting the pentose phosphate pathway.

  • Identifying Biomarkers of Drug Response: Changes in R5P levels or PPP flux may serve as biomarkers to predict or monitor cellular responses to therapeutic agents.

  • Investigating Downstream Signaling Pathways: Alterations in R5P can impact signaling pathways that are sensitive to metabolic cues, such as the Hippo-YAP pathway, which is involved in cell proliferation and survival.

Data Presentation

Table 1: Quantification of D-Ribose 5-Phosphate in Drug-Treated Cancer Cells
Cell LineDrug Candidate (Concentration)Treatment Time (hours)D-Ribose 5-phosphate (nmol/mg protein)Fold Change vs. ControlReference
A549 (Lung Cancer)Compound X (10 µM)241.8 ± 0.20.6Fictional Data
MCF7 (Breast Cancer)Compound Y (5 µM)483.5 ± 0.41.5Fictional Data
PANC-1 (Pancreatic Cancer)GLUT Inhibitor Z (1 µM)120.9 ± 0.10.3Fictional Data

Note: The data presented in this table is illustrative and intended to demonstrate a typical format for presenting quantitative results. Actual values will vary depending on the specific experimental conditions.

Table 2: Metabolic Flux Analysis of the Pentose Phosphate Pathway
Cell LineDrug Candidate (Concentration)[1,2-¹³C₂]-Glucose LabelingOxidative PPP Flux (% of Glucose Uptake)Non-oxidative PPP Flux (% of Glucose Uptake)Reference
HCT116 (Colon Cancer)Control (DMSO)24 hours15.2 ± 1.85.1 ± 0.6Fictional Data
HCT116 (Colon Cancer)Compound A (20 µM)24 hours8.5 ± 1.13.2 ± 0.4Fictional Data
A549 (Lung Cancer)Control (DMSO)24 hours20.1 ± 2.57.8 ± 0.9Fictorial Data
A549 (Lung Cancer)Compound B (50 µM)24 hours28.9 ± 3.19.5 ± 1.2Fictional Data

Note: This table provides a representative example of how to present metabolic flux data. The specific fluxes are highly dependent on the cell type and treatment.

Table 3: Analysis of Hippo-YAP Signaling Pathway Components
Cell LineDrug Candidate (Concentration)p-YAP (Ser127) / Total YAP RatioLATS1 / β-actin RatioReference
HEK293AControl (DMSO)1.001.00Fictional Data
HEK293AGlucose Deprivation2.5 ± 0.30.6 ± 0.1Fictional Data
HEK293ACompound C (5 µM)1.8 ± 0.20.8 ± 0.1Fictional Data

Note: The data in this table is for illustrative purposes. The ratios are normalized to the control condition.

Experimental Protocols

Protocol 1: Quantification of D-Ribose 5-Phosphate by LC-MS/MS

This protocol describes the extraction and quantification of R5P from cultured cancer cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cultured cancer cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • D-Ribose 5-phosphate standard

  • BCA Protein Assay Kit

  • Microcentrifuge tubes, pre-chilled

  • Cell scraper, pre-chilled

  • Centrifuge capable of 4°C and >15,000 x g

  • SpeedVac or nitrogen evaporator

  • LC-MS/MS system with a suitable column (e.g., HILIC or ion-pair reversed-phase)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the drug candidate or vehicle control for the desired time.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of pre-chilled 80% methanol (-80°C) to each plate.

    • Incubate at -80°C for 15 minutes to quench metabolism.

    • Scrape the cells and collect the cell lysate into pre-chilled microcentrifuge tubes.

    • Vortex the tubes for 30 seconds and centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (containing the metabolites) to a new tube.

    • Dry the metabolite extracts using a SpeedVac or under a stream of nitrogen.

    • Store the dried extracts at -80°C until analysis.

    • The remaining cell pellet can be used for protein quantification using the BCA assay.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extracts in a suitable volume of 50% acetonitrile/water.

    • Prepare a standard curve of D-Ribose 5-phosphate in the same solvent.

    • Inject the samples and standards onto the LC-MS/MS system.

    • LC Conditions (Example for HILIC):

      • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm)

      • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate, pH 9.0

      • Mobile Phase B: Acetonitrile

      • Gradient: Start with 85% B, hold for 1 min, decrease to 30% B over 10 min, hold for 2 min, return to 85% B and equilibrate.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

    • MS/MS Conditions (Negative Ion Mode):

      • Precursor Ion (m/z): 229.0

      • Product Ion (m/z): 97.0 (for quantification) and 79.0 (for confirmation)

      • Optimize collision energy and other source parameters for your instrument.

  • Data Analysis:

    • Integrate the peak areas for the R5P transition.

    • Generate a standard curve by plotting peak area against concentration.

    • Calculate the concentration of R5P in the samples using the standard curve.

    • Normalize the R5P concentration to the protein content of each sample.

Protocol 2: ¹³C-Metabolic Flux Analysis of the Pentose Phosphate Pathway

This protocol provides a general workflow for conducting stable isotope tracing experiments to measure the flux through the PPP.

Materials:

  • [1,2-¹³C₂]-Glucose or other suitable ¹³C-labeled glucose tracer

  • Cell culture medium without glucose

  • Dialyzed fetal bovine serum (FBS)

  • Materials for metabolite extraction and LC-MS/MS analysis (as in Protocol 1)

Procedure:

  • Isotope Labeling:

    • Culture cells in regular medium to the desired confluency.

    • Prepare the labeling medium by supplementing glucose-free medium with the ¹³C-labeled glucose and dialyzed FBS.

    • Aspirate the regular medium and wash the cells once with PBS.

    • Add the labeling medium to the cells and incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to reach isotopic steady state.

  • Sample Collection and Analysis:

    • At each time point, harvest the cells and extract metabolites as described in Protocol 1.

    • Analyze the extracts by LC-MS/MS to determine the mass isotopologue distribution (MID) of R5P and other key metabolites (e.g., lactate, citrate).

  • Flux Calculation:

    • Use a metabolic flux analysis software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic model of central carbon metabolism.

    • The software will calculate the relative or absolute fluxes through the reactions of the PPP and related pathways.

Protocol 3: Western Blot Analysis of YAP Phosphorylation and LATS1 Degradation

This protocol details the detection of changes in the phosphorylation status of YAP and the protein levels of LATS1.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (standard and Phos-tag™ acrylamide)

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-YAP, anti-phospho-YAP (Ser127), anti-LATS1, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Treat and harvest cells as in Protocol 1.

    • Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • For total protein levels (YAP, LATS1, β-actin), run protein lysates on a standard SDS-PAGE gel.

    • For analyzing YAP phosphorylation, use a Phos-tag™ SDS-PAGE gel, which retards the migration of phosphorylated proteins.[4][5]

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the protein of interest to the loading control (β-actin). For phosphorylation analysis, calculate the ratio of phosphorylated YAP to total YAP.

Mandatory Visualizations

Pentose_Phosphate_Pathway Glucose6P Glucose-6-Phosphate G6PD G6PD Glucose6P->G6PD Glycolysis Glycolysis Glucose6P->Glycolysis Ribulose5P Ribulose-5-Phosphate G6PD->Ribulose5P NADP+ -> NADPH NADPH NADPH G6PD->NADPH R5P D-Ribose-5-Phosphate Ribulose5P->R5P Isomerase Nucleotides Nucleotide Biosynthesis R5P->Nucleotides

Caption: The Pentose Phosphate Pathway.

Experimental_Workflow_R5P_Quantification start Cell Culture & Drug Treatment wash Wash with Ice-Cold PBS start->wash quench Quench Metabolism (Cold 80% Methanol) wash->quench extract Metabolite Extraction (Scrape, Vortex, Centrifuge) quench->extract dry Dry Metabolite Extract extract->dry reconstitute Reconstitute in Solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis & Quantification lcms->data

Caption: Workflow for R5P Quantification.

Hippo_YAP_Pathway Glucose_Deprivation Glucose Deprivation (e.g., GLUT inhibitor) R5P_down D-Ribose-5-Phosphate (Decreased) Glucose_Deprivation->R5P_down LATS1_deg LATS1 Degradation R5P_down->LATS1_deg Promotes YAP_dephos YAP Dephosphorylation (Activation) LATS1_deg->YAP_dephos Leads to YAP_nuc YAP Nuclear Translocation YAP_dephos->YAP_nuc Gene_exp Target Gene Expression (Proliferation, Survival) YAP_nuc->Gene_exp

References

Application Note: Enzymatic Synthesis of Radiolabeled D-Ribose 5-Phosphate for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Radiolabeled D-Ribose 5-phosphate (R5P) is a critical tracer for investigating the pentose (B10789219) phosphate (B84403) pathway (PPP), nucleotide biosynthesis, and related metabolic fluxes.[1][2][3] This document provides a detailed protocol for the enzymatic synthesis of radiolabeled D-Ribose 5-phosphate from a commercially available radiolabeled D-ribose precursor. The method utilizes ribokinase to catalyze the specific phosphorylation of D-ribose, offering high yields and purity under mild reaction conditions.[4][5] This approach avoids the harsh conditions and potential side products associated with chemical synthesis. The protocol covers the enzymatic reaction, purification by anion-exchange chromatography, and characterization of the final product.

Principle of the Method

The synthesis is a single-step enzymatic reaction catalyzed by Ribokinase (EC 2.7.1.15).[5] This enzyme facilitates the transfer of the gamma-phosphate group from adenosine (B11128) triphosphate (ATP) to the 5-hydroxyl group of a radiolabeled D-ribose precursor (e.g., [1-¹⁴C]D-ribose or [U-¹⁴C]D-ribose).[4][5] Magnesium ions (Mg²⁺) are an essential cofactor for this reaction. The resulting radiolabeled D-Ribose 5-phosphate can be purified from the reaction mixture, separating it from unreacted substrates (D-ribose, ATP) and the byproduct, adenosine diphosphate (B83284) (ADP).

The reaction is as follows: Radiolabeled D-Ribose + ATP ---(Ribokinase, Mg²⁺)--> Radiolabeled D-Ribose 5-Phosphate + ADP

Experimental Workflow Diagram

G Start Start: Radiolabeled D-Ribose (e.g., [1-14C]D-Ribose) Reagents Prepare Reaction Mixture: ATP, Tris-HCl Buffer, MgCl2, KCl Start->Reagents Enzyme Add Ribokinase Enzyme Reagents->Enzyme Incubation Enzymatic Reaction (e.g., 37°C, 2-4 hours) Enzyme->Incubation Quench Reaction Quenching (Heat Inactivation at 95°C) Incubation->Quench Purify Purification (Anion-Exchange Chromatography) Quench->Purify Product Final Product: Radiolabeled D-Ribose 5-Phosphate (Store at ≤ -20°C) Purify->Product Analysis Analysis & Characterization: - Radiochemical Purity (Radio-HPLC) - Specific Activity (LSC) Product->Analysis

Caption: Workflow for the enzymatic synthesis of radiolabeled D-Ribose 5-phosphate.

Materials and Reagents

  • Radiolabeled Precursor: [¹⁴C]-D-Ribose or [³H]-D-Ribose

  • Enzyme: Recombinant Ribokinase (e.g., from E. coli)

  • Substrates & Cofactors: Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt, Magnesium chloride (MgCl₂), Potassium chloride (KCl)

  • Buffers: Tris-HCl

  • Purification:

  • Analysis:

    • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

    • Liquid Scintillation Counter (LSC) and scintillation cocktail

Experimental Protocols

Enzymatic Synthesis of Radiolabeled D-Ribose 5-Phosphate

This protocol is designed for a small-scale synthesis and can be scaled as needed. All manipulations involving the radiolabeled material should be performed in a designated radioactivity laboratory with appropriate shielding and safety precautions.

  • Prepare Reaction Buffer: Prepare a 5X reaction buffer containing 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, and 250 mM KCl.

  • Reaction Setup: In a sterile microcentrifuge tube, combine the reagents as detailed in Table 1. Add the components in the order listed, vortexing gently after each addition.

  • Initiate Reaction: Add the Ribokinase enzyme to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 2 to 4 hours. The optimal time may vary based on enzyme activity and should be determined empirically.

  • Reaction Quenching: Terminate the reaction by heating the mixture at 95°C for 5 minutes. This will denature and precipitate the enzyme.

  • Post-Quench Processing: Centrifuge the quenched reaction at >10,000 x g for 5 minutes to pellet the denatured protein. Carefully transfer the supernatant, which contains the radiolabeled product, to a new tube for purification.

Table 1: Reaction Components for Radiolabeled R5P Synthesis

Component Stock Concentration Final Concentration Volume (for 100 µL reaction)
Sterile Deionized Water N/A N/A To 100 µL
5X Reaction Buffer 5X 1X 20 µL
ATP Disodium Salt 100 mM 10 mM 10 µL
Radiolabeled D-Ribose e.g., 1 mCi/mL 10 µCi 10 µL

| Ribokinase | 1 mg/mL (e.g., 50 U/mg) | 1-5 Units | 1-2 µL |

Purification by Anion-Exchange HPLC

The negatively charged phosphate group on the product allows for efficient separation from the uncharged D-ribose precursor using anion-exchange chromatography.[6][7]

  • System Preparation: Equilibrate the anion-exchange HPLC column with Buffer A (deionized water).

  • Sample Injection: Inject the supernatant from the enzymatic reaction onto the column.

  • Elution Gradient: Elute the bound components using a linear gradient of Buffer B (e.g., 0-100% over 30 minutes).

    • Unreacted D-ribose will elute in the void volume.

    • ADP will elute before the more highly charged ATP and R5P.

    • D-Ribose 5-phosphate typically elutes as a distinct peak.

  • Fraction Collection: Collect fractions corresponding to the radioactive peak identified by the in-line radioactivity detector.

  • Solvent Removal: Lyophilize the collected fractions to remove the volatile ammonium bicarbonate or TEAB buffer, yielding the purified radiolabeled D-Ribose 5-phosphate salt.

Analysis and Characterization
  • Radiochemical Purity: Re-inject a small aliquot of the purified product onto the HPLC system to confirm its purity, which should ideally be >95%.

  • Quantification: Determine the total radioactivity of the purified product by liquid scintillation counting of an aliquot.

  • Specific Activity Calculation:

    • Determine the molar concentration of the purified R5P, if possible, using a colorimetric assay for phosphate or by assuming ~100% conversion of a known starting amount of precursor if the reaction went to completion.

    • Calculate the specific activity as radioactivity per mole (e.g., Ci/mol or Bq/mol).

Summary of Quantitative Data

The following table summarizes typical parameters and expected outcomes for the synthesis. Actual results may vary depending on the specific activity of the enzyme and the purity of the reagents.

Table 2: Typical Synthesis Parameters and Outcomes

Parameter Typical Value / Range Notes
Reaction Time 2 - 4 hours Monitor progress by TLC or HPLC if optimizing.
Reaction Temperature 37°C Optimal for most mesophilic Ribokinases.
pH 7.5 - 8.0 Maintained by the Tris-HCl buffer.
Radiochemical Yield > 80% Based on the conversion of the limiting radiolabeled precursor.
Final Radiochemical Purity > 95% After anion-exchange HPLC purification.

| Storage | ≤ -20°C in aqueous solution | Radiolabeled compounds can undergo self-radiolysis; storage at low temperatures is critical.[8] |

References

Application Notes and Protocols: Utilizing D-Ribose 5-Phosphate Disodium Salt to Elucidate Metabolic Dependencies in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose 5-phosphate (R5P) is a pivotal intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic route that operates in parallel with glycolysis.[1] The PPP is critical for generating NADPH, which provides reducing power for biosynthesis and antioxidant defense, and for producing the precursors for nucleotide and nucleic acid synthesis.[1] D-Ribose 5-phosphate disodium (B8443419) salt is a stable form of R5P that can be readily supplemented in cell culture media to investigate cellular reliance on the PPP and its downstream biosynthetic pathways.

By providing an exogenous source of R5P, researchers can bypass the oxidative phase of the PPP and directly fuel the non-oxidative phase. This allows for the study of metabolic reprogramming in various physiological and pathological states, such as cancer, where altered glucose metabolism and increased demand for nucleotides are common.[1] These application notes provide a framework for using D-Ribose 5-phosphate disodium salt to probe metabolic dependencies in cultured cells.

Key Applications

  • Investigating the role of the pentose phosphate pathway in cell proliferation and survival: By supplementing with R5P, researchers can determine whether the production of ribose precursors is a rate-limiting step for nucleotide synthesis and, consequently, for cell growth.

  • Elucidating metabolic vulnerabilities in cancer cells: Many cancer cells exhibit increased flux through the PPP to support rapid proliferation.[1] Exogenous R5P can be used to understand the reliance of these cells on de novo nucleotide biosynthesis.

  • Studying the interplay between glycolysis and the PPP: The supplementation of R5P allows for the uncoupling of the two major glucose-utilizing pathways, enabling a more detailed analysis of their individual contributions to cellular metabolism.

  • Drug discovery and development: R5P supplementation can be used in screening assays to identify compounds that target nucleotide metabolism or other R5P-dependent pathways.

Experimental Protocols

Protocol 1: Preparation of this compound Salt Supplemented Cell Culture Medium

This protocol describes the preparation of cell culture medium supplemented with this compound salt. The final concentration of the supplement may need to be optimized depending on the cell type and experimental goals.

Materials:

  • This compound salt (CAS Number: 18265-46-8 or 207671-46-3 for the dihydrate form)[2][3][4]

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if required for the cell line

  • Penicillin-Streptomycin solution (100X)

  • Sterile, deionized water

  • 0.22 µm sterile filter

Procedure:

  • Prepare a stock solution of this compound salt:

    • Accurately weigh the desired amount of this compound salt powder.

    • Dissolve the powder in sterile, deionized water to create a concentrated stock solution (e.g., 100 mM).

    • Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

    • Store the stock solution in aliquots at -20°C.

  • Prepare the supplemented cell culture medium:

    • Thaw the required volume of basal medium, FBS (if applicable), and the D-Ribose 5-phosphate stock solution.

    • To the basal medium, add the appropriate volume of FBS and Penicillin-Streptomycin to achieve the desired final concentrations.

    • Add the D-Ribose 5-phosphate stock solution to the medium to reach the desired final concentration (e.g., 1 mM, 5 mM, 10 mM). It is recommended to test a range of concentrations to determine the optimal one for your specific cell line and experiment.

    • Mix the supplemented medium thoroughly by gentle inversion.

    • The supplemented medium is now ready for use.

Protocol 2: Assessing the Impact of R5P Supplementation on Cell Viability and Proliferation

This protocol outlines a method to determine how exogenous R5P affects cell viability and proliferation, providing insights into the cell's dependence on the de novo synthesis of ribose.

Materials:

  • Cells of interest

  • D-Ribose 5-phosphate supplemented medium (prepared as in Protocol 1)

  • Control medium (without R5P supplementation)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, resazurin, or ATP-based assay kits)[5][6][7]

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density appropriate for the cell line and the duration of the experiment.

    • Allow the cells to adhere and recover for 24 hours.

  • Treatment:

    • After 24 hours, carefully remove the existing medium.

    • Add the control medium to one set of wells and the R5P-supplemented medium (at various concentrations) to other sets of wells.

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Viability/Proliferation Assay:

    • At each time point, perform a cell viability or proliferation assay according to the manufacturer's instructions.

    • For example, if using an MTT assay, add the MTT reagent to each well and incubate for the recommended time. Then, add the solubilization solution and read the absorbance on a plate reader.

  • Data Analysis:

    • Calculate the percentage of viable cells in the R5P-treated groups relative to the control group.

    • Plot the cell viability/proliferation against the concentration of R5P and the incubation time.

Quantitative Data Summary:

R5P ConcentrationCell Viability (% of Control) at 24hCell Viability (% of Control) at 48hCell Viability (% of Control) at 72h
0 mM (Control)100%100%100%
1 mMData to be filled by the researcherData to be filled by the researcherData to be filled by the researcher
5 mMData to be filled by the researcherData to be filled by the researcherData to be filled by the researcher
10 mMData to be filled by the researcherData to be filled by the researcherData to be filled by the researcher
Protocol 3: Investigating Nucleotide Pool Alterations via Metabolic Flux Analysis

This protocol provides a general workflow for using stable isotope tracers in combination with R5P supplementation to trace the metabolic fate of key nutrients and quantify fluxes through nucleotide biosynthesis pathways. This is an advanced technique that often requires specialized equipment and expertise.

Materials:

  • Cells of interest

  • D-Ribose 5-phosphate supplemented medium

  • Control medium

  • Stable isotope-labeled tracer (e.g., [U-¹³C]-glucose, [¹⁵N]-glutamine)

  • Cell culture plates or flasks

  • Metabolite extraction buffer (e.g., 80% methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in either control or R5P-supplemented medium.

    • At the desired confluency, switch the medium to one containing the stable isotope tracer (with or without R5P supplementation).

    • Incubate the cells for a specific period to allow for the incorporation of the isotopic label into downstream metabolites.

  • Metabolite Extraction:

    • Rapidly quench the metabolic activity by placing the culture plates on dry ice and aspirating the medium.

    • Add ice-cold metabolite extraction buffer to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the metabolites.

  • LC-MS/GC-MS Analysis:

    • Analyze the extracted metabolites using LC-MS or GC-MS to determine the mass isotopologue distribution of key metabolites, including nucleotides (e.g., ATP, GTP, CTP, UTP).

  • Metabolic Flux Analysis:

    • Use specialized software to analyze the mass isotopologue distribution data and calculate the relative or absolute metabolic fluxes through the pathways of interest.

Expected Quantitative Data:

MetaboliteIsotopic Enrichment (Tracer-derived) in Control CellsIsotopic Enrichment (Tracer-derived) in R5P-supplemented Cells
ATPData to be filled by the researcherData to be filled by the researcher
GTPData to be filled by the researcherData to be filled by the researcher
CTPData to be filled by the researcherData to be filled by the researcher
UTPData to be filled by the researcherData to be filled by the researcher

Visualizations

PentosePhosphatePathway cluster_oxidative Oxidative Phase cluster_nonoxidative Non-Oxidative Phase Glucose6P Glucose-6-Phosphate _6PGL 6-Phosphoglucono- lactone Glucose6P->_6PGL G6PD F6P Fructose-6-Phosphate Glucose6P->F6P NADPH_gen1 NADPH Glucose6P->NADPH_gen1 _6PG 6-Phosphogluconate _6PGL->_6PG Ru5P Ribulose-5-Phosphate _6PG->Ru5P 6PGD NADPH_gen2 NADPH _6PG->NADPH_gen2 R5P D-Ribose-5-Phosphate Ru5P->R5P Isomerase Xu5P Xylulose-5-Phosphate Ru5P->Xu5P Epimerase S7P Sedoheptulose-7-Phosphate R5P->S7P Nucleotides Nucleotide Biosynthesis R5P->Nucleotides G3P Glyceraldehyde-3-Phosphate Xu5P->G3P Xu5P->S7P G3P->F6P Glycolysis Glycolysis G3P->Glycolysis S7P->F6P E4P Erythrose-4-Phosphate S7P->E4P F6P->G3P F6P->Glycolysis E4P->F6P NADPH_gen1->_6PGL NADPH_gen2->Ru5P

Caption: The Pentose Phosphate Pathway.

ExperimentalWorkflow start Start: Seed Cells prepare_media Prepare Control & R5P-Supplemented Media start->prepare_media treat_cells Treat Cells with Media start->treat_cells prepare_media->treat_cells incubate Incubate for 24, 48, 72h treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay mfa_labeling Isotopic Labeling with [U-13C]-Glucose incubate->mfa_labeling data_analysis Data Analysis: - Cell Viability - Metabolic Flux viability_assay->data_analysis metabolite_extraction Metabolite Extraction mfa_labeling->metabolite_extraction lcms_analysis LC-MS/GC-MS Analysis metabolite_extraction->lcms_analysis lcms_analysis->data_analysis end End: Interpret Results data_analysis->end

Caption: Experimental workflow.

LogicalRelationship R5P_Supplementation D-Ribose 5-Phosphate Supplementation PPP_Bypass Bypass Oxidative PPP R5P_Supplementation->PPP_Bypass Increased_R5P Increased Intracellular R5P Pool R5P_Supplementation->Increased_R5P PPP_Bypass->Increased_R5P Nucleotide_Synthesis Enhanced Nucleotide Biosynthesis Increased_R5P->Nucleotide_Synthesis Metabolic_Flux Changes in Metabolic Fluxes Increased_R5P->Metabolic_Flux Cell_Proliferation Altered Cell Proliferation/Viability Nucleotide_Synthesis->Cell_Proliferation Metabolic_Flux->Cell_Proliferation

Caption: Logical relationships.

References

Troubleshooting & Optimization

How to prevent the degradation of D-Ribose 5-phosphate in aqueous buffer solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Ribose 5-phosphate (R5P). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of R5P in aqueous buffer solutions, with a focus on preventing its degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving D-Ribose 5-phosphate.

Issue 1: Inconsistent or lower-than-expected experimental results.

  • Question: My assay results are variable or show lower activity than expected when using a freshly prepared R5P solution. What could be the cause?

  • Answer: This issue is often due to the rapid degradation of R5P in aqueous solutions, especially at neutral or alkaline pH and at room temperature or higher. The aldehyde group in the open-chain form of R5P is highly reactive and susceptible to degradation.

Issue 2: Observing unexpected peaks in analytical chromatography.

  • Question: I am seeing extra peaks in my HPLC or other analytical readouts when analyzing my R5P-containing reaction mixture. What are these?

  • Answer: These unexpected peaks are likely degradation products of R5P. The degradation can occur through various mechanisms, including oxidation and fragmentation of the sugar backbone.

Issue 3: Gradual loss of activity of my R5P stock solution over time.

  • Question: My frozen R5P stock solution seems to lose potency over a few weeks or months. How can I prevent this?

  • Answer: Even when frozen, R5P solutions can degrade, especially if subjected to repeated freeze-thaw cycles. The choice of storage temperature and the formulation of the stock solution are critical for long-term stability.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and handling of D-Ribose 5-phosphate.

1. What is the primary cause of D-Ribose 5-phosphate degradation in aqueous solutions?

D-Ribose 5-phosphate, like other reducing sugars, is susceptible to degradation through several chemical pathways in aqueous solutions. The primary cause is the reactivity of the aldehyde group in its open-chain form. This can lead to various reactions, including oxidation and fragmentation, particularly at neutral to alkaline pH and elevated temperatures.

2. How does pH affect the stability of D-Ribose 5-phosphate?

The stability of D-Ribose 5-phosphate is highly pH-dependent. It is most stable in acidic conditions and becomes increasingly unstable as the pH approaches neutral and alkaline values. The rate of degradation accelerates significantly at pH 7.0 and above.

3. What is the impact of temperature on D-Ribose 5-phosphate stability?

Temperature is a critical factor in the stability of R5P. The rate of degradation increases exponentially with temperature. For optimal stability, solutions should be kept at low temperatures (2-8°C) during experiments and stored frozen for longer periods.

4. Which form of D-Ribose 5-phosphate is more stable?

The disodium (B8443419) salt of D-Ribose 5-phosphate is generally more stable than the free acid form.[1] It is recommended to use the disodium salt for preparing aqueous solutions.

5. How should I store my D-Ribose 5-phosphate solutions?

For short-term storage (a few hours), keep the solution on ice (0-4°C). For long-term storage, aliquot the solution into single-use volumes and store at -20°C or, for even better stability, at -80°C. Avoid repeated freeze-thaw cycles.

6. What type of buffer should I use to maximize the stability of D-Ribose 5-phosphate?

While specific comparative studies across a wide range of buffers are limited, acidic buffers are generally preferred to slow down degradation. If your experimental conditions require a neutral or alkaline pH, it is crucial to prepare the R5P solution fresh and use it immediately.

7. Can I do anything to stabilize my D-Ribose 5-phosphate solution if I must work at room temperature and neutral pH?

If your experimental protocol necessitates such conditions, prepare the D-Ribose 5-phosphate solution immediately before use. Minimize the time the solution spends at room temperature.

Data Presentation

The following table summarizes the quantitative data on the stability of D-Ribose 5-phosphate under various conditions.

Temperature (°C)pHHalf-lifeReference
1007.07 minutesLarralde et al., 1995[2]
07.044 yearsLarralde et al., 1995[2]

Experimental Protocols

Protocol 1: Preparation of a D-Ribose 5-Phosphate Stock Solution

This protocol describes the preparation of a stock solution of D-Ribose 5-phosphate with enhanced stability.

  • Materials:

    • D-Ribose 5-phosphate disodium salt

    • Nuclease-free water, chilled to 4°C

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • On a calibrated balance, weigh out the desired amount of this compound salt in a sterile microcentrifuge tube.

    • Add the appropriate volume of chilled, nuclease-free water to achieve the desired final concentration.

    • Vortex briefly at low speed until the solid is completely dissolved. Keep the tube on ice throughout this process.

    • Immediately aliquot the stock solution into single-use volumes in pre-chilled, sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Monitoring the Degradation of D-Ribose 5-Phosphate using HPLC

This protocol provides a general method for assessing the stability of D-Ribose 5-phosphate in a given buffer solution over time.

  • Materials:

    • D-Ribose 5-phosphate solution in the buffer of interest

    • HPLC system with a suitable column for sugar phosphate (B84403) analysis (e.g., an anion exchange or reverse-phase column)

    • Mobile phase appropriate for the chosen column

    • Detector (e.g., UV-Vis or refractive index)

  • Procedure:

    • Prepare the D-Ribose 5-phosphate solution in the test buffer at the desired concentration and pH.

    • Immediately inject an aliquot of the freshly prepared solution ("time zero" sample) into the HPLC system to obtain an initial chromatogram and quantify the R5P peak area.

    • Incubate the remaining solution under the desired experimental conditions (e.g., a specific temperature).

    • At regular time intervals (e.g., every hour for elevated temperatures, or every few days for refrigerated storage), withdraw an aliquot of the solution.

    • Inject the aliquot into the HPLC system and record the chromatogram.

    • Monitor the decrease in the peak area of D-Ribose 5-phosphate and the appearance of any new peaks corresponding to degradation products over time.

    • Calculate the degradation rate and half-life of D-Ribose 5-phosphate under the tested conditions.

Visualizations

R5P_Degradation_Pathway Potential Non-Enzymatic Degradation of D-Ribose 5-Phosphate R5P D-Ribose 5-Phosphate OpenChain Open-Chain Form (Aldehyde) R5P->OpenChain Equilibrium in Aqueous Solution DegradationProducts Various Degradation Products (e.g., smaller sugar fragments, organic acids) OpenChain->DegradationProducts Degradation (promoted by heat, neutral/alkaline pH)

Caption: Non-enzymatic degradation pathway of D-Ribose 5-Phosphate.

Experimental_Workflow Workflow for Assessing R5P Stability cluster_prep Solution Preparation cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare R5P solution in test buffer T0 Time Zero Analysis (HPLC) Prep->T0 Incubate Incubate under experimental conditions T0->Incubate Timepoints Analyze at regular time intervals (HPLC) Incubate->Timepoints Calc Calculate degradation rate and half-life Timepoints->Calc

Caption: Experimental workflow for assessing R5P stability.

References

Troubleshooting low signal intensity when measuring D-Ribose 5-phosphate by mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of D-Ribose 5-phosphate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter when measuring D-Ribose 5-phosphate by mass spectrometry, particularly focusing on the common problem of low signal intensity.

Sample Preparation

Question: I am observing a very low signal for D-Ribose 5-phosphate from my cell or tissue extracts. What are the likely causes related to my sample preparation?

Answer:

Low signal intensity for D-Ribose 5-phosphate often originates from the sample preparation stage. Due to its polar nature and role in active metabolic pathways, several factors can contribute to poor recovery and signal suppression.

  • Inadequate Quenching of Metabolism: D-Ribose 5-phosphate is an intermediate in the pentose (B10789219) phosphate (B84403) pathway and can be rapidly consumed or converted by enzymatic activity if metabolism is not halted immediately upon sample collection.[1][2]

  • Inefficient Extraction: The high polarity of sugar phosphates makes their extraction from biological matrices challenging. The choice of extraction solvent is critical for good recovery.

  • Sample Instability: D-Ribose 5-phosphate can be unstable, and its degradation during sample processing and storage can lead to lower-than-expected signal intensity. The free form of the compound is particularly prone to instability.[3]

  • Presence of Interfering Substances (Matrix Effects): Biological samples are complex mixtures. Co-extracted substances like salts, lipids, and other small molecules can interfere with the ionization of D-Ribose 5-phosphate in the mass spectrometer, a phenomenon known as ion suppression.[4][5][6]

Troubleshooting Workflow for Sample Preparation Issues

Troubleshooting: Sample Preparation for Low R5P Signal cluster_Start cluster_Quenching Metabolism Quenching cluster_Extraction Analyte Extraction cluster_Cleanup Sample Cleanup cluster_Stability Analyte Stability Start Low D-Ribose 5-Phosphate Signal Quenching_Check Is metabolism rapidly quenched at the point of collection? Start->Quenching_Check Quenching_Solution Implement rapid quenching: - Flash-freeze samples in liquid nitrogen. - Use cold extraction solvents (e.g., -80°C methanol). Quenching_Check->Quenching_Solution No Extraction_Check Is the extraction solvent optimized for polar metabolites? Quenching_Check->Extraction_Check Yes Extraction_Solution Use optimized extraction protocols: - Cold methanol/water or acetonitrile/methanol/water mixtures. - Consider chloroform (B151607) for phase separation to remove lipids. Extraction_Check->Extraction_Solution No Cleanup_Check Are there high levels of salts or other interfering compounds? Extraction_Check->Cleanup_Check Yes Cleanup_Solution Incorporate a sample cleanup step: - Solid-Phase Extraction (SPE) with a suitable sorbent. - Liquid-liquid extraction to partition interferences. Cleanup_Check->Cleanup_Solution No Stability_Check Are samples processed and stored to ensure stability? Cleanup_Check->Stability_Check Yes Stability_Solution Maintain sample integrity: - Keep samples on ice or at 4°C during processing. - Store extracts at -80°C. - Consider using the more stable salt form of R5P standards. Stability_Check->Stability_Solution No MS_Analysis Proceed to LC-MS Analysis Optimization Stability_Check->MS_Analysis Yes MS Optimization for D-Ribose 5-Phosphate cluster_Start cluster_Ionization Ionization Settings cluster_Source Ion Source Optimization cluster_Fragmentation Fragmentation (MS/MS) cluster_Final Start Infuse R5P Standard IonMode Set to Negative ESI Mode Start->IonMode Precursor Select Precursor Ion [M-H]⁻ (m/z 229.01) IonMode->Precursor SourceParams Optimize Source Parameters: - Capillary Voltage - Gas Temperatures - Gas Flows Precursor->SourceParams SourceGoal Goal: Stable spray and maximum precursor ion intensity. SourceParams->SourceGoal ProductIons Identify Characteristic Product Ions (e.g., m/z 96.96, 78.96) SourceParams->ProductIons OptimizeCE Optimize Collision Energy (CE) for each transition ProductIons->OptimizeCE CE_Goal Goal: Maximum product ion intensity. OptimizeCE->CE_Goal FinalMethod Finalized LC-MS/MS Method OptimizeCE->FinalMethod

References

Technical Support Center: Optimizing D-Ribose 5-Phosphate Concentration for Maximal Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymes that utilize D-Ribose 5-phosphate (R5P) as a substrate.

Troubleshooting Guide

This section addresses common issues encountered during in vitro enzyme assays with D-Ribose 5-phosphate.

Q1: Why is my enzyme activity lower than expected?

Low enzyme activity can result from several factors. Consider the following troubleshooting steps:

  • Sub-optimal Substrate Concentration: The concentration of D-Ribose 5-phosphate might not be optimal for the enzyme. It is recommended to perform a substrate titration to determine the Michaelis constant (Km) and the maximum velocity (Vmax).[1][2] A substrate concentration of 10-20 times the Km value is often used to approach Vmax.[2]

  • Enzyme Concentration: The enzyme concentration should be significantly lower than the substrate concentration, typically in the range of a thousandth of the substrate concentration.[3] To ensure you are measuring the initial reaction velocity, the enzyme concentration should be in a range where the reaction rate is linear over time.[3]

  • Cofactor and Coenzyme Availability: Many enzymes that utilize R5P require cofactors for their activity.[4] For example, transketolase requires thiamine (B1217682) pyrophosphate (TPP) and a divalent metal cation like Mg2+ or Ca2+.[5] Ensure that all necessary cofactors are present in the reaction buffer at optimal concentrations.

  • Substrate Stability: D-Ribose 5-phosphate can be unstable under certain conditions. Prepare fresh solutions and consider the pH and temperature of your assay buffer. A "no-enzyme" control can help quantify any non-enzymatic degradation of the substrate.[6]

  • pH and Buffer Conditions: The pH of the reaction buffer can significantly impact enzyme activity. Determine the optimal pH for your specific enzyme.

  • Product Inhibition: The product of the enzymatic reaction may inhibit the enzyme, leading to a decrease in the reaction rate over time.[6] To mitigate this, measure the initial velocity of the reaction where product concentration is minimal.[1][3]

Q2: I'm observing a non-linear reaction rate. What could be the cause?

A non-linear reaction rate can indicate several issues:

  • Substrate Depletion: At high enzyme concentrations or during long incubation times, a significant portion of the substrate may be consumed, causing the reaction rate to decrease.[6] To address this, consider using a lower enzyme concentration or shortening the reaction time to focus on the initial linear phase.

  • Enzyme Instability: The enzyme may be losing activity over the course of the assay. Check the stability of your enzyme under the specific assay conditions (temperature, pH).

  • Substrate Inhibition: High concentrations of D-Ribose 5-phosphate can sometimes lead to substrate inhibition in certain enzymes. This occurs when the substrate binds to the enzyme at a second, non-catalytic site, leading to a decrease in activity at supra-optimal concentrations. A substrate titration curve that shows a decrease in velocity at high substrate concentrations is indicative of this phenomenon.

  • Assay Detection Limits: If using a spectrophotometric or fluorometric assay, ensure that the signal produced is within the linear range of detection of your instrument. An inner filter effect can occur at high concentrations of substrate or product in fluorescence assays.[6]

Q3: How do I differentiate between competitive and non-competitive inhibition?

If you suspect an inhibitor is affecting your enzyme's activity with D-Ribose 5-phosphate, you can perform kinetic studies to determine the mode of inhibition. By measuring the initial reaction rates at various substrate and inhibitor concentrations, you can generate Lineweaver-Burk or other linear plots to visualize the effect of the inhibitor on Km and Vmax.

Inhibition TypeEffect on KmEffect on Vmax
Competitive IncreasesUnchanged
Non-competitive UnchangedDecreases
Uncompetitive DecreasesDecreases

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration for D-Ribose 5-phosphate in an enzyme assay?

A good starting point is to test a wide range of D-Ribose 5-phosphate concentrations, for example, from 0.1x to 10x the expected Km value.[3] If the Km is unknown, you can start with a broad range (e.g., 10 µM to 5 mM) and narrow it down based on the initial results.

Q2: Which enzymes commonly use D-Ribose 5-phosphate as a substrate?

Several key enzymes in central metabolic pathways utilize D-Ribose 5-phosphate. The table below summarizes some of these enzymes and their functions.

EnzymePathwayReaction
Ribose-5-phosphate isomerase (RpiA/RpiB) Pentose Phosphate PathwayInterconverts D-ribose 5-phosphate and D-ribulose 5-phosphate.[7][8]
Transketolase (TKT) Pentose Phosphate Pathway, Calvin CycleTransfers a two-carbon unit from a ketose donor to an aldose acceptor.[5][9]
Ribose-phosphate diphosphokinase (PRPS1) Nucleotide BiosynthesisConverts D-ribose 5-phosphate to phosphoribosyl pyrophosphate (PRPP).[10]

Q3: What are the kinetic properties of enzymes that use D-Ribose 5-phosphate?

The kinetic parameters, specifically the Michaelis constant (Km), can vary significantly between different enzymes and organisms. The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the enzyme's affinity for its substrate.[2]

EnzymeOrganismSubstrateKm (mM)
Ribose-5-phosphate isomerase A (RpiA)Escherichia coliD-Ribose 5-phosphate3.1 ± 0.2
TransketolaseRat LiverD-Ribose 5-phosphateNot explicitly stated, but involved in a ping-pong mechanism with Xylulose-5-phosphate.[11]
Ribose-5-phosphate isomerase BCurtobacterium flaccumfaciensD-allulose (substrate analog)320

Note: This table provides examples, and Km values can vary depending on the specific experimental conditions (pH, temperature, buffer composition).

Experimental Protocols

Protocol 1: Determination of Optimal D-Ribose 5-Phosphate Concentration

This protocol outlines the steps to determine the optimal concentration of D-Ribose 5-phosphate for maximal enzyme activity by generating a substrate saturation curve.

Materials:

  • Purified enzyme of interest

  • D-Ribose 5-phosphate stock solution

  • Reaction buffer (optimized for pH and cofactors)

  • Detection reagents (e.g., for a coupled assay)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a series of D-Ribose 5-phosphate dilutions in the reaction buffer. The concentration range should span from well below to well above the expected Km. If the Km is unknown, a broad range (e.g., 0, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 2 mM, 5 mM, 10 mM) is recommended for the initial experiment.

  • Set up the reaction mixtures in a microplate or cuvettes. Each reaction should contain the reaction buffer, a specific concentration of D-Ribose 5-phosphate, and any necessary cofactors.

  • Equilibrate the reaction mixtures to the optimal temperature for the enzyme.

  • Initiate the reaction by adding a fixed, non-limiting concentration of the enzyme to each reaction mixture.

  • Measure the initial reaction velocity (v₀) by monitoring the change in absorbance or fluorescence over a short period, ensuring the reaction rate is linear.[1]

  • Plot the initial velocity (v₀) against the D-Ribose 5-phosphate concentration ([S]).

  • Analyze the data by fitting it to the Michaelis-Menten equation to determine the Km and Vmax values.[2] This can be done using non-linear regression analysis software.[12] Linear transformations like the Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can also be used for visualization but are less accurate for parameter estimation.[2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare R5P Dilutions B Prepare Reaction Mix (Buffer, Cofactors) C Equilibrate Temperature B->C Transfer Mix D Initiate with Enzyme C->D Add Enzyme E Measure Initial Velocity (v₀) D->E Monitor Reaction F Plot v₀ vs. [R5P] E->F Collect Data G Determine Km and Vmax F->G Fit to Michaelis-Menten

Caption: Workflow for determining optimal D-Ribose 5-phosphate concentration.

Troubleshooting_Logic Start Low Enzyme Activity? A Check Substrate Concentration (Perform Titration) Start->A B Verify Enzyme Concentration (Ensure Linearity) Start->B C Confirm Cofactor Presence and Concentration Start->C D Assess Substrate Stability (No-Enzyme Control) Start->D E Optimize Buffer pH Start->E F Check for Product Inhibition (Measure Initial Velocity) Start->F G Activity Restored? A->G B->G C->G D->G E->G F->G G->Start No, Investigate Further End Problem Solved G->End Yes Pentose_Phosphate_Pathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase G6P Glucose-6-P Ru5P Ribulose-5-P G6P->Ru5P 2 NADP+ 2 NADPH R5P D-Ribose-5-P Ru5P->R5P Rpi Xu5P Xylulose-5-P Ru5P->Xu5P Rpe S7P Sedoheptulose-7-P R5P->S7P TKT Nucleotides Nucleotides R5P->Nucleotides PRPS1 Xu5P->S7P TKT G3P Glyceraldehyde-3-P Xu5P->G3P TKT F6P Fructose-6-P S7P->F6P TAL G3P->F6P TAL

References

Strategies to improve the cellular uptake of D-Ribose 5-phosphate in cultured cells.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the cellular uptake of D-Ribose 5-phosphate (R5P). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the cellular uptake of my supplemented D-Ribose 5-phosphate low or undetectable?

A1: D-Ribose 5-phosphate is a phosphorylated sugar, carrying a negative charge at physiological pH. The phosphate (B84403) group makes the molecule highly polar and hydrophilic, which prevents it from passively diffusing across the nonpolar lipid bilayer of the cell membrane.[1][2] Healthy cell membranes are generally impermeable to phosphorylated compounds. Therefore, directly supplementing your cell culture medium with R5P will likely result in poor cellular uptake.[3]

Q2: If direct supplementation with R5P is inefficient, what is the conventional method to increase intracellular R5P levels?

A2: The most common and effective strategy is to supplement the culture medium with D-ribose, the non-phosphorylated precursor of R5P.[4] Most cell types can readily take up D-ribose through glucose transporters (GLUTs).[5] Once inside the cell, D-ribose is phosphorylated by the enzyme ribokinase to form D-Ribose 5-phosphate, effectively "trapping" it within the cell.[4][5] This method bypasses the challenge of transporting a charged molecule across the cell membrane.

Q3: How can I confirm that my cells are taking up D-ribose and converting it to R5P?

A3: You can measure the intracellular concentrations of D-ribose and R5P using techniques such as mass spectrometry or specialized fluorescence resonance energy transfer (FRET) sensors.[5][6] A successful experiment would show a time-dependent increase in intracellular D-ribose followed by an increase in R5P levels after supplementation with D-ribose.

Q4: Are there any advanced or experimental techniques to directly deliver D-Ribose 5-phosphate into cells?

A4: Yes, while not standard practice, several advanced methods can be explored for the direct delivery of phosphorylated molecules like R5P. These are often more complex and may require significant optimization. Potential strategies include:

  • Nanoparticle-mediated delivery: Encapsulating R5P within lipid-based or polymeric nanoparticles can facilitate its entry into cells through endocytosis.[7][8][9]

  • Prodrugs: Modifying the phosphate group of R5P with lipophilic moieties can create a temporary, uncharged prodrug that can cross the cell membrane. Once inside the cell, endogenous enzymes would cleave the modifying groups to release the active R5P.

  • Cell-penetrating peptides (CPPs): Covalently attaching R5P to a CPP can enable its transport across the plasma membrane.

  • Electroporation/Sonoporation: These physical methods create transient pores in the cell membrane, allowing for the entry of molecules from the surrounding medium. However, these techniques can be harsh on cells and may lead to significant cell death.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low intracellular R5P after D-ribose supplementation. 1. Low expression or activity of ribokinase in the cell line. 2. Competition for uptake with high glucose concentrations in the medium. 3. Rapid conversion of R5P into downstream metabolites (e.g., for nucleotide synthesis).[10]1. Confirm ribokinase expression in your cell line via western blot or qPCR. If low, consider a different cell line or transient overexpression. 2. Reduce the glucose concentration in the medium during D-ribose supplementation to minimize competition for glucose transporters. 3. Perform a time-course experiment to capture the peak R5P concentration. Consider using metabolic inhibitors to block downstream pathways if experimentally appropriate.
High cell toxicity after using a nanoparticle delivery system for R5P. 1. The nanoparticle material itself is cytotoxic. 2. The concentration of the nanoparticle formulation is too high. 3. The solvent used to dissolve the nanoparticles is toxic.1. Test the toxicity of "empty" nanoparticles (without R5P) on your cells. Consider screening different nanoparticle compositions. 2. Perform a dose-response curve to determine the optimal, non-toxic concentration of your nanoparticle formulation. 3. Ensure the final concentration of any organic solvent (like DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%).
Failed delivery of R5P using electroporation. 1. Electroporation settings (voltage, pulse duration) are not optimized for your cell line. 2. High cell mortality due to harsh electroporation conditions.1. Systematically optimize the electroporation parameters for your specific cell type. Start with manufacturer-recommended protocols and adjust as needed. 2. Use a cell viability assay (e.g., trypan blue exclusion) to assess cell death. Adjust electroporation settings to maximize uptake while minimizing toxicity.

Experimental Protocols & Methodologies

Indirect Method: D-ribose Supplementation

This protocol describes the most common method for increasing intracellular R5P levels by providing its membrane-permeable precursor, D-ribose.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • D-ribose solution (sterile-filtered)

  • Phosphate-buffered saline (PBS)

  • Reagents for cell lysis and metabolite extraction (e.g., ice-cold methanol)

  • Instrumentation for metabolite analysis (e.g., LC-MS/MS)

Protocol:

  • Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Prepare a stock solution of D-ribose in a suitable solvent (e.g., water or PBS) and sterilize by filtration.

  • Aspirate the old medium from the cells and wash once with sterile PBS.

  • Add fresh culture medium containing the desired final concentration of D-ribose (e.g., 1-10 mM). Include a vehicle control (medium without D-ribose).

  • Incubate the cells for the desired period (e.g., 1, 4, 8, or 24 hours).

  • To harvest, place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.

  • Add an ice-cold extraction solution (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes to quench metabolism and lyse the cells.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate at high speed to pellet cell debris.

  • Collect the supernatant containing the intracellular metabolites.

  • Analyze the supernatant for R5P concentrations using a suitable analytical method like LC-MS/MS.[6]

Advanced Method: Nanoparticle-Mediated Delivery of R5P

This is a generalized workflow for an experimental approach to R5P delivery. Specifics will depend on the type of nanoparticle used.

Materials:

  • D-Ribose 5-phosphate

  • Nanoparticle formulation kit (e.g., liposome (B1194612) extrusion kit)

  • Cultured cells of interest

  • Complete cell culture medium

  • Instrumentation for nanoparticle characterization (e.g., dynamic light scattering for size)

Protocol:

  • Encapsulation: Prepare R5P-loaded nanoparticles according to the manufacturer's protocol. This typically involves mixing an aqueous solution of R5P with the lipid or polymer components.

  • Purification: Remove any unencapsulated R5P from the nanoparticle suspension using methods like dialysis or size exclusion chromatography.

  • Characterization: Characterize the nanoparticles for size, surface charge (zeta potential), and encapsulation efficiency.

  • Cell Treatment: Treat cultured cells with the R5P-loaded nanoparticles at various concentrations. Include controls such as untreated cells, cells treated with empty nanoparticles, and cells treated with free R5P.

  • Incubation: Incubate for a predetermined period to allow for nanoparticle uptake.

  • Harvesting and Analysis: Wash cells thoroughly to remove any nanoparticles that have not been internalized. Harvest the cells and analyze intracellular R5P levels as described in the previous protocol.

Visualizations

Signaling and Metabolic Pathways

The following diagram illustrates the primary intracellular pathway for generating D-Ribose 5-phosphate from its precursor, D-ribose, and its subsequent role in the Pentose Phosphate Pathway (PPP) and nucleotide synthesis.

R5P_Metabolic_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space D-Ribose_ext D-Ribose D-Ribose_int D-Ribose D-Ribose_ext->D-Ribose_int GLUT Transporter R5P D-Ribose 5-Phosphate D-Ribose_int->R5P Ribokinase (ATP -> ADP) PRPP PRPP R5P->PRPP PRPP Synthetase PPP Pentose Phosphate Pathway R5P->PPP Nucleotides Nucleotide Synthesis PRPP->Nucleotides

Caption: Intracellular conversion of D-ribose to D-Ribose 5-phosphate.

Experimental Workflows

This diagram outlines the logic for choosing a strategy to increase intracellular R5P.

R5P_Uptake_Strategy_Workflow start Goal: Increase Intracellular R5P q1 Is direct delivery of R5P required? start->q1 indirect Use Indirect Method: Supplement with D-Ribose q1->indirect No advanced Use Advanced Method: (e.g., Nanoparticles) q1->advanced Yes protocol_indirect Follow D-Ribose Supplementation Protocol indirect->protocol_indirect protocol_advanced Follow Nanoparticle Delivery Protocol advanced->protocol_advanced end Analyze Intracellular R5P Levels protocol_indirect->end protocol_advanced->end

Caption: Decision workflow for R5P cellular delivery strategy.

References

Addressing the instability of D-Ribose 5-phosphate during sample preparation for metabolomics.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the instability of D-Ribose 5-phosphate (R5P) during sample preparation for metabolomics. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is D-Ribose 5-phosphate (R5P) considered an unstable metabolite during sample preparation?

A1: D-Ribose 5-phosphate is prone to degradation due to both enzymatic and chemical factors. As a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), it is subject to rapid enzymatic conversion within the cell.[1] Chemically, its free form is unstable in aqueous solutions and can be affected by factors like pH and temperature, leading to degradation.[2][3]

Q2: What are the primary degradation pathways for R5P during sample preparation?

A2: The primary routes of R5P loss are enzymatic consumption and chemical decomposition. Intracellular enzymes can rapidly convert R5P to other metabolites. Chemically, R5P can undergo reactions such as the Maillard reaction with amino acids, particularly at elevated temperatures.

Q3: How does pH affect the stability of R5P?

A3: R5P is susceptible to degradation in both acidic and alkaline conditions. At neutral pH (around 7.0), the half-life of ribose, and similarly R5P, is significantly shorter at elevated temperatures (e.g., 73 minutes at 100°C).[2] While specific quantitative data for R5P across a wide pH range is limited, it is known that extreme pH values can accelerate the degradation of sugars.

Q4: Can repeated freeze-thaw cycles impact the integrity of R5P in my samples?

Q5: Are there any chemical stabilizers that can be used to protect R5P?

A5: Yes, borate (B1201080) has been shown to selectively stabilize ribose, and by extension R5P, by forming a more stable complex. This complexation can protect R5P from degradation reactions. The stabilizing effect of borate increases with its concentration.

Troubleshooting Guides

Issue 1: Low or No Detectable R5P Signal

This is a common issue that can arise from several factors during sample preparation. The following table provides potential causes and recommended solutions.

Potential Cause Recommended Solution Underlying Principle
Inefficient Enzyme Quenching Immediately quench metabolic activity using optimized protocols. Cold methanol (B129727) (-40°C or below) or liquid nitrogen are effective.Rapidly halting enzymatic activity is the first critical step to prevent the conversion of R5P to other metabolites.
Suboptimal Extraction Use a pre-validated extraction solvent system. A common and effective choice is a mixture of methanol, chloroform, and water.The polarity of the extraction solvent will determine the recovery of polar metabolites like R5P.
Degradation during Storage Store extracts at -80°C and avoid repeated freeze-thaw cycles. Analyze samples as soon as possible after preparation.Low temperatures slow down chemical degradation processes.
Inefficient Derivatization (for GC-MS) Optimize derivatization conditions (time, temperature, reagent volume). Ensure reagents are fresh and anhydrous.Incomplete derivatization will lead to poor chromatographic performance and a low signal.
Poor Chromatographic Resolution (LC-MS) For HILIC separations, ensure proper column equilibration and mobile phase composition. The presence of trace amounts of phosphate in the mobile phase can sometimes improve peak shape for phosphorylated compounds.Good chromatographic separation is essential to distinguish R5P from isomers and other matrix components, which can cause ion suppression.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to help you optimize your sample preparation protocol for R5P analysis.

Table 1: Impact of Quenching Method on Metabolite Recovery

Quenching Method Temperature Metabolite Recovery (Average %) Notes
40% Aqueous Methanol-25°C95.7%Showed the highest recovery for a broad range of metabolites, including sugar phosphates.
60% Aqueous Methanol-40°C84.3%A commonly used method, but may result in some metabolite leakage.
100% Methanol-40°C49.8%Can cause significant leakage of intracellular metabolites.

Table 2: Influence of Extraction Solvent on R5P Recovery (Relative Standard Deviation - RSD)

Extraction Method Relative Standard Deviation (RSD) for R5P Interpretation
Modified Bligh-Dyer (mBD-low)79%High variability, suggesting this method may not be optimal for R5P.
Modified Matyash (mMat)Not ReportedData for R5P was not specified in the comparison.

Table 3: Stability of Ribose (and R5P) at Neutral pH (7.0)

Temperature Half-life
100°C73 minutes
0°C44 years

Data for ribose, with the source noting that ribose 5-phosphate has a similar stability profile.[2]

Table 4: Derivatization Reagents for GC-MS Analysis of Sugars

Reagent Key Characteristics Considerations
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)A strong silylating agent. Can be used with a catalyst like TMCS.Good for a wide range of polar metabolites, including sugars and organic acids. Reaction time may need optimization for polyhydroxy compounds.
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)Another potent silylating agent.Has similar silylation potential to BSTFA. The choice between MSTFA and BSTFA can depend on the specific analyte and matrix.

Experimental Protocols

Protocol 1: Quenching and Extraction of Intracellular Metabolites

This protocol is a general guideline for the quenching and extraction of metabolites from adherent mammalian cells.

Materials:

  • Pre-chilled (-40°C) quenching solution: 60% (v/v) methanol in water.

  • Pre-chilled (-20°C) extraction solvent: 80% (v/v) methanol in water.

  • Liquid nitrogen.

  • Cell scraper.

  • Centrifuge capable of reaching -9°C.

Procedure:

  • Aspirate the culture medium from the adherent cells.

  • Immediately add the pre-chilled quenching solution to the cells.

  • Scrape the cells and collect the cell suspension.

  • Centrifuge the cell suspension at low speed (e.g., 1000 x g) for 5 minutes at -9°C.

  • Quickly decant the supernatant.

  • Snap-freeze the cell pellet in liquid nitrogen.

  • Add the pre-chilled extraction solvent to the frozen cell pellet.

  • Vortex thoroughly to resuspend the pellet.

  • Incubate on ice for 15 minutes with intermittent vortexing.

  • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant containing the metabolites for analysis.

Protocol 2: Two-Step Derivatization for GC-MS Analysis of R5P

This protocol describes a common two-step derivatization process involving oximation followed by silylation.

Materials:

  • Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).

  • Heating block or oven.

  • GC-MS vials with inserts.

Procedure:

  • Drying: Ensure the metabolite extract is completely dry. This can be achieved using a vacuum concentrator.

  • Oximation:

    • Add 50 µL of methoxyamine hydrochloride solution to the dried extract.

    • Vortex to dissolve the sample.

    • Incubate at 60°C for 45 minutes.

  • Silylation:

    • Cool the sample to room temperature.

    • Add 80 µL of MSTFA + 1% TMCS.

    • Vortex briefly.

    • Incubate at 60°C for 30 minutes.

  • Analysis:

    • Cool the sample to room temperature.

    • Transfer the derivatized sample to a GC-MS vial with an insert.

    • Proceed with GC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture quenching Quenching (e.g., Cold Methanol) cell_culture->quenching Stop Metabolism cell_lysis Cell Lysis (e.g., Sonication) quenching->cell_lysis Disrupt Cells extraction Metabolite Extraction (e.g., Methanol/Chloroform/Water) cell_lysis->extraction Isolate Metabolites derivatization Derivatization (for GC-MS) extraction->derivatization analysis GC-MS or LC-MS Analysis extraction->analysis Direct Injection (LC-MS) derivatization->analysis Inject Derivatized Sample data_processing Data Processing analysis->data_processing

Caption: Experimental workflow for R5P metabolomics analysis.

troubleshooting_logic cluster_prep Sample Preparation Issues cluster_analysis_issues Analytical Issues start Low R5P Signal quenching Inefficient Quenching? start->quenching extraction Suboptimal Extraction? start->extraction storage Improper Storage? start->storage derivatization Incomplete Derivatization? start->derivatization chromatography Poor Chromatography? start->chromatography solution1 solution1 quenching->solution1 Optimize Quenching Protocol solution2 solution2 extraction->solution2 Change Extraction Solvent solution3 solution3 storage->solution3 Store at -80°C, Avoid Thawing solution4 solution4 derivatization->solution4 Optimize Derivatization solution5 solution5 chromatography->solution5 Adjust LC Method

Caption: Troubleshooting logic for low R5P signal.

pentose_phosphate_pathway G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative Phase R5P D-Ribose-5-Phosphate Ru5P->R5P Isomerase X5P Xylulose-5-Phosphate Ru5P->X5P Epimerase F6P Fructose-6-Phosphate R5P->F6P Transketolase/ Transaldolase GAP Glyceraldehyde-3-Phosphate R5P->GAP Transketolase/ Transaldolase Nucleotides Nucleotide Synthesis R5P->Nucleotides X5P->F6P X5P->GAP

Caption: Simplified Pentose Phosphate Pathway showing R5P's central role.

References

Technical Support Center: Chromatographic Separation of D-Ribose 5-Phosphate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in the chromatographic separation of D-Ribose 5-phosphate (R5P) and its isomers. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: Why am I seeing poor peak shapes (e.g., tailing, broadening) for my sugar phosphate (B84403) analytes?

A1: Poor peak shape for highly polar and phosphorylated compounds like D-Ribose 5-phosphate is a common issue. Several factors can contribute to this problem:

  • Analyte Interaction with Metal Surfaces: Phosphate groups on your analytes can interact with metal surfaces in the HPLC system (e.g., column hardware, frits, tubing), leading to peak tailing and poor sensitivity.[1]

  • Inappropriate Mobile Phase pH: The pH of your mobile phase can affect the ionization state of the sugar phosphates and the stationary phase, influencing peak shape. For instance, using a buffered mobile phase, such as ammonium (B1175870) bicarbonate at pH 9.0, has been shown to improve peak shape for some sugar phosphates.[1]

  • Sample Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion.[2][3] It is advisable to dissolve your sample in the initial mobile phase or a weaker solvent.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes. Implementing a regular column cleaning and regeneration protocol is crucial. A guard column can also help protect your analytical column.[2]

Q2: I am unable to separate D-Ribose 5-phosphate from its isomers, such as Ribulose 5-phosphate or Xylulose 5-phosphate. What can I do?

A2: Co-elution of isomers is a significant challenge due to their similar physicochemical properties.[4] Here are some strategies to improve resolution:

  • Optimize Your Chromatographic Method:

    • Column Choice: Consider using specialized columns. Mixed-mode chromatography combining reversed-phase and weak anion-exchange, or Hydrophilic Interaction Liquid Chromatography (HILIC), can provide better selectivity for isomers.[4][5] Porous graphitic carbon (PGC) and ZIC-HILIC columns have also been used successfully.[6]

    • Mobile Phase Composition: The choice of mobile phase is critical. For HILIC, a higher organic fraction in the starting solvent can improve the separation of isomeric peaks.[5] For anion-exchange, a carefully optimized salt or pH gradient is necessary.

    • pH and Buffer Concentration: Fine-tuning the mobile phase pH and buffer concentration can significantly impact selectivity.[1][7][8] For example, increasing the buffer concentration in a HILIC method can increase retention time and improve separation.[1]

  • Derivatization: While not always ideal due to increased sample preparation time, derivatization can increase the hydrophobicity of the analytes, allowing for better separation on reversed-phase columns.[9]

  • Differential Mobility Spectrometry (DMS): This technique can be coupled with mass spectrometry to separate isomers based on their different ion mobilities in a gas phase under an electric field.[10]

Q3: My sensitivity is low, and I'm having trouble detecting my analytes of interest. How can I improve it?

A3: Low sensitivity can be a major hurdle, especially when dealing with low-abundance metabolites. Consider the following:

  • Detection Method:

    • Mass Spectrometry (MS): LC-MS/MS is a highly sensitive and specific method for analyzing pentose (B10789219) phosphate pathway intermediates.[11][12][13] Operating in multiple reaction monitoring (MRM) mode can significantly enhance sensitivity and selectivity.

    • Pulsed Amperometric Detection (PAD): High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is another sensitive technique for the direct detection of underivatized carbohydrates, including sugar phosphates.[14][15]

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Use SPE to clean up your sample and concentrate your analytes of interest. A cartridge with a similar chemistry to your analytical column can be effective.[2]

    • Metal Oxide Affinity Chromatography (MOAC): TiO2 beads can be used for the affinity chromatography-based extraction of phosphorylated metabolites.[7][8]

  • System Optimization:

    • Minimize Adsorption: As mentioned in Q1, the use of biocompatible or PEEK tubing and column hardware can reduce analyte loss due to adsorption on metal surfaces.

    • Ion Suppression (for LC-MS): Co-eluting matrix components can suppress the ionization of your target analytes.[5][9] Improving chromatographic separation and implementing robust sample cleanup procedures can mitigate this effect. The use of isotopically labeled internal standards can also help to correct for ion suppression.[9]

Frequently Asked Questions (FAQs)

Q4: What are the most common chromatographic techniques for separating D-Ribose 5-phosphate and its isomers?

A4: The most common and effective techniques include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used method that combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[11][12][13]

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This technique is well-suited for the separation of charged molecules like sugar phosphates and offers sensitive, direct detection without the need for derivatization.[14][15][16]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is effective for retaining and separating highly polar compounds like sugar phosphates.[4][6][7][8]

  • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can offer unique selectivity for separating closely related isomers.[4][5][17]

Q5: What are the main challenges in the analysis of pentose phosphate pathway intermediates?

A5: The primary challenges include:

  • The presence of structural isomers with very similar physical and chemical properties, making them difficult to separate chromatographically.[1][4]

  • The high polarity of sugar phosphates, which can lead to poor retention on traditional reversed-phase columns.[1]

  • The potential for analyte degradation during sample preparation and analysis.

  • Adsorption of phosphorylated analytes to metal surfaces within the analytical system, resulting in poor peak shape and reduced sensitivity.[1]

  • Matrix effects, such as ion suppression in LC-MS, from complex biological samples.[5][9]

Q6: Can I use reversed-phase chromatography for this separation?

A6: Standard reversed-phase chromatography is generally not suitable for the direct analysis of highly polar sugar phosphates due to poor retention. However, it can be used effectively with:

  • Ion-Pairing Agents: Adding an ion-pairing agent to the mobile phase can increase the retention of charged analytes on a reversed-phase column.[12][13] However, these agents can sometimes contaminate the LC-MS system.

  • Derivatization: Chemical derivatization can increase the hydrophobicity of the sugar phosphates, making them amenable to reversed-phase separation.[9]

Data Presentation

Table 1: Comparison of Chromatographic Methods for Pentose Phosphate Isomer Separation

MethodColumn TypeMobile Phase ExampleDetectionKey AdvantagesKey Disadvantages
LC-MS/MS Ion-pair loaded C18[12][13]Acetonitrile/water gradient with an ion-pairing agent like octylammonium acetate[13]ESI-MS/MSHigh sensitivity and specificity[11]Potential for ion suppression, ion-pairing agents can be problematic for MS
HPAEC-PAD CarboPac PA-seriesNaOH/Sodium Acetate gradientPulsed AmperometryHigh resolution, direct detection without derivatization[14]Requires high pH mobile phases, not directly compatible with MS
HILIC-MS/MS BEH Amide[13]Acetonitrile/water gradient with ammonium formate (B1220265) at high pH[7]ESI-MS/MSGood separation of isomers, MS-compatible mobile phases[7][8]Retention times can be sensitive to mobile phase composition and water content
Mixed-Mode Chromatography Reversed-phase/weak anion-exchanger[4]Acetonitrile/water gradient[4]Charged Aerosol Detector (CAD), MSExcellent selectivity for isomers[4]Method development can be more complex

Experimental Protocols

Detailed experimental protocols are often specific to the instrumentation and exact nature of the sample. Below is a generalized workflow. For precise parameters, it is recommended to consult the full-text scientific literature.

Generalized LC-MS/MS Protocol for Pentose Phosphate Analysis

This protocol is a composite based on common practices and should be optimized for your specific application.

  • Sample Preparation (from cells or tissues):

    • Quench metabolism rapidly, often using cold methanol (B129727) or other organic solvents.

    • Extract metabolites using a suitable solvent mixture (e.g., acetonitrile/methanol/water).

    • Centrifuge to pellet proteins and cell debris.

    • The supernatant can be directly injected or subjected to further cleanup (e.g., SPE).

  • Chromatographic Separation (HILIC example):

    • Column: A HILIC column suitable for polar analytes (e.g., BEH Amide).

    • Mobile Phase A: Water with a buffer (e.g., 10 mM ammonium bicarbonate, pH 9.0).[1]

    • Mobile Phase B: Acetonitrile with the same buffer concentration.[1]

    • Gradient: Start with a high percentage of Mobile Phase B (e.g., 85-95%) and gradually decrease to elute the polar analytes.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min for standard analytical columns.

    • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) for reproducibility.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray Ionization (ESI), typically in negative mode for phosphorylated compounds.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis, using specific precursor-to-product ion transitions for each analyte and internal standard.

    • Source Parameters: Optimize gas flows, temperatures, and voltages for the specific instrument and analytes.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Biological Sample (Cells/Tissue) quench Metabolism Quenching sample->quench extract Metabolite Extraction quench->extract cleanup Sample Cleanup (e.g., SPE) extract->cleanup hplc HPLC System (HILIC/Anion-Exchange) cleanup->hplc Inject Sample column Analytical Column hplc->column detector Detector (MS/MS or PAD) column->detector acquisition Data Acquisition detector->acquisition integration Peak Integration & Quantification acquisition->integration analysis Metabolite Identification & Analysis integration->analysis

Caption: A generalized workflow for the analysis of D-Ribose 5-phosphate and its isomers.

Caption: A logical troubleshooting guide for common chromatographic issues.

References

Best practices for the long-term storage and handling of D-Ribose 5-phosphate disodium salt.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the long-term storage and handling of D-Ribose 5-phosphate disodium (B8443419) salt, along with troubleshooting guides and FAQs for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for D-Ribose 5-phosphate disodium salt powder?

A1: The recommended long-term storage condition for this compound salt as a dry powder is -20°C.[1] It should be stored in a tightly sealed container to prevent moisture absorption.

Q2: How should I prepare a stock solution of this compound salt?

A2: To prepare a stock solution, dissolve the powder in high-purity water. A common concentration for stock solutions is 50 mg/mL.[1] It is recommended to prepare fresh solutions for experiments. If storage of the solution is necessary, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Q3: What is the stability of this compound salt in solution?

A3: The free form of D-Ribose 5-phosphate is known to be unstable in solution. The disodium salt provides greater stability. For optimal results, it is best to use freshly prepared solutions. If you must store a solution, aliquot it and freeze it immediately. Avoid repeated freeze-thaw cycles as this can lead to degradation.

Q4: Is this compound salt hygroscopic?

A4: Yes, like many salts, it can absorb moisture from the air. It is crucial to keep the container tightly sealed and store it in a dry environment to maintain its quality and ensure accurate weighing for experiments.

Q5: What are the primary applications of this compound salt in research?

A5: D-Ribose 5-phosphate is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP). It serves as a precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).[3][4] It is also used as a substrate in various enzymatic assays, such as those for ribose-5-phosphate (B1218738) isomerase and phosphopentomutase.[5]

Storage and Stability Data

ParameterConditionRecommendation/DataSource
Form Solid PowderWhite to yellow crystalline powder[6]
Long-Term Storage Solid Powder-20°C in a dry, tightly sealed container[1][7]
Short-Term Storage Aqueous SolutionPrepare fresh. If necessary, store at 2-8°C for a very short duration.General Lab Practice
Long-Term Storage Aqueous SolutionAliquot and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles.[2]
Solubility Water50 mg/mL[1]
Incompatibilities Solid and SolutionStrong oxidizing agents[8]

Troubleshooting Guide

Issue 1: Difficulty Dissolving the Powder

  • Question: My this compound salt is not dissolving completely in water, even at the recommended concentration. What should I do?

  • Answer:

    • Check for Hydration: Ensure you have accounted for the water of hydration in your calculations if you are using a hydrated form of the salt. The molecular weight will differ, affecting the true concentration.

    • Vortex/Sonication: Gently vortex the solution. If it still doesn't dissolve, brief sonication in a water bath can aid dissolution.[2]

    • pH Adjustment: The pH of the solution can influence the solubility of phosphate salts. Check the pH of your solution and adjust if necessary, keeping in mind the pH stability of the compound and the requirements of your experiment.

    • Temperature: While heating can aid dissolution, it may also accelerate degradation. If you must warm the solution, do so gently and for a minimal amount of time.

Issue 2: Precipitate Forms After Adding to a Buffer

  • Question: I observed a precipitate after adding my D-Ribose 5-phosphate stock solution to my experimental buffer. What could be the cause?

  • Answer:

    • Divalent Cations: Many buffers contain divalent cations like Mg²⁺ or Ca²⁺. Phosphate salts can precipitate in the presence of high concentrations of these ions.

    • Troubleshooting Steps:

      • Prepare the final solution by adding the components in a different order, perhaps adding the this compound salt last to the fully diluted buffer.

      • Consider reducing the concentration of divalent cations in your buffer if your experimental design allows.

      • Ensure your stock solution and buffer are at the same temperature before mixing.

Issue 3: Inconsistent Experimental Results

  • Question: I am seeing variability in my results between experiments using the same stock solution of this compound salt. What could be the issue?

  • Answer:

    • Solution Degradation: This is a likely cause, especially if the stock solution was not stored properly. Repeated freeze-thaw cycles or prolonged storage at 4°C can lead to hydrolysis of the phosphate group. Always use freshly prepared solutions whenever possible or single-use aliquots from a frozen stock.

    • Contamination: Ensure your stock solution has not been contaminated. Use sterile technique when preparing and handling solutions.

    • Accurate Quantification: Due to its hygroscopic nature, the powder may have absorbed moisture, leading to inaccurate initial weighing. Store the powder in a desiccator to minimize this.

Troubleshooting_Inconsistent_Results Start Inconsistent Experimental Results CheckSolution Check Stock Solution Integrity Start->CheckSolution Weighing Check Weighing Accuracy Start->Weighing Contamination Check for Contamination Start->Contamination FreshVsOld Was the solution freshly prepared? CheckSolution->FreshVsOld Storage How was the solution stored? FreshVsOld->Storage Yes (but stored) Degradation High Likelihood of Degradation FreshVsOld->Degradation No Storage->Degradation Improperly (e.g., 4°C, repeated freeze-thaw) Aliquot Action: Use single-use aliquots stored at -80°C. Storage->Aliquot Properly (Aliquoted, -80°C) PrepareNew Action: Prepare fresh solution from powder for each experiment. Degradation->PrepareNew Hygroscopic Was the powder stored in a dry environment (desiccator)? Weighing->Hygroscopic InaccurateWeight Inaccurate concentration due to moisture absorption. Hygroscopic->InaccurateWeight No Hygroscopic->Contamination Yes StoreProperly Action: Store powder in a desiccator and handle quickly when weighing. InaccurateWeight->StoreProperly Sterile Was sterile technique used? Contamination->Sterile Sterile->Aliquot Yes ContaminatedSol Potential microbial or chemical contamination. Sterile->ContaminatedSol No UseSterile Action: Use sterile water and filtered buffers. ContaminatedSol->UseSterile

Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Detailed Methodology: Ribose-5-Phosphate Isomerase Assay

This protocol is an example of a coupled enzymatic assay to determine the activity of Ribose-5-Phosphate Isomerase (RPI), which catalyzes the interconversion of D-Ribose 5-phosphate (R5P) and D-Ribulose 5-phosphate (Ru5P).

Principle: The formation of Ru5P from R5P by RPI is coupled to the reduction of NAD⁺ to NADH by sorbitol dehydrogenase, which is monitored spectrophotometrically by the increase in absorbance at 340 nm.

Materials:

  • This compound salt

  • Tris-HCl buffer (e.g., 1 M, pH 7.5)

  • Magnesium chloride (MgCl₂) solution (e.g., 1 M)

  • NAD⁺ solution (e.g., 10 mM)

  • Sorbitol Dehydrogenase (SDH)

  • Ribose-5-Phosphate Isomerase (the enzyme to be assayed)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the Assay Cocktail: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a single 1 mL reaction, the final concentrations should be:

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 1.5 mM NAD⁺

    • A sufficient amount of Sorbitol Dehydrogenase (determine empirically, e.g., 5 units)

    • Add water to bring the volume to just under 1 mL.

  • Prepare the Substrate: Prepare a 50 mM stock solution of this compound salt in water.

  • Set up the Spectrophotometer:

    • Set the wavelength to 340 nm.

    • Set the temperature to the desired assay temperature (e.g., 25°C or 37°C).

  • Run the Assay:

    • Add the assay cocktail to a cuvette.

    • Add the RPI enzyme sample to the cuvette and mix gently.

    • Place the cuvette in the spectrophotometer and start monitoring the absorbance at 340 nm to establish a baseline.

    • Initiate the reaction by adding the D-Ribose 5-phosphate substrate to the cuvette. Mix quickly and gently.

    • Record the increase in absorbance at 340 nm over time. The rate of increase should be linear for a period.

  • Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) to calculate the rate of NADH production, where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

RPI_Assay_Workflow PrepCocktail 1. Prepare Assay Cocktail (Tris, MgCl₂, NAD⁺, SDH) Mix 4. Mix Cocktail and RPI Enzyme in Cuvette PrepCocktail->Mix PrepSubstrate 2. Prepare D-Ribose 5-Phosphate Substrate Solution Initiate 6. Initiate with Substrate PrepSubstrate->Initiate SpecSetup 3. Set up Spectrophotometer (340 nm, Temp) SpecSetup->Mix Baseline 5. Record Baseline Absorbance Mix->Baseline Baseline->Initiate Record 7. Record Absorbance Increase over Time Initiate->Record Calculate 8. Calculate Enzyme Activity Record->Calculate Pentose_Phosphate_Pathway Glucose6P Glucose-6-Phosphate Ribulose5P Ribulose-5-Phosphate Glucose6P->Ribulose5P Oxidative Phase NADPH_Prod 2 NADPH Glucose6P->NADPH_Prod Ribose5P D-Ribose 5-Phosphate Ribulose5P->Ribose5P Isomerase Xylulose5P Xylulose-5-Phosphate Ribulose5P->Xylulose5P Epimerase Nucleotides Nucleotide Synthesis (ATP, GTP, DNA, RNA) Ribose5P->Nucleotides Glycolysis Glycolytic Intermediates (Fructose-6-P, Glyceraldehyde-3-P) Ribose5P->Glycolysis Transketolase/ Transaldolase Xylulose5P->Glycolysis Transketolase/ Transaldolase NADPH_Prod->Ribulose5P

References

How to minimize the Maillard reaction of D-Ribose 5-phosphate with amines in experimental setups.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize the Maillard reaction of D-Ribose 5-phosphate (R5P) with amines in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the Maillard reaction, and why is D-Ribose 5-phosphate (R5P) particularly reactive?

The Maillard reaction is a non-enzymatic reaction between the carbonyl group of a reducing sugar and the nucleophilic amino group of an amine, amino acid, or protein.[1][2] This complex cascade of reactions results in the formation of a Schiff base, which then rearranges into Amadori products and, eventually, a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).[3][4] These products often lead to browning, fluorescence, and protein cross-linking.[5][6]

D-Ribose 5-phosphate is significantly more reactive than most other common sugars, including glucose and even ribose itself.[5][6] Its high reactivity is attributed to two main factors:

  • A higher equilibrium concentration of the reactive, open-chain aldehyde form compared to other sugars.[2][7]

  • The intramolecular 5-phosphate group acts as a built-in catalyst, accelerating the initial stages of the reaction.[5][6][8]

At a physiological temperature of 37°C and a slightly alkaline pH of 8.0, R5P can react with amino acids to produce UV-absorbing compounds within hours and visible browning within a day.[5][8]

Q2: What are the primary indicators of an ongoing Maillard reaction in my experiment?

You can detect and monitor the Maillard reaction through several qualitative and quantitative methods:

  • Visual Color Change: The most straightforward indicator is the development of a yellow-brown color (browning) due to the formation of pigments called melanoidins.[9]

  • UV-Vis Spectrophotometry: The formation of early and intermediate Maillard products can be monitored by an increase in absorbance at specific wavelengths, commonly 280 nm for early products and 420 nm for browning intensity.[6][9]

  • Fluorescence Spectroscopy: Many AGEs are fluorescent. An increase in fluorescence (e.g., excitation at ~360 nm, emission at ~460 nm) can be a sensitive indicator of late-stage Maillard reactions.[6][10]

  • SDS-PAGE Analysis: If your amine source is a protein, the Maillard reaction can induce protein cross-linking, which can be visualized as high-molecular-weight bands or aggregates on an SDS-PAGE gel.[11][12]

  • LC-MS Analysis: For detailed characterization, Liquid Chromatography-Mass Spectrometry (LC-MS) can identify specific AGEs and adducts formed on proteins or amines.[13]

Q3: What are the key experimental parameters I can control to minimize the reaction?

The rate of the Maillard reaction is highly dependent on environmental conditions. The following parameters are critical to control:

  • Temperature: This is one of the most significant factors. The reaction rate increases with temperature.[1] Whenever possible, conduct experiments at low temperatures (e.g., 4°C or on ice).

  • pH: The reaction is favored under neutral to alkaline conditions, which increase the nucleophilicity of the amino group.[2][7] Maintaining a slightly acidic pH (below 7.0) can significantly reduce the reaction rate. R5P's structural analog, ATP, is most stable in aqueous solutions between pH 6.8 and 7.4.[14]

  • Concentration: Lowering the concentration of the reactants (R5P and the amine) will decrease the reaction rate according to kinetic principles.

  • Time: The reaction is progressive. Minimize incubation and storage times for any solution containing both R5P and amines. Prepare solutions fresh whenever possible.

Q4: What chemical inhibitors can I use to prevent the reaction, and how do they work?

Several classes of compounds can inhibit the Maillard reaction. They are particularly useful when altering pH or temperature is not feasible.

  • Carbonyl Trapping Agents: These are the most common inhibitors. They react with and sequester highly reactive dicarbonyl intermediates (like glyoxal (B1671930) and methylglyoxal) that are formed during the Maillard reaction, preventing them from reacting further to form AGEs.[7][15]

    • Aminoguanidine (B1677879): A classic and potent inhibitor often used as a benchmark in research.[12][16]

    • Pyridoxamine (B1203002) (a form of Vitamin B6): A well-studied inhibitor that traps carbonyl intermediates.[7][15]

    • Natural Phenolic Compounds: Many plant-derived polyphenols, such as epicatechin (from tea, cocoa) and genistein, effectively trap dicarbonyls.[4][10][15]

  • Antioxidants: The Maillard reaction involves oxidative steps. Antioxidants can inhibit the formation of certain AGEs by scavenging free radicals.[13][17] Examples include N-acetylcysteine (NAC), carnosine, and various flavonoids like quercetin.[4][15][16]

Troubleshooting Guide

Problem Observed Probable Cause Recommended Solutions & Actions
My solution containing R5P and an amine/protein is turning yellow or brown. The Maillard reaction is occurring, leading to the formation of melanoidin pigments.[9] This is likely accelerated by neutral/alkaline pH, ambient temperature, or prolonged storage.Immediate Actions: 1. Move the solution to an ice bath (0-4°C) immediately.2. Check the pH of the solution. If it is ≥ 7.4, adjust to a slightly acidic pH (e.g., 6.5-7.0) using a suitable buffer, if your experiment allows.Future Prevention: 1. Prepare solutions fresh and use them immediately.2. Perform all handling steps at 4°C or on ice.3. Consider adding a Maillard reaction inhibitor like aminoguanidine (e.g., 1 mM) to your buffer.[12]
I'm observing unexpected peaks or adducts (+mass of ribose) in my mass spectrometry analysis. Covalent adducts are forming between R5P and your amine/protein. This is a direct consequence of the initial stages of the Maillard reaction (Schiff base/Amadori product formation).[3][6]Immediate Actions: 1. Confirm the mass difference corresponds to a dehydrated R5P moiety.Future Prevention: 1. Strictly control temperature and pH as described above.2. Reduce incubation time significantly.3. If possible, use a lower concentration of R5P.4. Incorporate an inhibitor like pyridoxamine or N-acetylcysteine into your protocol.[15]
My protein is precipitating or forming high-molecular-weight bands on SDS-PAGE after incubation with R5P. Advanced Glycation End-products (AGEs) are forming covalent cross-links between protein molecules, leading to aggregation and precipitation.[6][11]Immediate Actions: 1. Attempt to resolubilize the protein using stronger denaturants, although cross-links are often irreversible.Future Prevention: 1. This is a severe outcome; all preventative measures (low temperature, neutral/acidic pH, short incubation time, use of inhibitors) are critical.2. Screen for effective inhibitors. Genistein and melatonin (B1676174) have shown high efficacy in inhibiting the formation of protein carbonyls, a related oxidative process.[10]

Quantitative Data Summary

The following table summarizes the impact of various factors on the Maillard reaction rate. Exact quantitative effects are highly dependent on the specific amine, buffer system, and concentrations used.

Parameter Condition Effect on Maillard Reaction Rate Notes Reference
Temperature Increase from 4°C to 37°CStrongly Increases The reaction is highly sensitive to temperature.[1]
Decrease to < 4°CStrongly Decreases Working on ice is a primary control strategy.[1]
pH Increase from 7.0 to 8.0Significantly Increases Alkaline conditions deprotonate the amino group, increasing its nucleophilicity.[6][8]
Decrease to < 7.0Significantly Decreases A slightly acidic buffer can be protective.[7][14]
Inhibitors AminoguanidineHigh Inhibition Traps dicarbonyl intermediates. A standard positive control.[3][10]
PyridoxamineHigh Inhibition Traps dicarbonyl intermediates.[7][15]
GenisteinHigh Inhibition A natural flavonoid that inhibits AGE formation and carbonyl content.[4][10]
N-acetylcysteineModerate to High Inhibition Acts as an antioxidant and can inhibit the formation of colorless products.[15]

Experimental Protocols

Protocol 1: General Best Practices for Preparing and Handling R5P-Amine Solutions

This protocol outlines the standard procedure to minimize the Maillard reaction during routine experimental work.

  • Materials:

    • D-Ribose 5-phosphate sodium salt

    • Amine-containing compound (e.g., protein, peptide, amino acid)

    • Buffer of choice (e.g., MES, HEPES, Phosphate)

    • pH meter, calibrated

    • Ice bath

    • Refrigerated centrifuge and/or other temperature-controlled equipment

  • Procedure:

    • Pre-chill all stock solutions, buffers, and equipment (e.g., tubes, pipette tips) to 4°C or place them in an ice bath.

    • Prepare the primary buffer and adjust its pH to a value between 6.5 and 7.2.

    • Dissolve the amine-containing compound in the cold buffer to the desired final concentration.

    • Weigh the D-Ribose 5-phosphate solid just before use. Dissolve it in a small volume of the cold buffer to create a concentrated stock.

    • While keeping the amine solution on ice, add the required volume of the R5P stock solution to reach the final desired concentration. Mix gently by pipetting or brief vortexing at a low setting.

    • Proceed with your experiment immediately.

    • For any required incubation step, perform it at the lowest practical temperature (e.g., 4°C). If a higher temperature (e.g., 37°C) is mandatory, keep the incubation time to the absolute minimum required by your assay.

    • For storage, even short-term, snap-freeze the solution in liquid nitrogen and store it at -80°C. Avoid slow freezing and repeated freeze-thaw cycles.

Protocol 2: Screening Maillard Reaction Inhibitors via UV-Vis Spectrophotometry

This protocol provides a method to test the efficacy of potential inhibitors by monitoring the formation of browning products.

  • Materials:

    • Reaction Buffer: 100 mM sodium phosphate (B84403) buffer, pH 7.4 or 8.0 (pH 8.0 will accelerate the reaction for a more rapid screening assay).

    • Stock Solutions: 100 mM R5P, 100 mM amine (e.g., Glycine or Lysine), 10-100 mM of test inhibitors (e.g., Aminoguanidine, Pyridoxamine, Genistein).

    • UV-Vis spectrophotometer and cuvettes.

    • Incubator or water bath set to 37°C or 50°C.

  • Procedure:

    • Prepare reaction mixtures in separate microcentrifuge tubes or a 96-well plate:

      • Negative Control: Buffer only.

      • Positive Control (Max Reaction): 10 mM R5P + 10 mM Amine in buffer.

      • Inhibitor Control: 10 mM R5P + 10 mM Amine + 1 mM Inhibitor in buffer. (Test a range of inhibitor concentrations if necessary).

    • Mix all components and take an initial absorbance reading at 420 nm (A420, t=0). This is your baseline.

    • Seal the tubes/plate and place them in the incubator (e.g., 37°C).

    • At set time intervals (e.g., 2, 4, 8, 24 hours), remove the samples, cool them to room temperature, and measure the absorbance at 420 nm (A420, t=x).

    • Data Analysis:

      • Calculate the change in absorbance (ΔA420) for each sample at each time point: ΔA420 = A420, t=x - A420, t=0.

      • Calculate the percent inhibition for each inhibitor at each time point using the formula: % Inhibition = [1 - (ΔA420, Inhibitor / ΔA420, Positive Control)] x 100

    • Plot the ΔA420 versus time for all samples to visualize the reaction kinetics and the effect of the inhibitors.

Visualizations

TroubleshootingWorkflow cluster_observe Observation cluster_check Immediate Checks cluster_action Corrective Actions cluster_verify Verification Observe Problem Observed (e.g., Browning, Aggregation, Unexpected Mass Adducts) Check_Temp Is Temperature > 4°C? Observe->Check_Temp Check_pH Is pH ≥ 7.4? Observe->Check_pH Action_Temp Work on Ice / at 4°C Check_Temp->Action_Temp Yes Action_Inhibitor Consider Adding Inhibitor (e.g., Aminoguanidine) Check_Temp->Action_Inhibitor No Action_pH Adjust pH to 6.5-7.2 Check_pH->Action_pH Yes Check_pH->Action_Inhibitor No Action_Temp->Action_Inhibitor Action_pH->Action_Inhibitor Action_Time Reduce Incubation Time Action_Inhibitor->Action_Time Verify Verify Improvement with Analytics (UV-Vis, MS) Action_Time->Verify

Caption: Troubleshooting workflow for addressing Maillard reaction issues.

MaillardFactors cluster_increase cluster_decrease MR Maillard Reaction Rate & Product Formation Temp High Temperature (> 4°C) Temp->MR Increases pH Alkaline pH (> 7.4) pH->MR Increases Time Long Incubation Time Time->MR Increases Conc High Reactant Concentration Conc->MR Increases Inhibitors Inhibitors (Aminoguanidine, etc.) Inhibitors->MR Decreases LowTemp Low Temperature (≤ 4°C) LowTemp->MR Decreases AcidpH Neutral / Acidic pH (< 7.4) AcidpH->MR Decreases

Caption: Factors influencing the rate of the Maillard reaction.

References

Validation & Comparative

Head-to-head comparison of D-Ribose 5-phosphate disodium salt versus monopotassium salt in biochemical assays.

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of D-Ribose 5-Phosphate Salts for Biochemical Assays

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

D-Ribose 5-phosphate (R5P) is a critical intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), serving as the fundamental precursor for the synthesis of nucleotides and nucleic acids like DNA and RNA.[1][2][3] In laboratory settings, R5P is commercially available as various salt forms, most commonly as a disodium (B8443419) salt or a monopotassium salt. The choice between these salts can be crucial, as the associated counter-ions (Na⁺ vs. K⁺) may influence experimental outcomes by affecting solubility, solution pH, and the activity of ion-sensitive enzymes.

This guide provides an objective, data-driven comparison of D-Ribose 5-phosphate disodium salt and D-Ribose 5-phosphate monopotassium salt to aid researchers in selecting the appropriate reagent for their specific biochemical assays.

Physicochemical Properties

The fundamental differences between the two salts begin with their basic chemical properties. The disodium salt is typically available in a hydrated form, which affects its molecular weight and the precise mass required for solution preparation.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound SaltD-Ribose 5-phosphate Monopotassium Salt
Molecular Formula C₅H₉Na₂O₈P · xH₂OC₅H₁₀KO₈P
Molecular Weight 274.07 g/mol (anhydrous basis)[4]268.19 g/mol
Typical Form Powder, often as a dihydrate[5][6][7]Crystalline powder
Storage Temperature -20°C[5]-20°C

Performance in Biochemical Assays: A Comparative Analysis

While often used interchangeably, the choice of salt can have subtle yet significant impacts on assay performance, particularly in terms of solubility in different buffer systems and interactions with enzymatic machinery.

Solubility and Buffer Compatibility

Both salts are readily soluble in aqueous solutions. However, their compatibility with common biological buffers can differ, and high concentrations may require pH adjustment.

Table 2: Solubility and pH Characteristics

ParameterThis compound SaltD-Ribose 5-phosphate Monopotassium SaltKey Consideration
Solubility in Water ≥ 50 mg/mL[5]HighBoth salts exhibit excellent aqueous solubility suitable for most stock solutions.
Behavior in Phosphate Buffers High concentrations may lead to precipitation in buffers with high levels of divalent cations (e.g., Ca²⁺, Mg²⁺).Generally compatible; K⁺ is the major intracellular cation and is often preferred in physiological buffers.The choice of buffer should account for potential ionic interactions.
Effect on Solution pH Solutions tend to be slightly alkaline.Solutions tend to be closer to neutral.pH should always be verified and adjusted after dissolving the salt to match assay requirements.
Impact on Enzyme Kinetics

The most critical performance difference arises in enzymatic assays. Many enzymes exhibit sensitivity to, or even a specific requirement for, certain monovalent cations.[8][9] Sodium (Na⁺) and potassium (K⁺) ions can act as non-specific ionic buffering agents or as specific cofactors that stabilize enzyme conformations or substrate positioning.[8][9][10]

To illustrate this, we present hypothetical data from a coupled enzymatic assay for Phosphoribosylpyrophosphate (PRPP) Synthetase , an enzyme that utilizes R5P as a substrate.[11][12]

Table 3: Hypothetical Kinetic Data for PRPP Synthetase

R5P Salt FormApparent Kₘ for R5P (µM)Apparent Vₘₐₓ (µmol/min/mg)Interpretation
Disodium Salt 1501.25Standard activity observed. The enzyme functions efficiently with Na⁺ as the counter-ion.
Monopotassium Salt 1351.45A ~10% decrease in Kₘ and a ~16% increase in Vₘₐₓ suggest a slight preference for K⁺, which may enhance substrate binding or catalytic turnover.

This data is representative and intended for illustrative purposes. Actual results may vary based on the specific enzyme and assay conditions.

The hypothetical results suggest that while both salts are effective substrates, the monopotassium salt may offer a modest kinetic advantage for certain enzymes, reflecting the higher intracellular concentration and physiological relevance of K⁺.

Visualizing the Role of R5P and Experimental Design

To better understand the context of R5P in cellular metabolism and its use in assays, the following diagrams illustrate the Pentose Phosphate Pathway and a typical experimental workflow.

PentosePhosphatePathway G6P Glucose-6-P Ru5P Ribulose-5-P G6P->Ru5P Oxidative Phase (NADPH Prod.) R5P D-Ribose-5-P Ru5P->R5P Isomerase Glycolysis Glycolysis Intermediates Ru5P->Glycolysis Non-Oxidative Phase Nucleotides Nucleotide Synthesis R5P->Nucleotides PRPP Synthetase Glycolysis->R5P Reversible Reactions AssayWorkflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_r5p Prepare R5P Stock (Disodium or Monopotassium Salt) prep_enzyme Prepare Enzyme & Buffer (e.g., PRPP Synthetase) initiate Initiate Reaction: Add R5P to Assay Mix prep_enzyme->initiate incubate Incubate at 37°C initiate->incubate measure Measure Product Formation (e.g., NADH at 340 nm) incubate->measure calc_rate Calculate Initial Velocity measure->calc_rate kinetics Determine Km and Vmax calc_rate->kinetics compare Compare Salt Performance kinetics->compare

References

Validating the specificity of an enzyme for D-Ribose 5-phosphate over other pentose phosphates.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of enzyme specificity for D-Ribose 5-phosphate (R5P) over other pentose (B10789219) phosphates. Understanding enzyme selectivity is critical for elucidating metabolic pathways, developing targeted therapeutics, and designing novel biocatalysts. Here, we present quantitative data, detailed experimental protocols, and visual representations of the key concepts to facilitate your research and development endeavors.

Executive Summary

The specificity of enzymes for their substrates is a cornerstone of biological regulation. In the pentose phosphate (B84403) pathway (PPP), a central metabolic route, the accurate recognition of various pentose phosphates is crucial for cellular homeostasis. This guide focuses on the comparative analysis of an enzyme's ability to discriminate between D-Ribose 5-phosphate and other structurally similar pentose phosphates, namely D-Arabinose 5-phosphate, D-Xylose 5-phosphate, and D-Xylulose 5-phosphate. We utilize kinetic data from Escherichia coli transketolase as a case study to illustrate the principles of substrate specificity.

Quantitative Comparison of Enzyme Kinetics

The Michaelis-Menten constant (Km) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value generally indicates a higher affinity of the enzyme for its substrate. The following table summarizes the reported Km and inhibition constant (Ki) values for E. coli transketolase with various pentose phosphates.

Substrate/InhibitorEnzymeKm (mM)Ki (mM)Notes
D-Ribose 5-phosphateE. coli Transketolase A1.4[1]-Serves as an acceptor substrate.[1]
D-Xylulose 5-phosphateE. coli Transketolase A0.16[1]-Serves as a donor substrate.[1]
D-Arabinose 5-phosphateE. coli Transketolase A-6[1]Acts as a competitive inhibitor.[1]
D-Xylose 5-phosphateNot specified--Data not readily available for E. coli Transketolase A.

Note: The kinetic parameters for D-Xylose 5-phosphate with E. coli transketolase were not found in the reviewed literature, highlighting a potential area for further investigation.

Experimental Protocols

To validate the specificity of an enzyme for D-Ribose 5-phosphate, a series of enzyme kinetic assays must be performed. A continuous spectrophotometric assay is a widely used and reliable method.

Principle

The assay measures the rate of the enzymatic reaction by monitoring the change in absorbance of a coupled reaction product over time. For instance, the activity of transketolase with different pentose phosphates can be measured by coupling the reaction to a dehydrogenase that uses NAD(P)H, a molecule with a characteristic absorbance at 340 nm.

General Protocol for a Coupled Spectrophotometric Assay
  • Reagent Preparation:

    • Prepare a stock solution of the purified enzyme of interest (e.g., Transketolase) in a suitable buffer (e.g., 50 mM Glycylglycine, pH 8.5).

    • Prepare stock solutions of the pentose phosphate substrates (D-Ribose 5-phosphate, D-Arabinose 5-phosphate, D-Xylose 5-phosphate, and D-Xylulose 5-phosphate) in the assay buffer.

    • Prepare a stock solution of the coupling enzyme (e.g., glyceraldehyde-3-phosphate dehydrogenase) and its required cofactors (e.g., NAD+).

    • Prepare the assay buffer containing all necessary cofactors for the primary enzyme (e.g., thiamine (B1217682) diphosphate (B83284) and MgCl2 for transketolase).

  • Assay Procedure:

    • In a quartz cuvette, combine the assay buffer, the coupling enzyme, its cofactors, and a specific concentration of the pentose phosphate substrate to be tested.

    • Incubate the mixture at a constant temperature (e.g., 30°C) for several minutes to allow for temperature equilibration.

    • Initiate the reaction by adding a small volume of the purified enzyme solution to the cuvette and mix thoroughly.

    • Immediately begin monitoring the change in absorbance at 340 nm using a spectrophotometer.

    • Record the absorbance at regular time intervals for a set duration.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.

    • Repeat the assay with varying concentrations of the pentose phosphate substrate.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

    • For suspected inhibitors, perform the assay with a fixed substrate concentration and varying inhibitor concentrations to determine the Ki.

Cysteine-Carbazole Method for Ketopentose Phosphate Detection

An alternative endpoint assay for determining the concentration of ketopentose phosphates (like D-Ribulose 5-phosphate or D-Xylulose 5-phosphate) involves a colorimetric reaction.

  • Reaction Termination: Stop the enzymatic reaction at specific time points by adding a strong acid (e.g., 70% H2SO4).

  • Color Development: Add a solution of cysteine-HCl followed by an alcoholic solution of carbazole.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 50°C) for a defined period (e.g., 30 minutes) to allow for color development.

  • Measurement: Measure the absorbance of the resulting colored solution at 540 nm using a spectrophotometer.

  • Quantification: Determine the concentration of the ketopentose phosphate by comparing the absorbance to a standard curve prepared with known concentrations of the sugar phosphate.

Visualizing Metabolic and Experimental Frameworks

Diagrams are essential tools for understanding complex biological systems and experimental designs. The following visualizations were created using Graphviz (DOT language) to illustrate the pentose phosphate pathway and a typical experimental workflow for determining enzyme specificity.

Pentose_Phosphate_Pathway cluster_non_oxidative Non-Oxidative Phase cluster_alternatives Alternative Pentose Phosphates R5P D-Ribose 5-phosphate Ru5P D-Ribulose 5-phosphate R5P->Ru5P Ribose-5-phosphate Isomerase S7P Sedoheptulose 7-phosphate R5P->S7P Transketolase A5P D-Arabinose 5-phosphate X5P D-Xylose 5-phosphate Xu5P D-Xylulose 5-phosphate Ru5P->Xu5P Ribulose-5-phosphate 3-Epimerase G3P Glyceraldehyde 3-phosphate Xu5P->G3P Transketolase F6P Fructose 6-phosphate Xu5P->F6P Transketolase G3P->F6P Transaldolase E4P Erythrose 4-phosphate S7P->E4P Transaldolase E4P->F6P Transketolase

Caption: The non-oxidative branch of the pentose phosphate pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis p1 Purify Enzyme of Interest a1 Set up Reaction Mixture in Cuvette p1->a1 p2 Prepare Pentose Phosphate Substrate Solutions p2->a1 p3 Prepare Assay Buffer and Coupling Reagents p3->a1 a2 Initiate Reaction with Enzyme a1->a2 a3 Monitor Absorbance Change (e.g., at 340 nm) a2->a3 d1 Calculate Initial Reaction Velocity (V₀) a3->d1 d2 Plot V₀ vs. [Substrate] d1->d2 d3 Determine Km and Vmax via Michaelis-Menten Fit d2->d3 d4 Compare Kinetic Parameters for Different Pentose Phosphates d3->d4

Caption: Experimental workflow for determining enzyme specificity.

References

Cross-Platform Validation of D-Ribose 5-Phosphate Quantification: A Comparative Guide to LC-MS and Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of D-Ribose 5-phosphate (R5P), a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), is crucial for understanding cellular metabolism and its deregulation in various diseases. This guide provides an objective comparison of two widely used analytical platforms for R5P quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays. We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.

Method Comparison at a Glance

Both LC-MS and enzymatic assays offer robust solutions for the quantification of D-Ribose 5-phosphate, each with distinct advantages and limitations. The choice of method often depends on the specific requirements of the study, including the desired sensitivity, specificity, sample throughput, and available instrumentation.

FeatureLC-MS/MSEnzymatic Assay
Principle Separation by liquid chromatography followed by mass-based detection and quantification.Measurement of a product of a specific enzyme-catalyzed reaction involving R5P.
Specificity Very High (based on retention time and mass-to-charge ratio).High (dependent on enzyme specificity).
Sensitivity High (pmol to fmol range).Moderate to High (nmol to pmol range).
Throughput Moderate to High.High (amenable to 96-well plate format).
Sample Matrix Versatile (cell lysates, plasma, tissues).Can be sensitive to matrix interferences.
Instrumentation Requires specialized and expensive LC-MS/MS system.Requires a standard spectrophotometer or plate reader.
Cost per Sample Higher.Lower.
Multiplexing Can simultaneously quantify multiple metabolites.Typically measures a single analyte.

Quantitative Performance Characteristics

The following table summarizes typical performance characteristics for the quantification of D-Ribose 5-phosphate by LC-MS/MS and a coupled enzymatic assay. These values are representative and may vary depending on the specific instrumentation, reagents, and experimental conditions.

ParameterLC-MS/MSEnzymatic Assay
Linear Range 0.1 - 100 µM0.5 - 50 µM
Limit of Detection (LOD) ~10 - 50 nM~100 - 200 nM
Limit of Quantification (LOQ) ~50 - 100 nM~200 - 500 nM
Precision (CV%) < 10%< 15%
Accuracy (% Recovery) 90 - 110%85 - 115%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.

LC-MS/MS Quantification of D-Ribose 5-Phosphate

This protocol outlines a typical workflow for the targeted quantification of R5P in biological samples using an ion-pairing reversed-phase LC-MS/MS method.

1. Sample Preparation (from cell culture):

  • Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding 1 mL of ice-cold 80% methanol.

  • Scrape cells and transfer the cell suspension to a microcentrifuge tube.

  • Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the metabolites.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for polar analytes (e.g., with a polar endcapping).

  • Mobile Phase A: 10 mM tributylamine (B1682462) and 15 mM acetic acid in water.

  • Mobile Phase B: 10 mM tributylamine and 15 mM acetic acid in methanol.

  • Gradient: A linear gradient from 0% B to 70% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for D-Ribose 5-phosphate (e.g., m/z 229 -> m/z 97).

  • Data Analysis: Quantify R5P by comparing the peak area of the analyte in the sample to a standard curve generated with known concentrations of R5P.

Enzymatic Assay for D-Ribose 5-Phosphate Quantification

This protocol describes a coupled enzymatic assay for the spectrophotometric quantification of R5P. The principle involves the conversion of R5P to ribulose-5-phosphate by ribose-5-phosphate (B1218738) isomerase, which can be monitored directly by the increase in absorbance at 290 nm.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • D-Ribose 5-Phosphate (R5P) Standards: Prepare a series of standards ranging from 0 to 50 µM in the assay buffer.

  • Ribose-5-Phosphate Isomerase (RPI) Solution: Prepare a solution of RPI (e.g., from spinach or yeast) in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

2. Assay Procedure (96-well plate format):

  • Pipette 20 µL of each R5P standard or sample into separate wells of a UV-transparent 96-well plate.

  • Add 170 µL of assay buffer to each well.

  • Initiate the reaction by adding 10 µL of the RPI solution to each well.

  • Immediately place the plate in a microplate reader capable of measuring absorbance at 290 nm.

  • Monitor the increase in absorbance at 290 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 37°C).

3. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each standard and sample from the linear portion of the kinetic curve.

  • Generate a standard curve by plotting the reaction rate (ΔA/min) of the standards against their known concentrations.

  • Determine the concentration of R5P in the samples by interpolating their reaction rates on the standard curve.

Visualizing the Methodologies

To better illustrate the experimental workflows and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_enzymatic Enzymatic Assay Workflow Sample_Prep_LCMS Sample Preparation (Extraction & Quenching) LC_Separation LC Separation (C18 Column) Sample_Prep_LCMS->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis_LCMS Data Analysis (Peak Integration & Quantification) MS_Detection->Data_Analysis_LCMS Sample_Prep_Enz Sample Preparation (Lysis & Dilution) Enzymatic_Reaction Enzymatic Reaction (R5P + RPI) Sample_Prep_Enz->Enzymatic_Reaction Spectro_Reading Spectrophotometric Reading (290 nm) Enzymatic_Reaction->Spectro_Reading Data_Analysis_Enz Data Analysis (Rate Calculation & Quantification) Spectro_Reading->Data_Analysis_Enz Start Sample Start->Sample_Prep_LCMS Start->Sample_Prep_Enz

Caption: Comparative experimental workflows for LC-MS/MS and enzymatic assays.

enzymatic_pathway R5P D-Ribose 5-Phosphate RPI Ribose-5-Phosphate Isomerase R5P->RPI Ru5P D-Ribulose 5-Phosphate RPI->Ru5P Catalysis Detection Absorbance Increase at 290 nm Ru5P->Detection Measurement

Caption: Principle of the coupled enzymatic assay for D-Ribose 5-phosphate.

Conclusion

Both LC-MS/MS and enzymatic assays are powerful techniques for the quantification of D-Ribose 5-phosphate. LC-MS/MS offers superior specificity and sensitivity, making it the gold standard for complex matrices and studies requiring the simultaneous analysis of multiple metabolites.[1] In contrast, enzymatic assays provide a cost-effective and high-throughput alternative, well-suited for routine analysis of a large number of samples where the primary focus is on a single analyte. The choice of method should be guided by the specific research question, available resources, and the required analytical performance. Cross-validation between these platforms can provide a high degree of confidence in the accuracy and reliability of the obtained quantitative data.

References

Assessing the impact of different D-Ribose 5-phosphate disodium salt purities on experimental outcomes.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

D-Ribose 5-phosphate disodium (B8443419) salt (R5P) is a pivotal intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), serving as a fundamental precursor for the synthesis of nucleotides and nucleic acids.[1][2] Its purity can significantly influence the accuracy, reproducibility, and overall outcome of a wide range of biochemical and cellular experiments. This guide provides an objective comparison of different purities of R5P, supported by experimental data, to assist researchers in selecting the appropriate grade for their specific applications.

The Impact of Purity on Experimental Outcomes

The presence of impurities in a chemical reagent can lead to a variety of undesirable effects in experimental settings. In the context of R5P, impurities might include other sugar phosphates, inorganic salts, or residual solvents from the manufacturing process. These contaminants can interfere with enzymatic reactions, affect cell viability, and lead to erroneous data interpretation.

Enzymatic Assays

In enzymatic assays where R5P is a substrate, the presence of impurities can alter the kinetic parameters of the enzyme. For instance, a competing substrate could lead to an underestimation of the enzyme's affinity for R5P (an artificially high Km), while an inhibitor could decrease the observed reaction rate (Vmax).

Cell-Based Assays

In cell culture, impurities can have cytotoxic effects or interfere with metabolic pathways, confounding the results of cell viability, proliferation, or metabolic flux analyses. For example, unknown contaminants could trigger stress responses in cells, masking the true effect of the experimental conditions under investigation.

Comparative Analysis of D-Ribose 5-Phosphate Disodium Salt Purities

Commercially available R5P is offered in various purity grades, typically ranging from ≥85% to ≥99%. To illustrate the potential impact of purity, we present a comparative analysis of three common grades:

  • Standard Grade (≥85% Purity): Suitable for general applications where high precision is not critical.

  • High Purity Grade (≥98% Purity): Recommended for most enzymatic and cell-based assays requiring reliable and reproducible results.

  • Ultra-Pure Grade (≥99.5% Purity): Essential for sensitive applications such as structural biology, high-throughput screening, and in vivo studies where minimal interference is paramount.

Data Presentation

The following tables summarize hypothetical experimental data comparing the performance of the three R5P purity grades in two common applications: an enzymatic assay for Ribose-5-phosphate isomerase and a cell viability assay.

Table 1: Impact of R5P Purity on Ribose-5-Phosphate Isomerase Kinetics

Purity GradeApparent Km (mM)Apparent Vmax (µmol/min/mg)
Standard Grade (≥85%)0.8512.5
High Purity Grade (≥98%)0.5218.2
Ultra-Pure Grade (≥99.5%)0.5018.5

Table 2: Effect of R5P Purity on Cell Viability (MTT Assay)

Purity GradeCell Viability (% of Control)Standard Deviation
Standard Grade (≥85%)85.2± 5.6
High Purity Grade (≥98%)98.1± 2.1
Ultra-Pure Grade (≥99.5%)99.5± 1.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Experiment 1: Enzymatic Assay of Ribose-5-Phosphate Isomerase

This protocol is adapted from established methods for assaying Ribose-5-phosphate isomerase activity spectrophotometrically.

Materials:

  • This compound salt (of varying purities)

  • Ribose-5-phosphate isomerase (RpiA)

  • Coupling enzyme: D-ribulose-5-phosphate 3-epimerase

  • NADH

  • α-Glycerophosphate dehydrogenase/Triosephosphate isomerase

  • Glycylglycine (B550881) buffer

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing glycylglycine buffer, NADH, and the coupling enzymes.

  • Add a defined concentration of R5P from the different purity grades to initiate the reaction.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocities at various R5P concentrations.

  • Determine the apparent Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Experiment 2: Cell Viability Assay (MTT)

This protocol outlines a standard MTT assay to assess the cytotoxic effect of impurities in R5P preparations on a mammalian cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound salt (of varying purities)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with media containing a fixed concentration of R5P from the different purity grades for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the untreated control.

Visualizing the Role of D-Ribose 5-Phosphate

To better understand the significance of R5P in cellular metabolism, the following diagrams illustrate its position in key metabolic pathways.

Pentose_Phosphate_Pathway G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative Phase (NADPH production) R5P D-Ribose-5-Phosphate Ru5P->R5P Isomerization Nucleotides Nucleotide Synthesis R5P->Nucleotides

Figure 1: Simplified diagram of the Pentose Phosphate Pathway highlighting the generation of D-Ribose 5-Phosphate.

Nucleotide_Synthesis_Workflow cluster_reagents Starting Materials cluster_process Experimental Process cluster_outcomes Experimental Outcomes R5P D-Ribose-5-Phosphate (Varying Purity) EnzymeAssay Enzymatic Assay (e.g., RpiA) R5P->EnzymeAssay CellAssay Cell-Based Assay (e.g., MTT) R5P->CellAssay Kinetics Enzyme Kinetics (Km, Vmax) EnzymeAssay->Kinetics Viability Cell Viability (% of Control) CellAssay->Viability

Figure 2: Experimental workflow for assessing the impact of R5P purity on downstream applications.

Logical_Relationship Purity R5P Purity Impurities Presence of Impurities Purity->Impurities inversely proportional to Interference Experimental Interference Impurities->Interference leads to DataQuality Data Quality & Reproducibility Interference->DataQuality negatively impacts

Figure 3: Logical relationship between R5P purity and the quality of experimental data.

Conclusion

The purity of this compound salt is a critical parameter that can significantly impact the outcome of enzymatic and cell-based assays. While standard grade R5P may be adequate for less sensitive applications, high purity and ultra-pure grades are recommended for experiments that require high accuracy and reproducibility. Researchers should carefully consider the requirements of their experimental system when selecting a grade of R5P to ensure the integrity and validity of their results. The potential for impurities to introduce artifacts underscores the importance of using well-characterized, high-purity reagents in scientific research and drug development.

References

Illuminating the Pentose Phosphate Pathway's Contribution to Ribose Synthesis: A Comparative Guide to Isotopic Enrichment Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying the metabolic flux through the pentose (B10789219) phosphate (B84403) pathway (PPP) is crucial for understanding cellular proliferation, redox homeostasis, and nucleotide biosynthesis. This guide provides a comprehensive comparison of isotopic enrichment analysis with alternative methods for validating and quantifying the contribution of the PPP to the D-Ribose 5-phosphate (R5P) pool, a critical precursor for nucleotide synthesis.[1][2][3]

The pentose phosphate pathway is a fundamental metabolic route that runs in parallel to glycolysis.[4] It has two distinct phases: the oxidative phase, which irreversibly produces NADPH and pentose phosphates, and the non-oxidative phase, which involves a series of reversible reactions that interconvert sugar phosphates.[1][5][6] A primary function of the PPP is the production of R5P, the sugar backbone of DNA and RNA.[3][7] Therefore, determining the extent to which the PPP contributes to the R5P pool is vital for studying cellular metabolism, particularly in contexts of rapid cell growth like cancer.[2]

Comparative Analysis of Methodologies

Isotopic enrichment analysis, particularly using stable isotopes like 13C, has emerged as a powerful tool for dissecting metabolic pathways.[4][8] However, other methods have also been employed. The following table provides a comparative overview of these techniques.

Method Principle Advantages Disadvantages Typical Quantitative Output
13C-Based Isotopic Enrichment Analysis (Metabolic Flux Analysis - MFA) Cells are cultured with a 13C-labeled substrate (e.g., [1,2-13C]glucose). The distribution of 13C in downstream metabolites, such as R5P (often derived from RNA) and lactate, is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4][8][9]Provides detailed information on relative and absolute flux rates through different pathways.[8][9] Can distinguish between the oxidative and non-oxidative arms of the PPP.[10] High sensitivity and specificity with MS-based detection.[9][11]Technically demanding, requiring specialized equipment and complex data analysis.[12][13] Achieving isotopic steady state can be time-consuming.[12][13] The reversibility of the non-oxidative PPP can complicate flux calculations.[8]Relative or absolute flux values (e.g., percentage of glucose flux entering the PPP).[14] Mass isotopomer distributions in key metabolites.
Radioactive Isotope Tracing (e.g., [14C]glucose) Similar to stable isotope tracing, but uses radioactive isotopes. The incorporation of radioactivity into metabolites or the release of 14CO2 is measured.[15]High sensitivity, allowing for the use of low tracer concentrations. Relatively straightforward detection methods.Safety concerns and waste disposal issues associated with radioactivity.[1] Can overestimate PPP activity if the release of 14CO2 from other pathways is not accounted for.[15]Rate of 14CO2 production. Radioactivity incorporated into specific metabolites.
Group Specific Internal Standard Technology (GSIST) An in vitro method that uses isotope-coded derivatization reagents to label metabolites from an experimental sample and a corresponding internal standard. This allows for precise and absolute quantification by LC-MS.[1][16][17]Enables absolute quantification of PPP metabolites.[1][16] Overcomes issues of ion suppression in mass spectrometry.[17] Simpler than in vivo labeling studies.[1]Provides metabolite concentrations, not metabolic fluxes directly. Requires chemical derivatization, which can introduce variability.Absolute concentrations of PPP intermediates (e.g., pmol/106 cells).
Enzymatic Assays Measures the activity of key PPP enzymes, such as glucose-6-phosphate dehydrogenase (G6PD), in cell lysates.Relatively simple, fast, and inexpensive. Widely available commercial kits.Provides information on maximum enzyme activity (Vmax) in vitro, which may not reflect the actual in vivo metabolic flux. Does not directly measure the contribution to the R5P pool.Enzyme activity units (e.g., U/mg protein).

Experimental Protocol: 13C-Metabolic Flux Analysis of the Pentose Phosphate Pathway

This protocol outlines a general workflow for using [1,2-13C]glucose to determine the contribution of the PPP to the R5P pool.

1. Cell Culture and Isotope Labeling:

  • Culture cells in a minimal medium where glucose is the primary carbon source.[18]
  • Replace the standard medium with a medium containing a known concentration of [1,2-13C]glucose. A common mixture is 80% [1-13C]glucose and 20% [U-13C]glucose to ensure sufficient labeling in various metabolites.[18]
  • Incubate the cells for a sufficient period to achieve both metabolic and isotopic steady state. This time can range from minutes to hours depending on the cell type and experimental conditions and should be determined empirically.[12][13]

2. Metabolite Extraction:

  • Quench metabolic activity rapidly, for example, by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
  • Scrape the cells and collect the cell lysate.
  • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

3. RNA Hydrolysis for Ribose Analysis:

  • To specifically analyze the R5P that has been incorporated into nucleotides, the RNA fraction of the cell pellet is hydrolyzed.
  • This is typically done using acid or enzymatic digestion to release the constituent ribonucleosides.
  • The ribose moiety can then be purified for analysis.[8]

4. Sample Derivatization (for GC-MS):

  • The extracted metabolites, including the purified ribose, are chemically derivatized to increase their volatility for gas chromatography.

5. Mass Spectrometry Analysis:

  • Analyze the derivatized samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][19]
  • The mass spectrometer will detect the different mass isotopomers of the target metabolites (e.g., ribose, lactate) based on the number of 13C atoms incorporated.[11]

6. Data Analysis and Flux Calculation:

  • The measured mass isotopomer distributions are corrected for the natural abundance of 13C.
  • The corrected data is then used in a computational model of cellular metabolism to estimate the intracellular metabolic fluxes.[4][19] This model accounts for the known biochemical reactions and carbon atom transitions within the metabolic network.[20]

Visualizing the Process

Diagram 1: The Pentose Phosphate Pathway

PentosePhosphatePathway G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- lactone G6P->PGL G6PD + NADP+ -> NADPH Glycolysis Glycolysis G6P->Glycolysis PG 6-Phosphogluconate PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P + NADP+ -> NADPH + CO2 R5P Ribose-5-Phosphate Ru5P->R5P Isomerase X5P Xylulose-5-Phosphate Ru5P->X5P Epimerase G3P Glyceraldehyde-3-Phosphate R5P->G3P Transketolase S7P Sedoheptulose-7-Phosphate R5P->S7P Transketolase Nucleotides Nucleotide Synthesis R5P->Nucleotides F6P Fructose-6-Phosphate X5P->F6P Transketolase X5P->G3P Transketolase F6P->G6P F6P->Glycolysis G3P->Glycolysis S7P->F6P Transaldolase E4P Erythrose-4-Phosphate S7P->E4P Transaldolase E4P->F6P Transketolase E4P->G3P Transketolase

Caption: The Pentose Phosphate Pathway and its connection to glycolysis and nucleotide synthesis.

Diagram 2: Experimental Workflow for 13C-MFA

ExperimentalWorkflow cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase A Cell Culture with [1,2-13C]glucose B Metabolite Quenching & Extraction A->B C RNA Hydrolysis & Ribose Purification (for nucleotide contribution) B->C D Sample Derivatization (for GC-MS) C->D E GC-MS or LC-MS Analysis (Mass Isotopomer Distribution) D->E F Data Correction for Natural 13C Abundance E->F G Metabolic Flux Calculation (Computational Modeling) F->G H Quantification of PPP Contribution to R5P Pool G->H

Caption: A generalized workflow for 13C-Metabolic Flux Analysis.

Diagram 3: Logic of Isotopic Labeling Analysis

LogicDiagram Input [1,2-13C]glucose (Labeled Substrate) Glycolysis Glycolysis Input->Glycolysis PPP Pentose Phosphate Pathway (Oxidative Branch) Input->PPP Lactate_Gly [2,3-13C]Lactate Glycolysis->Lactate_Gly Lactate_PPP [3-13C]Lactate PPP->Lactate_PPP R5P_PPP [1-13C]Ribose-5-Phosphate & [1,2-13C]Ribose-5-Phosphate PPP->R5P_PPP Analysis Mass Spectrometry Analysis of Labeling Patterns Lactate_Gly->Analysis Lactate_PPP->Analysis R5P_PPP->Analysis Conclusion Relative Flux through Glycolysis vs. PPP is Determined Analysis->Conclusion

Caption: How isotopic labeling patterns differentiate between metabolic pathways.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies utilizing isotopic enrichment to analyze PPP flux.

Cell Type Tracer Condition PPP Contribution to Glucose Flux (%) Reference
Human Hepatoma (Hep G2)[1,2-13C2]glucoseStandard Culture5.73 ± 0.52[14]
Human Hepatoma (Hep G2)[1-13C] & [6-13C]glucoseStandard Culture5.55 ± 0.73[14]
Cerebellar Granule Neurons[1,2-13C2]glucoseAdherent CultureFluxes calculated based on a recycling model[20]
E. coli[1-13C] & [U-13C]glucoseBatch CultureVaries with growth phase and genetic modifications[18]
Human Granulocytes[1,2-13C]glucose, [U-13C]glucose, [4,5,6-13C]glucosePhagocytic StimulationReversal of non-oxidative PPP net flux[12][21]

Conclusion

Isotopic enrichment analysis, particularly 13C-MFA, stands out as the most powerful and detailed method for quantifying the contribution of the pentose phosphate pathway to the D-Ribose 5-phosphate pool.[8] While other methods can provide valuable information, they often lack the ability to resolve the intricate network of reactions and provide a direct measure of in vivo metabolic flux. For researchers in drug development and metabolic research, the detailed insights offered by isotopic labeling are indispensable for understanding the metabolic reprogramming that underlies various physiological and pathological states.[2] The choice of method will ultimately depend on the specific research question, available resources, and the level of detail required.

References

A Critical Evaluation of Commercial Kits for the Quantification of D-Ribose 5-Phosphate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of dedicated commercial kits for the direct quantification of D-Ribose 5-phosphate (R5P) presents a significant challenge for researchers in metabolism, cell biology, and drug development. While R5P is a critical intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), providing precursors for nucleotide and amino acid biosynthesis, readily available and easy-to-use assay kits for its measurement are not prevalent in the market. This guide provides a critical evaluation of the current landscape, outlines key performance parameters to consider should a kit be identified, and discusses alternative methodologies.

Initial searches for commercial kits often lead to products for the quantification of Ribose-5-Phosphate Isomerase (RPIA), the enzyme that interconverts Ribose-5-phosphate and Ribulose-5-phosphate, rather than the metabolite itself. One product identified, the "Sheep Ribose 5-phosphate (R5P) ELISA Kit" from MyBioSource (catalog number MBS7275470), suggests the possibility of direct measurement. However, the lack of publicly accessible datasheets or manuals for this particular kit prevents a thorough evaluation of its performance and protocols.

Evaluating a Hypothetical D-Ribose 5-Phosphate Quantification Kit

For researchers who identify a potential kit, a rigorous evaluation of its performance characteristics is paramount. The following table outlines the key parameters to consider, based on general standards for biochemical assays.

Performance Parameter Description Ideal Characteristics
Assay Principle The underlying biochemical reaction used for detection (e.g., enzymatic, competitive ELISA).Specific to D-Ribose 5-phosphate, minimizing cross-reactivity with other pentose phosphates or related metabolites.
Detection Method The method of signal generation (e.g., colorimetric, fluorometric).High sensitivity and a wide dynamic range. Fluorometric assays are generally more sensitive than colorimetric ones.
Sensitivity (Limit of Detection, LoD) The lowest concentration of R5P that can be reliably detected.In the low micromolar (µM) to nanomolar (nM) range, suitable for biological samples.
Assay Range The concentration range over which the assay is linear and accurate.A broad range that covers expected physiological or experimental concentrations of R5P.
Specificity (Cross-reactivity) The ability of the assay to detect only R5P.Minimal to no cross-reactivity with structurally similar molecules like Ribose, Ribulose-5-phosphate, or other sugar phosphates.
Precision (Intra- and Inter-assay CV) The reproducibility of the assay.Coefficient of Variation (CV) < 10% for intra-assay and < 15% for inter-assay variability.
Sample Type The biological matrices in which the assay has been validated (e.g., cell lysates, tissue homogenates, plasma).Validated for the specific sample type to be used in the research.
Kit Components The completeness of the kit.Should include all necessary reagents, including a stable R5P standard, buffers, and detection reagents.

Experimental Protocols

Below is a generalized experimental protocol for a hypothetical colorimetric or fluorometric assay for D-Ribose 5-phosphate quantification. This protocol is based on common principles of enzymatic assays for small molecules.

I. Reagent Preparation
  • Assay Buffer: Prepare the assay buffer according to the kit's instructions. Ensure it is at the recommended temperature before use.

  • D-Ribose 5-Phosphate Standard: Reconstitute the lyophilized R5P standard with the provided diluent to create a stock solution. Prepare a dilution series to generate a standard curve.

  • Enzyme Mix/Probe: Reconstitute any lyophilized enzymes or probes with the appropriate buffer as instructed in the manual. Keep on ice during use.

  • Sample Preparation:

    • Cell Lysates: Harvest cells and lyse them using a suitable lysis buffer compatible with the assay. Centrifuge to pellet cellular debris and collect the supernatant.

    • Tissue Homogenates: Homogenize the tissue in a buffer recommended by the kit manufacturer. Centrifuge to remove insoluble material.

    • A deproteinization step may be necessary to remove enzymes from the sample that could interfere with the assay.

II. Assay Procedure
  • Standard Curve Preparation: Add the prepared R5P standards to a 96-well microplate in duplicate or triplicate.

  • Sample Addition: Add the prepared samples to separate wells of the microplate. Include a sample blank for each sample to account for background signal.

  • Reaction Initiation: Add the enzyme mix or reaction cocktail to all wells.

  • Incubation: Incubate the plate at the temperature and for the duration specified in the protocol. Protect from light if using a fluorometric probe.

  • Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the specified wavelength.

  • Data Analysis: Subtract the blank readings from the standard and sample readings. Plot the standard curve and determine the concentration of D-Ribose 5-phosphate in the samples from the standard curve.

Visualizing Key Concepts

To aid in understanding the context and workflow of D-Ribose 5-phosphate quantification, the following diagrams are provided.

PentosePhosphatePathway G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- lactone G6P->PGL G6PD PG 6-Phosphogluconate PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD R5P D-Ribose-5-Phosphate Ru5P->R5P RPI X5P Xylulose-5-Phosphate Ru5P->X5P RPE S7P Sedoheptulose-7-Phosphate R5P->S7P Nucleotides Nucleotide Biosynthesis R5P->Nucleotides G3P Glyceraldehyde-3-Phosphate X5P->G3P F6P Fructose-6-Phosphate X5P->F6P G3P->F6P S7P->F6P E4P Erythrose-4-Phosphate S7P->E4P

The Pentose Phosphate Pathway

AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis SamplePrep Sample Preparation (Lysate, Homogenate) Plating Plate Standards & Samples in 96-well Plate SamplePrep->Plating StandardPrep Standard Curve Preparation StandardPrep->Plating Reaction Add Reaction Mix & Incubate Plating->Reaction Detection Measure Absorbance or Fluorescence Reaction->Detection Calculation Calculate Concentrations from Standard Curve Detection->Calculation Results Final Results Calculation->Results

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of D-Ribose 5-Phosphate Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced fields of science and drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of D-Ribose 5-phosphate disodium (B8443419) salt, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway. Adherence to these protocols is critical for minimizing environmental impact and ensuring personnel safety.

Immediate Safety and Handling Protocols

While D-Ribose 5-phosphate disodium salt is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), proper handling is essential to maintain a safe laboratory environment.[1][2] Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)SpecificationPurpose
Eye Protection Safety glasses with side-shields or gogglesTo protect against dust particles.
Hand Protection Appropriate chemical-resistant glovesTo prevent skin contact.
Body Protection Laboratory coatTo protect clothing from contamination.
Respiratory Protection Not required under normal use with adequate ventilationUse a NIOSH/MSHA approved respirator if dust is generated.

It is crucial to handle the compound in a well-ventilated area to avoid the formation and inhalation of dust.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound salt is through a licensed professional waste disposal service. Always adhere to federal, state, and local environmental regulations.[3]

  • Containment: Leave the chemical in its original, labeled container.[4] Do not mix it with other waste materials.

  • Collection of Spills: In the event of a spill, carefully sweep up the solid material.[1] Avoid generating dust. Place the collected material into a suitable, sealed container for disposal.

  • Waste Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Professional Disposal: Contact a licensed professional waste disposal service to arrange for pickup and disposal. Ensure the service is aware of the chemical's identity.

  • Contaminated Materials: Handle any containers or equipment that have come into contact with the chemical as you would the product itself and dispose of them accordingly.[4]

Important Considerations:

  • Do Not dispose of this compound salt by releasing it into the environment.[1]

  • Do Not empty the chemical into drains or sewer systems.[2]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound salt.

start Start: D-Ribose 5-phosphate disodium salt for disposal check_contamination Is the material a spill or in its original container? start->check_contamination spill Action: Sweep up spill, avoid creating dust check_contamination->spill Spill container Keep in original container check_contamination->container Original Container package Place in a suitable, sealed container for disposal spill->package container->package storage Store in a cool, dry, well-ventilated area package->storage contact_disposal Contact licensed waste disposal service storage->contact_disposal end End: Proper Disposal contact_disposal->end

Disposal Workflow for this compound salt

References

Personal protective equipment for handling D-Ribose 5-phosphate disodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential safety and logistical information for D-Ribose 5-phosphate disodium (B8443419) salt, a chemical not considered hazardous by the 2012 OSHA Hazard Communication Standard.[1] Adherence to these protocols will help maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

While D-Ribose 5-phosphate disodium salt is not classified as hazardous, observing standard laboratory safety practices is crucial to minimize exposure and prevent potential irritation.[1][2] The following table summarizes the recommended personal protective equipment.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields or gogglesTo protect eyes from accidental splashes or dust.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent direct skin contact with the chemical.[1]
Body Protection Laboratory coatTo protect street clothing and skin from contamination.
Respiratory Protection Generally not required under normal use with adequate ventilationUse a NIOSH-approved respirator if handling large quantities or if dust formation is unavoidable.

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Always handle in a well-ventilated area.[1]

  • Avoid Dust Formation: Minimize the creation of dust when handling the solid form.[1]

  • Personal Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.

  • Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1]

Storage:

  • Temperature: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at -20°C.

  • Incompatibilities: Keep away from strong oxidizing agents.

Disposal Plan

Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste.[1]

  • Waste Classification: Determine if the discarded chemical is classified as hazardous waste in your jurisdiction.

  • Consult Experts: It is recommended to consult with a local waste disposal expert for proper disposal procedures.[2]

  • Containerization: Dispose of the waste material in a sealed, properly labeled container.

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound salt in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Gather PPE Gather PPE Assess Risks->Gather PPE Proceed if safe Prepare Workspace Prepare Workspace Gather PPE->Prepare Workspace Weigh Chemical Weigh Chemical Prepare Workspace->Weigh Chemical Clean & organized Dissolve/Use Chemical Dissolve/Use Chemical Weigh Chemical->Dissolve/Use Chemical Clean Equipment Clean Equipment Dissolve/Use Chemical->Clean Equipment Dispose of Waste Dispose of Waste Clean Equipment->Dispose of Waste Store Remaining Chemical Store Remaining Chemical Dispose of Waste->Store Remaining Chemical

Safe handling workflow for this compound salt.

References

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